2-Allyl-6-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVCRYZAWNLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187198 | |
| Record name | 6-Allyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-58-3 | |
| Record name | 2-Methyl-6-(2-propen-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3354-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Allyl-6-methylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allyl-6-methylphenol | |
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| Record name | 6-Allyl-o-cresol | |
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| Record name | 6-allyl-o-cresol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ALLYL-6-METHYLPHENOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU079WOI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Allyl-6-methylphenol CAS number 3354-58-3 properties
An In-Depth Technical Guide to 2-Allyl-6-methylphenol (CAS 3354-58-3)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 3354-58-3), a disubstituted phenol of significant interest to researchers in materials science, organic synthesis, and drug development. Also known as 6-Allyl-o-cresol, this compound possesses a unique combination of reactive functional groups—a phenolic hydroxyl, an allyl group, and a substituted aromatic ring—that make it a versatile precursor for a range of applications. This document details its physicochemical properties, established synthetic routes with a focus on the Claisen rearrangement, spectroscopic signature, chemical reactivity, and potential applications, particularly as a monomer in polymer chemistry and a scaffold in medicinal chemistry. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.
Core Physicochemical Properties
This compound is a colorless to light brown liquid at room temperature.[1] Its key properties are summarized below, providing foundational data for experimental design and process modeling.
| Property | Value | Reference(s) |
| CAS Number | 3354-58-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [4][5][] |
| Molecular Weight | 148.20 g/mol | [4][5][] |
| Boiling Point | 231-233 °C (lit.) | [2][4][3] |
| Density | 0.992 g/mL at 25 °C (lit.) | [2][4][3] |
| Refractive Index (n20/D) | 1.538 (lit.) | [2][4][3] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [4] |
| Appearance | Liquid | [4] |
| SMILES | Cc1cccc(CC=C)c1O | [4] |
| InChI Key | WREVCRYZAWNLRZ-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The principal and most historically significant method for synthesizing 2-allylphenols is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[7][8] The synthesis of this compound is a classic two-step process beginning with o-cresol.
Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether This initial step involves the formation of an ether from an alkoxide and an alkyl halide. Here, o-cresol is deprotonated by a base to form the more nucleophilic phenoxide, which then attacks an allyl halide.
Step 2: Thermal Claisen Rearrangement The synthesized allyl 2-methylphenyl ether undergoes a[4][4]-sigmatropic rearrangement upon heating to yield the final product, this compound.[9][10] The reaction is driven by the formation of a stable aromatic phenol from a dienone intermediate.[7][8]
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on established methodologies for Williamson ether synthesis and Claisen rearrangement.[10][11][12]
Part A: Synthesis of Allyl 2-methylphenyl ether
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Addition of Base: Add an equimolar amount of a powdered anhydrous base, such as potassium carbonate, to the solution.
-
Addition of Allyl Halide: Add a slight excess (1.1 equivalents) of allyl bromide or allyl chloride dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with a dilute NaOH solution to remove unreacted cresol, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude allyl 2-methylphenyl ether, which can be purified further by vacuum distillation if necessary.
Part B: Claisen Rearrangement to this compound
-
Reaction Setup: Place the purified allyl 2-methylphenyl ether in a flask equipped with an air condenser or a short path distillation head.
-
Thermal Rearrangement: Heat the ether to a high temperature, typically around 190-220 °C.[11] The reaction can be monitored by observing the rise in the boiling point of the liquid.[11] The rearrangement is typically complete within 4-6 hours.
-
Workup and Purification: Cool the resulting crude product. For purification, dissolve the product in a 20% aqueous sodium hydroxide solution.[11] Extract this basic solution with a nonpolar solvent like petroleum ether to remove any non-phenolic impurities.[11] Carefully acidify the aqueous layer with a strong acid (e.g., H₂SO₄ or HCl) to precipitate the this compound. Extract the product into diethyl ether, dry the organic layer, and remove the solvent. The final product is then purified by vacuum distillation.[11]
Spectroscopic Characterization
Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. - Aromatic Protons: Multiplets in the aromatic region (~6.7-7.1 ppm). - Allyl Vinyl Protons: A multiplet for the internal vinyl proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), typically between 5.0 and 6.1 ppm.[13] - Allyl Methylene Protons: A doublet for the -CH₂- group adjacent to the aromatic ring (~3.3 ppm). - Methyl Protons: A singlet for the -CH₃ group (~2.2 ppm). |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~115-155 ppm), including the carbon bearing the hydroxyl group (C-O) at the lower field end. - Allyl Carbons: Signals for the three allyl carbons: ~137 ppm (-CH=), ~115 ppm (=CH₂), and ~35 ppm (-CH₂-). - Methyl Carbon: A signal in the aliphatic region (~16 ppm). |
| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=C Stretch (Allyl & Aromatic): Medium to sharp peaks in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. - C-O Stretch: A strong peak in the 1200-1260 cm⁻¹ region.[14][15] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound. - Key Fragments: Fragmentation may involve loss of methyl (m/z 133) or cleavage of the allyl group, leading to characteristic fragment ions.[16][14] |
Reactivity and Applications in Research & Development
The utility of this compound stems from its trifunctional nature, offering multiple sites for chemical modification and making it a valuable intermediate.
Caption: Relationship between structure and applications.
Role in Polymer Science
The allyl group is amenable to various polymerization techniques, including radical and cationic polymerization.[17][18] This allows this compound to be used as a monomer for creating polymers with pendant phenolic groups. These resulting polymers can exhibit valuable properties:
-
Antioxidant Additives: The phenolic moiety can impart antioxidant and thermal stability to the polymer backbone.[19]
-
Cross-linking: The double bond can be used for curing or cross-linking resins, enhancing the mechanical and thermal properties of materials.[20]
-
Functional Polymers: The hydroxyl group can be further modified post-polymerization, allowing for the attachment of other functional molecules, which is particularly relevant in the development of materials for drug delivery or biomaterials.[21]
Utility as a Synthetic Building Block
In drug discovery and fine chemical synthesis, this compound serves as a versatile starting material.[]
-
Scaffold for Bioactive Molecules: The phenol scaffold is a common feature in many biologically active compounds. The ortho-allyl and -methyl groups provide steric and electronic handles to tune the properties of derivative molecules.
-
Further Functionalization: The allyl group can be transformed into other functional groups (e.g., via oxidation to an epoxide or diol, or isomerization followed by cleavage), opening pathways to more complex structures.
-
Antioxidant Research: As a substituted phenol, it is a candidate for studies on antioxidant activity, where the substitution pattern on the ring can be correlated with radical-scavenging efficacy.[19][22]
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are mandatory for its handling.
| Hazard Type | GHS Classification & Precautionary Statements | Reference(s) |
| Classification | - Skin Irritation (Category 2), H315: Causes skin irritation. - Eye Irritation (Category 2), H319: Causes serious eye irritation. - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. | [4][14] |
| Signal Word | Warning | [4] |
| Handling & PPE | - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. - P280: Wear protective gloves/protective clothing/eye protection/face protection. - P302 + P352: IF ON SKIN: Wash with plenty of soap and water. - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Conclusion
This compound is a chemical compound with significant academic and industrial relevance. Its straightforward synthesis via the Claisen rearrangement makes it readily accessible, while its trifunctional nature provides a rich platform for chemical innovation. For researchers in polymer science, it offers a pathway to functional materials with built-in antioxidant properties. For synthetic and medicinal chemists, it represents a valuable and modifiable scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in these diverse fields.
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Physical and chemical properties of 2-Allyl-6-methylphenol
An In-depth Technical Guide to 2-Allyl-6-methylphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes its core physicochemical properties, analytical characterization, synthesis protocols, and safety considerations. The structure is designed to logically present foundational data before delving into practical applications and handling, ensuring a thorough understanding for both academic and industrial contexts.
Core Compound Identification and Structure
This compound is an organic compound featuring a phenol ring substituted with both an allyl and a methyl group. Understanding its fundamental identifiers is the first step in its application.
-
IUPAC Name : 2-methyl-6-prop-2-enylphenol[1][]
-
Synonyms : 6-Allyl-o-cresol, 2-Methyl-6-(2-propenyl)phenol, Phenol, 2-methyl-6-(2-propenyl)-[1][3][4]
-
Molecular Weight : 148.20 g/mol [1][]
The structural arrangement of the hydroxyl, methyl, and allyl groups on the benzene ring dictates its reactivity and steric profile, making it a valuable building block in organic synthesis.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental design. The compound typically presents as a colorless to pale yellow liquid[6].
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Liquid | |
| Boiling Point | 231-233 °C (lit.) | [] |
| Density | 0.992 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.538 (lit.) | |
| Flash Point | 94 °C (201.2 °F) - closed cup | [7] |
| Solubility | Soluble in organic solvents; limited solubility in water.[6] | |
| Stability | Stable under recommended storage conditions.[7] |
Analytical Characterization: Spectroscopic Profile
Accurate identification and purity assessment of this compound are achieved through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum shows a characteristic broad absorption band around 3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[8] Additional significant peaks include those for aromatic C-H stretching and C=C stretching from the allyl group and benzene ring.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the ring, the methyl protons, and the hydroxyl proton. The complex splitting patterns of the allyl group's vinyl protons are key identifiers.
-
¹³C NMR : The carbon spectrum shows distinct resonances for the aromatic carbons, with the carbon bearing the hydroxyl group appearing downfield, as well as signals for the carbons of the allyl and methyl groups.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry data reveals a molecular ion peak (M+) corresponding to its molecular weight of approximately 148 g/mol .[1][9] Fragmentation patterns typically involve cleavage related to the allyl group.[1]
Synthesis, Reactivity, and Mechanistic Insights
This compound is a valuable intermediate, and its synthesis is a key topic for chemists. A common and illustrative preparative route involves a Claisen rearrangement, a powerful sigmatropic rearrangement in organic chemistry.
General Synthesis Workflow
The synthesis generally begins with the Williamson ether synthesis to form an allyl aryl ether, which is then thermally rearranged to yield the target ortho-allyl phenol.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Claisen Rearrangement
This protocol describes the thermal rearrangement of the precursor, allyl phenyl ether, to 2-allylphenol. The principle is directly applicable to the synthesis of this compound from its corresponding ether.
-
Setup : Place the precursor, allyl 2-methylphenyl ether, into a round-bottom flask equipped with a reflux condenser.
-
Heating : Heat the ether to its boiling point (approx. 190 °C). The temperature will gradually rise as the rearrangement proceeds.[10]
-
Monitoring : Continue heating for several hours, monitoring the temperature. The reaction is complete when the temperature stabilizes at the boiling point of the product (approx. 220-230 °C).[10]
-
Workup :
-
Cool the reaction mixture.
-
Dissolve the crude product in a 20% aqueous sodium hydroxide solution. This step selectively deprotonates the phenolic product, rendering it water-soluble.
-
Extract with a nonpolar solvent (e.g., petroleum ether) to remove any unreacted starting ether.[10][11]
-
Acidify the aqueous layer with a strong acid (e.g., sulfuric acid) to re-protonate the phenoxide and precipitate the crude this compound.
-
-
Purification : Extract the product with an organic solvent (e.g., ether), dry the organic layer over an anhydrous salt like sodium sulfate, and remove the solvent.[10] Final purification is typically achieved by vacuum distillation.[10]
Chemical Reactivity
The reactivity of this compound is governed by its three key functional components, making it a versatile synthon.
Caption: Key reactivity sites of this compound.
-
Phenolic Hydroxyl Group : The acidic proton can be easily removed by a base. This site is prone to O-alkylation and esterification.
-
Aromatic Ring : The ring is activated by the hydroxyl and alkyl groups, making it susceptible to electrophilic aromatic substitution reactions.
-
Allyl Group : The carbon-carbon double bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and is a handle for polymerization.[6]
Applications in Research and Development
While not an end-product drug itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules.
-
Organic Synthesis : It is primarily used as a research chemical and a building block for creating substituted phenols, which are precursors to a wide range of organic compounds.[]
-
Polymer and Resin Chemistry : The presence of the allyl group makes it a candidate for the synthesis of resins and coatings, where the double bond can participate in cross-linking processes.[6]
-
Drug Discovery Precursor : Phenolic structures are common scaffolds in medicinal chemistry. This compound provides a platform for introducing further functionality to develop novel molecular entities for biological screening. Its structural isomer, 6-allylguaiacol (2-allyl-6-methoxyphenol), is noted as a flavoring agent and has been evaluated for safety in food applications, highlighting the biological relevance of related structures.[12]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
GHS Hazard Classification
According to GHS classifications, this chemical poses the following hazards:
-
H315 : Causes skin irritation[1]
-
H319 : Causes serious eye irritation[1]
-
H335 : May cause respiratory irritation[1]
The signal word associated with these hazards is "Warning".
Recommended Handling and PPE
-
Engineering Controls : Use only outdoors or in a well-ventilated area.[13]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling.[13]
Storage and Incompatibility
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[13] The designated storage class is 8A for combustible, corrosive hazardous materials.
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7]
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products such as carbon oxides can form.[7][13]
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Synthesis pathway for 2-Allyl-6-methylphenol
An In-depth Technical Guide to the Synthesis of 2-Allyl-6-methylphenol
Introduction
This compound, also known as 6-allyl-o-cresol, is a disubstituted phenol of significant interest in organic synthesis.[1][] Its structure, featuring both a nucleophilic hydroxyl group and a reactive allyl group ortho to a methyl substituent, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The strategic placement of the functional groups allows for a variety of subsequent chemical transformations.
This technical guide provides a comprehensive overview of the principal and most reliable pathway for the synthesis of this compound. The core strategy is a robust and high-yielding two-step sequence that begins with the readily available starting material, 2-methylphenol (o-cresol). This process involves a classical Williamson ether synthesis for O-allylation, followed by a thermally induced, intramolecular Claisen rearrangement to furnish the target C-allylated phenol.[3][4] This document is designed for researchers and development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible execution.
Core Synthesis Pathway: A Two-Step Approach
The synthesis is logically executed in two distinct stages. First, the phenolic proton of 2-methylphenol is removed by a base, and the resulting phenoxide undergoes a nucleophilic substitution with an allyl halide to form an ether linkage. Second, this intermediate, allyl 2-methylphenyl ether, is subjected to heating, which initiates a pericyclic rearrangement to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Allyl 2-methylphenyl ether via Williamson Ether Synthesis
Expertise & Experience: Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. The reaction proceeds via an SN2 mechanism. The first and critical step is the deprotonation of the phenol. 2-Methylphenol is weakly acidic, and a suitable base is required to generate the corresponding 2-methylphenoxide anion. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is often preferred in a laboratory setting for its lower cost, ease of handling, and sufficient basicity to deprotonate the phenol, especially when paired with a polar aprotic solvent like acetone or DMF which facilitates the SN2 reaction.[3] The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide and forming the C-O bond of the ether.
Experimental Protocol: O-Allylation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol and anhydrous potassium carbonate in a polar aprotic solvent such as acetone.
-
Reagent Addition: Add allyl bromide dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude allyl 2-methylphenyl ether can be purified by vacuum distillation, though for the subsequent rearrangement step, a simple aqueous workup to remove any remaining salts followed by drying may be sufficient.
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Role |
| 2-Methylphenol | 108.14 | 1.0 | (e.g., 10.8 g) | Starting Material |
| Allyl Bromide | 120.98 | 1.1 - 1.2 | (e.g., 13.3 g) | Allyl Source |
| Potassium Carbonate | 138.21 | 1.5 | (e.g., 20.7 g) | Base |
| Acetone | 58.08 | - | (e.g., 200 mL) | Solvent |
Part 2: Synthesis of this compound via Claisen Rearrangement
Expertise & Experience: Mechanistic Rationale
The aromatic Claisen rearrangement is a powerful, uncatalyzed, intramolecular reaction for forming carbon-carbon bonds.[5] It is classified as a[6]-sigmatropic rearrangement, a type of pericyclic reaction where bonds are broken and formed in a single, concerted step through a cyclic transition state.[6][7][8] When allyl 2-methylphenyl ether is heated, the allyl group migrates from the oxygen atom to the ortho-carbon of the aromatic ring.[9]
This process involves a highly ordered, chair-like six-membered transition state.[6] The initial rearrangement disrupts the aromaticity of the ring, forming a transient cyclohexadienone intermediate.[7][9] This intermediate rapidly undergoes enolization (a tautomerization) to restore the highly stable aromatic ring, yielding the final this compound product.[6][9]
Trustworthiness: A Self-Validating System The protocol's integrity is validated by the high regioselectivity of the reaction. The intramolecular nature of the Claisen rearrangement ensures that the allyl group migrates specifically to the adjacent ortho position.[10] While typically requiring high temperatures (180-220 °C)[3], the reaction is often clean. For substrates sensitive to heat, Lewis acids (such as BCl₃ or various metal triflates) can be employed as catalysts to significantly lower the required reaction temperature, sometimes even to ambient temperatures.[11][12] This catalytic approach represents a key process optimization, minimizing potential thermal decomposition and side-product formation.
Caption: Mechanism of the aromatic Claisen rearrangement.
Experimental Protocol: Thermal Rearrangement
-
Reaction Setup: Place the purified allyl 2-methylphenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer. The reaction is often run neat (without solvent) or in a high-boiling inert solvent like diethylaniline.
-
Reaction: Heat the ether to a high temperature (typically 190-210 °C). The progress of the rearrangement can be monitored by TLC or ¹H NMR by observing the disappearance of the ether signals and the appearance of the product signals.
-
Completion: Maintain the temperature until the starting material is consumed (usually several hours).
-
Purification (Self-Validation): The crude product is a dark liquid. The primary method for purification is vacuum distillation. The significant difference in boiling points between any remaining starting material and the higher-boiling phenolic product allows for effective separation. This purification step is critical for validating the successful conversion and obtaining a product of high purity.[13]
Data Presentation: Product Characterization
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][14] |
| Molecular Weight | 148.20 g/mol | [15] |
| Boiling Point | 231-233 °C (lit.) | [16][17] |
| Density | 0.992 g/mL at 25 °C (lit.) | [17] |
| Refractive Index (n20/D) | 1.538 (lit.) | [17] |
| Appearance | Liquid |
Structural confirmation is achieved through spectroscopic methods:
-
¹H NMR: Will show characteristic signals for the aromatic protons, a singlet for the methyl group, vinyl protons of the allyl group, a methylene group attached to the ring, and a broad singlet for the phenolic -OH.[18]
-
¹³C NMR: Will display 10 distinct carbon signals corresponding to the molecular structure.
-
IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch (around 3400-3500 cm⁻¹) and characteristic peaks for C=C stretching of the allyl group and the aromatic ring.[1]
Conclusion
The synthesis of this compound is reliably achieved through a classical two-step sequence of Williamson ether synthesis followed by a thermal Claisen rearrangement. This pathway is efficient, high-yielding, and demonstrates fundamental principles of organic synthesis. The intramolecular and concerted nature of the Claisen rearrangement provides excellent regioselectivity for the desired ortho-allylated product. Understanding the mechanistic underpinnings of each step, from the SN2 O-allylation to the pericyclic C-allylation, allows for rational optimization, such as the use of Lewis acid catalysis to mitigate the need for high temperatures. The protocols and data presented herein provide a robust framework for the successful synthesis and validation of this valuable chemical intermediate.
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An In-depth Technical Guide to 2-Allyl-6-methylphenol
Abstract
This technical guide provides a comprehensive overview of 2-Allyl-6-methylphenol, a substituted phenol of significant interest in synthetic organic chemistry and drug development. The document elucidates its chemical identity, including its IUPAC nomenclature and physicochemical properties. Detailed methodologies for its synthesis, primarily centered around the Claisen rearrangement, are presented with mechanistic insights. The guide further explores the compound's reactivity and potential applications as a versatile building block in the synthesis of more complex molecules. Analytical techniques for characterization and established safety protocols are also discussed to provide a holistic understanding for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
This compound is an organic compound that belongs to the class of phenols. It is characterized by a benzene ring substituted with a hydroxyl group, an allyl group, and a methyl group at positions 1, 2, and 6, respectively. While commonly referred to as this compound, its preferred IUPAC name is 2-methyl-6-(prop-2-en-1-yl)phenol .[1][] This nomenclature more precisely defines the structure of the allyl substituent. Other synonyms for this compound include 6-Allyl-o-cresol and Phenol, 2-methyl-6-(2-propenyl)-.[1]
The strategic placement of the allyl and methyl groups ortho to the hydroxyl group imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the construction of heterocyclic systems and as a precursor for various bioactive molecules. This guide will delve into the technical details of its synthesis, properties, and applications, providing a foundational resource for laboratory and industrial use.
Key Identifiers:
Physicochemical Properties
This compound is a colorless to orange liquid at room temperature.[] A summary of its key physicochemical properties is presented in Table 1, providing essential data for handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 231-233 °C | [3][8][4][6] |
| Density | 0.992 g/mL at 25 °C | [3][8][4] |
| Refractive Index (n20/D) | 1.538 | [3][8][4] |
| Flash Point | 94 °C (201.2 °F) - closed cup | |
| Form | Liquid | [3][6] |
These properties are critical for predicting the behavior of the compound under various experimental conditions and for implementing appropriate safety measures during its handling and storage.
Synthesis and Reaction Mechanisms
The primary and most established route for the synthesis of ortho-allyl phenols, including this compound, is through the Claisen rearrangement of an allyl aryl ether. This intramolecular thermal rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds.
Two-Step Synthesis via Williamson Ether Synthesis and Claisen Rearrangement
The synthesis of this compound is typically achieved in a two-step process starting from o-cresol (2-methylphenol).
Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether
The first step involves the formation of an allyl aryl ether through the Williamson ether synthesis. Here, o-cresol is deprotonated by a base, such as an alkali metal hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an allyl halide (commonly allyl chloride or allyl bromide) via an SN2 reaction to yield allyl 2-methylphenyl ether.[10]
Step 2: Claisen Rearrangement to this compound
The resulting allyl 2-methylphenyl ether undergoes a thermal Claisen rearrangement to produce this compound.[10][11][12] This reaction is a[1][1]-sigmatropic rearrangement. The neat ether is heated, causing the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring.[12] The presence of the methyl group at one ortho position directs the incoming allyl group to the other vacant ortho position (position 6).
Caption: General scheme of the Claisen rearrangement.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Cresol
-
Allyl chloride or allyl bromide
-
Sodium hydroxide or potassium hydroxide
-
Anhydrous solvent (e.g., acetone or ethanol)
-
Non-polar solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part A: Synthesis of Allyl 2-methylphenyl ether
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable anhydrous solvent.
-
Add powdered sodium hydroxide or potassium hydroxide to the solution and stir to form the sodium or potassium salt of o-cresol.
-
Slowly add allyl chloride or allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude allyl 2-methylphenyl ether.
Part B: Claisen Rearrangement to this compound
-
Place the crude allyl 2-methylphenyl ether in a flask equipped for distillation.
-
Heat the ether under an inert atmosphere. The rearrangement is typically carried out at temperatures around 200 °C.[12]
-
The progress of the rearrangement can be monitored by observing the rise in the boiling point of the reaction mixture.[12]
-
After the rearrangement is complete, the crude this compound can be purified by vacuum distillation.[12]
Applications in Drug Development
Substituted phenols are important structural motifs in a wide range of pharmaceuticals. While direct applications of this compound in approved drugs are not extensively documented, its utility as a versatile building block in medicinal chemistry is significant.
-
Precursor for Heterocyclic Compounds: The ortho-allyl and hydroxyl groups can participate in various cyclization reactions to form substituted benzofurans, chromanes, and other heterocyclic systems. These scaffolds are present in many biologically active molecules.
-
Modification of Bioactive Phenols: The allyl group can be further functionalized through reactions such as oxidation, reduction, or addition reactions, allowing for the synthesis of a library of derivatives from a common intermediate. This is a common strategy in lead optimization during drug discovery. For instance, related phenolic compounds are used in the synthesis of antioxidants and anti-inflammatory agents.[13][14]
-
Polymer and Material Science: Phenolic compounds are precursors to phenolic resins and other polymers. The allyl group provides a site for polymerization or cross-linking.
Analytical and Characterization Techniques
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the hydroxyl (-OH) group around 3400 cm⁻¹ and peaks corresponding to C=C stretching of the allyl group and the aromatic ring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons of the allyl group, the methyl protons, and the hydroxyl proton.
-
¹³C NMR: Will show characteristic chemical shifts for the carbons of the aromatic ring, the allyl group, and the methyl group.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (148.20 g/mol ).[1][9]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound and to monitor the progress of synthesis reactions.
Safety and Toxicology
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[15][16][17]
Conclusion
This compound, with the preferred IUPAC name 2-methyl-6-(prop-2-en-1-yl)phenol, is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Claisen rearrangement is a classic and efficient method. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.
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An In-Depth Technical Guide to 2-Allyl-6-methylphenol: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-6-methylphenol, a substituted phenolic compound, represents a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive hydroxyl group, an allyl moiety, and a methyl-substituted aromatic ring, provides multiple avenues for chemical modification. This guide offers a comprehensive overview of the molecular and physical characteristics of this compound, a detailed exploration of its synthesis, and insights into its applications as a precursor for developing novel bioactive molecules. As a Senior Application Scientist, this document aims to provide not only foundational knowledge but also practical insights to empower researchers in their scientific endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. This compound is a liquid at room temperature with a characteristic boiling point.[1][2] Its identity is unequivocally established by a unique set of identifiers and a well-defined molecular structure.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-6-(prop-2-en-1-yl)phenol | [3] |
| CAS Number | 3354-58-3 | [1][3] |
| Molecular Formula | C₁₀H₁₂O | [3][] |
| Molecular Weight | 148.20 g/mol | [2][3][] |
| Boiling Point | 231-233 °C | [1][2] |
| Density | 0.992 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.538 | [1][2] |
| InChI | InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3 | [3] |
| SMILES | CC1=C(O)C(=CC=C1)CC=C | [1] |
Molecular Structure
The molecular structure of this compound consists of a phenol ring substituted with a methyl group at the 6-position and an allyl group at the 2-position. This arrangement provides a sterically hindered phenolic hydroxyl group and a reactive double bond in the allyl substituent, both of which are key to its chemical versatility.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound is achieved through a two-step process: the Williamson ether synthesis to form the precursor, allyl o-cresyl ether, followed by a thermal Claisen rearrangement.[5][6][7][8] This synthetic strategy is a classic example of leveraging pericyclic reactions to achieve specific carbon-carbon bond formation on an aromatic ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a representative procedure adapted from general methods for Williamson ether synthesis and Claisen rearrangement.[9][10]
Step 1: Synthesis of Allyl o-cresyl ether (Williamson Ether Synthesis)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like diethyl ether and wash with a 5% sodium hydroxide solution to remove any unreacted o-cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain allyl o-cresyl ether.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Reaction Setup: Place the purified allyl o-cresyl ether in a flask equipped for distillation or with a reflux condenser.
-
Thermal Rearrangement: Heat the ether to approximately 200-220 °C under an inert atmosphere (e.g., nitrogen or argon).[5] The rearrangement is typically complete within a few hours.[10]
-
Monitoring: The progress of the rearrangement can be monitored by TLC or Gas Chromatography (GC).
-
Purification: The resulting this compound can be purified by vacuum distillation.
Applications in Drug Discovery and Development
Phenolic compounds are a cornerstone in the development of new therapeutic agents due to their diverse biological activities. This compound, with its modifiable functional groups, serves as an excellent starting material for the synthesis of novel bioactive molecules.
Antifungal Agents
Research has demonstrated that 2-allylphenol and its derivatives possess significant antifungal properties.[6][11] The mechanism of action is believed to involve the inhibition of fungal respiration.[6][11] This makes this compound a valuable scaffold for the development of new agricultural and clinical antifungal agents.
Mechanism of Antifungal Action: Studies on Botrytis cinerea have shown that 2-allylphenol derivatives can inhibit both the normal and alternative respiratory pathways in fungi.[6][11] Specifically, some of the more potent derivatives have been found to inhibit the expression of the gene responsible for the alternative oxidase enzyme (AOX), which fungi can use to bypass conventional respiratory inhibitors.[11]
Caption: Proposed mechanism of antifungal action.
Building Block for Bioactive Molecules
The structural features of this compound make it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The allyl group can undergo a variety of transformations, including oxidation, reduction, and addition reactions, while the phenolic hydroxyl group and the aromatic ring can be further functionalized. This allows for the creation of a diverse library of compounds for biological screening. For instance, related phenolic compounds like eugenol have been extensively used as building blocks for the synthesis of natural products and their analogs.[12]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. Studies on derivatives of 2-allylphenol have provided valuable SAR insights. For example, modification of the hydroxyl group to a methoxy or acetyl group has been shown to dramatically increase its antifungal activity against Botrytis cinerea.[6][11] This suggests that the hydrogen-bonding capability of the hydroxyl group may not be essential for its antifungal action and that modulating the lipophilicity and electronic properties of this position can lead to more potent compounds. Further derivatization of the aromatic ring, such as the introduction of nitro groups, has also been shown to influence the antifungal potency, highlighting the importance of the electronic and steric properties of the entire molecule.[13]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its well-defined molecular structure and physicochemical properties, coupled with a straightforward and efficient synthetic route, make it a readily accessible and versatile chemical entity. The demonstrated antifungal activity of its derivatives and its potential as a scaffold for the development of other bioactive molecules underscore its importance as a valuable building block. The insights into its mechanism of action and structure-activity relationships provide a solid foundation for the rational design of novel and more effective therapeutic agents. This guide serves as a comprehensive resource to facilitate and inspire further research into the myriad applications of this compound.
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Spectroscopic Data for 2-Allyl-6-methylphenol: A Technical Guide for Researchers
This guide provides an in-depth analysis of the key spectroscopic data for 2-Allyl-6-methylphenol (CAS No. 3354-58-3), a valuable intermediate in synthetic chemistry and potential building block in drug discovery.[1][2] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple data repository to offer a practical, field-proven perspective on data acquisition and interpretation, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₂O, Mol. Wt.: 148.20 g/mol ) is a disubstituted phenol featuring both an allyl and a methyl group ortho to the hydroxyl functionality.[1] This unique arrangement of aromatic and aliphatic moieties gives rise to a distinct and highly informative spectroscopic profile. The primary analytical techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide complementary information essential for unambiguous structural elucidation.
The logical workflow for the spectroscopic analysis of a synthesized batch of this compound is outlined below. This process ensures a hierarchical approach, starting with crude sample analysis and moving towards purification and definitive structural confirmation.
Caption: Experimental workflow for synthesis and spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. Spectra are typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The integration of each signal corresponds to the number of protons it represents.
Caption: Molecular structure with atom numbering for NMR assignments.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 4 | ~7.01 | d | 1H | ~7.5 | Ar-H |
| 5 | ~6.82 | t | 1H | ~7.6 | Ar-H |
| 3 | ~6.95 | d | 1H | ~7.4 | Ar-H |
| 8 | ~5.95-6.10 | m | 1H | - | Allyl vinyl C-H |
| 9 | ~5.05-5.15 | m | 2H | - | Allyl terminal =CH₂ |
| 7 | ~3.40 | d | 2H | ~6.5 | Allyl Ar-CH₂ |
| OH | ~4.80 | s (br) | 1H | - | Phenolic OH |
| 10 | 2.25 | s | 3H | - | Ar-CH₃ |
Note: Exact chemical shifts and coupling constants can vary slightly depending on sample concentration and instrument calibration. Data is interpreted from available spectra on SpectraBase.[4]
Interpretation Insights:
-
Aromatic Region (δ 6.8-7.1 ppm): The three aromatic protons appear as a complex multiplet or distinct doublets and a triplet, characteristic of a 1,2,3-trisubstituted benzene ring.
-
Allyl Group: The internal vinyl proton (H-8) at ~5.95-6.10 ppm is a complex multiplet due to coupling with both the terminal vinyl protons (H-9) and the allylic methylene protons (H-7). The two terminal vinyl protons (H-9) appear between 5.05-5.15 ppm. The benzylic-allylic protons (H-7) are deshielded by the aromatic ring and appear as a doublet around 3.40 ppm.
-
Methyl and Hydroxyl Protons: The methyl protons (H-10) give a sharp singlet at ~2.25 ppm. The phenolic hydroxyl proton gives a broad singlet around 4.80 ppm; its chemical shift is highly dependent on concentration and temperature and will exchange with D₂O.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Atom # | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~151.8 | Ar C-OH |
| 6 | ~122.1 | Ar C-CH₃ |
| 2 | ~128.5 | Ar C-CH₂ |
| 4 | ~127.3 | Ar C-H |
| 5 | ~121.0 | Ar C-H |
| 3 | ~126.5 | Ar C-H |
| 8 | ~137.0 | Allyl =CH- |
| 9 | ~115.8 | Allyl =CH₂ |
| 7 | ~34.5 | Allyl Ar-CH₂ |
| 10 | ~16.2 | Ar-CH₃ |
Note: Data is interpreted from available spectra on SpectraBase.[4] Exact values may vary.
Interpretation Insights:
-
Aromatic Carbons: Six distinct signals are observed for the aromatic ring. The carbon bearing the hydroxyl group (C-1) is the most deshielded (~151.8 ppm). The other substituted carbons (C-2, C-6) are found at ~128.5 and ~122.1 ppm, respectively.
-
Allyl Carbons: The internal (C-8) and terminal (C-9) vinyl carbons are observed at ~137.0 and ~115.8 ppm, respectively. The allylic methylene carbon (C-7) appears upfield at ~34.5 ppm.
-
Methyl Carbon: The methyl carbon (C-10) is the most shielded, appearing at ~16.2 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is typically acquired neat (as a thin liquid film) on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[1]
Experimental Protocol (ATR-FTIR)
-
Instrument Setup: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction if necessary.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3500-3400 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| ~3080 | Medium | =C-H Stretch | Alkene & Aromatic |
| ~2980-2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1640 | Medium | C=C Stretch | Alkene |
| ~1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1230 | Strong | C-O Stretch | Phenol |
| ~995, 915 | Strong | =C-H Bend (out-of-plane) | Alkene (C-H wag) |
| ~750 | Strong | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring |
Note: Data interpreted from available spectra on PubChem and general IR correlation tables.[1][5]
Interpretation Insights:
-
The most prominent feature is the broad, strong absorption band centered around 3450 cm⁻¹, which is definitive for the O-H stretch of the phenolic hydroxyl group.
-
The presence of the allyl group is confirmed by the C=C stretch at ~1640 cm⁻¹ and the strong, sharp out-of-plane C-H bending vibrations at ~995 and 915 cm⁻¹.
-
Aromatic C=C stretching bands are visible near 1600 and 1480 cm⁻¹. The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted (or 1,2,3-trisubstituted) aromatic ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution onto a nonpolar capillary column (e.g., DB-5ms). Use a temperature program starting at ~80 °C and ramping to ~250 °C to ensure proper elution.
-
MS Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300.
Mass Spectrum Interpretation
The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the integer mass of the molecule, along with several fragment ions resulting from predictable bond cleavages.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 148 . Aromatic systems tend to produce a relatively intense molecular ion peak due to their stability.[6]
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (M-15): A common fragmentation for methylated aromatics is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable ion. This would result in a peak at m/z = 133 .
-
Loss of Allyl Radical (M-41): Cleavage of the bond between the aromatic ring and the allyl group would result in the loss of an allyl radical (•C₃H₅), giving a peak at m/z = 107 . This fragment corresponds to the methylphenol cation.
-
Retro-Diels-Alder or Rearrangement: Phenols with ortho-allyl groups can undergo complex rearrangements, often leading to the loss of CO (m/z -28). For instance, the [M-CH₃]⁺ ion at m/z 133 could potentially lose CO to give a fragment at m/z = 105 .
-
Table 4: Predicted Major Ions in the EI Mass Spectrum
| m/z | Predicted Identity | Notes |
| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CH₃]⁺ | Loss of methyl radical |
| 107 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 105 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from m/z 133 |
Note: Fragmentation data is predicted based on established fragmentation rules for phenols and substituted aromatics and supported by NIST GC-MS data.[1][6]
References
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- AIST.Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link][10]
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The Genesis of Stability: A Technical Guide to the Discovery and History of Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hindered phenols represent a cornerstone of synthetic antioxidant technology, providing stability to a vast array of organic materials, from everyday plastics to high-performance lubricants and even finding applications in the pharmaceutical realm. Their unique molecular architecture, characterized by bulky alkyl groups flanking a phenolic hydroxyl group, is the key to their remarkable efficacy in neutralizing free radicals and arresting oxidative degradation. This in-depth technical guide navigates the historical landscape of their discovery, delves into the fundamental principles of their synthesis and mechanism of action, and explores their multifaceted applications. We will examine key experimental protocols for their evaluation and present comparative data to inform the selection of these critical additives.
The Dawn of Antioxidant Science: A Historical Perspective
The journey to understanding and combating oxidative degradation is a story of observation, chemical intuition, and industrial necessity. The 19th century saw the first scientific recognitions of material aging due to environmental factors.
-
1861: A. W. Hofmann first noted that the degradation of rubber was linked to its absorption of oxygen from the air, laying the conceptual groundwork for the field of polymer stabilization.[1]
-
1870: The first rudimentary antioxidant applications emerged, with phenols and cresols being used to slow the degradation of materials.[1]
The early 20th century witnessed a burgeoning chemical industry and a growing need for solutions to preserve the integrity of new synthetic materials. This era was marked by foundational research into the mechanisms of oxidation and the discovery of the first synthetic antioxidants.
-
1922: The discovery of Vitamin E, a natural phenolic antioxidant, provided a crucial piece of the puzzle, demonstrating the power of such molecules in biological systems.[1]
-
1937: A pivotal moment arrived with the development of Butylated Hydroxytoluene (BHT), widely considered the first major synthetic antioxidant for polymer materials.[1] BHT's development was initially aimed at preventing oxidative gumming in petroleum products.[2]
-
1947: The method for the industrial synthesis of BHT was patented, solidifying its role as a key industrial additive.[3][4]
The post-war era saw an explosion in polymer production and a corresponding surge in the development of more sophisticated and specialized antioxidants.
-
1960s: This decade was a golden age for antioxidant research and development, leading to the introduction of several highly effective hindered phenols that remain industry standards today. Key among these were the commercial antioxidants that would become known by trade names like Irganox 1010 and Irganox 1076, developed in 1964.[1]
This historical progression underscores a continuous drive for innovation, from simple phenols to the complex, high-performance hindered phenols that are indispensable in modern technology.
The Chemistry of Hindrance: Synthesis and Mechanism
The defining characteristic of a hindered phenol is the presence of sterically bulky groups, typically tert-butyl groups, at the ortho positions to the hydroxyl group on the phenol ring.[5] This structural feature is central to their function.
Synthesis of Hindered Phenols: A Laboratory Perspective
The industrial production of hindered phenols often involves proprietary processes. However, the fundamental chemistry is well-established and can be replicated in a laboratory setting. A common route is the Friedel-Crafts alkylation of a phenol or cresol with an alkene, such as isobutylene.
Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-methylphenol (BHT)
This protocol outlines the synthesis of BHT from p-cresol and isobutylene, catalyzed by sulfuric acid.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Charging Reactants: Charge the flask with p-cresol and a suitable solvent, such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Alkylation: Heat the mixture to the desired reaction temperature (e.g., 60-80°C). Begin bubbling isobutylene gas through the solution at a controlled rate.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture and quench it with water. Separate the organic layer and wash it sequentially with a dilute sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.
A patent from 1997 describes a process for producing 2,6-di-tert-butyl-4-methylphenol by reacting 2,6-di-tert-butylphenol with methanol and formaldehyde in the presence of triethylamine.[6] Another patented method involves reacting 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in an alcohol medium.[7]
The Radical Scavenging Mechanism
Hindered phenols function as primary antioxidants, meaning they interrupt the free-radical chain reactions of oxidation. The mechanism can be visualized as a two-step process:
-
Hydrogen Donation: The hindered phenol (ArOH) donates its phenolic hydrogen atom to a reactive peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and a phenoxy radical (ArO•).
-
Radical Stabilization: The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, which prevents it from initiating new oxidation chains. The unpaired electron is also delocalized across the aromatic ring, further stabilizing the radical.
This process effectively terminates the propagation of free radicals, thereby protecting the material from degradation.[5]
Caption: Mechanism of action of a hindered phenol antioxidant.
Applications of Hindered Phenols: From Polymers to Pharmaceuticals
The versatility and efficacy of hindered phenols have led to their widespread use across numerous industries.
Polymer Stabilization
This is the largest application area for hindered phenols. They are incorporated into a wide range of polymers to protect them from degradation during high-temperature processing and throughout their service life.[8]
-
Polyolefins: Polypropylene (PP) and polyethylene (PE) are particularly susceptible to thermal oxidation. Hindered phenols like Irganox 1010 and Irganox 1076 are commonly used to enhance their stability.[3]
-
Elastomers: In rubbers and other elastomers, hindered phenols prevent the loss of elasticity and the formation of cracks caused by oxidation.
-
Adhesives and Coatings: Hindered phenols are added to adhesives and coatings to maintain their performance and appearance over time.
Table 1: Comparison of Common Hindered Phenol Antioxidants in Polymer Applications
| Antioxidant | Chemical Name | Molecular Weight | Key Features | Typical Applications |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 220.35 | Low cost, effective processing stabilizer | Polyolefins, elastomers, fuels |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 530.87 | Low volatility, good compatibility, non-discoloring | Polyolefins, styrenics, polyesters |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 1177.65 | High molecular weight, excellent long-term stability | Polyolefins, engineering plastics |
| Ethanox 330 | 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | 775.16 | High thermal stability, low volatility | Polypropylene, polyamides |
A study comparing Primary Antioxidant 330 with other hindered phenols highlighted its excellent color retention and hydrolytic stability, making it suitable for applications requiring these properties.
Lubricant Additives
Hindered phenols are crucial additives in lubricating oils, where they prevent oxidation that can lead to increased viscosity, sludge formation, and corrosion.[9] They are effective in a wide range of lubricant types, including engine oils, industrial gear oils, and hydraulic fluids. The remaining antioxidant content in in-service lubricants can be monitored using techniques like voltammetry to determine the optimal time for oil replacement.[10]
Drug Development and Biomedical Applications
The antioxidant properties of hindered phenols have also attracted interest in the field of drug development. Oxidative stress is implicated in a variety of diseases, and the ability of hindered phenols to scavenge free radicals makes them potential therapeutic agents. Research is ongoing into their use for conditions associated with oxidative damage.
Evaluating Performance: Experimental Protocols
The efficacy of hindered phenols is assessed through a variety of standardized tests that simulate the conditions they will encounter in their intended applications.
Antioxidant Activity Assays
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method for evaluating the radical scavenging activity of antioxidants.[5]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent, such as methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the hindered phenol to be tested in the same solvent to create a series of concentrations.
-
Reaction: In a cuvette or microplate well, mix a defined volume of the DPPH solution with a volume of the antioxidant solution. A control containing only the solvent and DPPH is also prepared.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) at time zero and after a set incubation period in the dark.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated from the decrease in absorbance of the sample compared to the control.
Caption: Workflow for the DPPH radical scavenging assay.
Polymer Stability Testing
Experimental Protocol: Oven Aging Test
Oven aging is an accelerated aging test used to evaluate the long-term thermal stability of polymers containing antioxidants.[11][12][13]
-
Sample Preparation: Prepare standardized test specimens of the polymer with and without the hindered phenol antioxidant.
-
Exposure: Place the specimens in a calibrated, forced-air oven at a specified elevated temperature for a defined period.
-
Evaluation: At regular intervals, remove specimens from the oven and evaluate changes in their physical and mechanical properties, such as tensile strength, elongation, color, and melt flow index.
-
Analysis: Compare the property retention of the stabilized polymer to that of the unstabilized control to determine the effectiveness of the antioxidant.
Lubricant Oxidation Stability Testing
Several ASTM standard test methods are used to evaluate the oxidation stability of lubricants.
-
ASTM D4742 (TFOUT): This test evaluates the oxidation stability of gasoline engine oils by thin-film oxygen uptake.[14][15]
-
ASTM D943: This method covers the oxidation characteristics of inhibited mineral oils in the presence of water and metal catalysts.[16]
-
ASTM D2893: These test methods determine the oxidation characteristics of extreme-pressure lubrication oils.[17]
Conclusion
The discovery and development of hindered phenols have been instrumental in advancing material science and technology. From their early empirical use to the sophisticated, high-performance molecules of today, their impact is undeniable. The ongoing research into their synthesis, mechanisms, and new applications, including in the biomedical field, ensures that the story of hindered phenols is far from over. For researchers and developers, a thorough understanding of their history, chemistry, and evaluation is essential for innovating and improving the stability and longevity of a wide range of products.
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- 7. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Additive Depletion Occurs in Lubricants used in Motor Bearings, Gearboxes, and Other Industrial Applications | Machinery Lubrication [machinerylubrication.com]
- 10. Monitoring antioxidant content of in-service industrial lubricants with voltammetry | Metrohm [metrohm.com]
- 11. Heat Aging [intertek.com]
- 12. smithers.com [smithers.com]
- 13. youtube.com [youtube.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 17. store.astm.org [store.astm.org]
Navigating the Procurement of High-Purity 2-Allyl-6-methylphenol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical reagent can significantly influence experimental outcomes, from early-stage discovery to preclinical development. This guide provides an in-depth technical overview of sourcing high-purity (98%) 2-Allyl-6-methylphenol (CAS 3354-58-3), a versatile building block in organic synthesis and medicinal chemistry. We will explore reputable commercial suppliers, delve into the critical importance of purity, and provide a practical framework for in-house quality verification.
The Significance of Purity in Research and Drug Development
In the realm of pharmaceutical sciences, the use of high-purity chemicals is not merely a preference but a necessity.[1][2][3] The presence of impurities, even in minute quantities, can lead to a cascade of undesirable consequences, including altered biological activity, unforeseen side effects, and compromised reproducibility of experiments.[1][2] For active pharmaceutical ingredients (APIs), exceptional purity is required to ensure consistent therapeutic effects and patient safety.[1][2] The use of high-purity reagents accelerates preclinical studies and enhances the reliability of high-throughput screening data.[1] Regulatory bodies such as the FDA and EMA have stringent requirements for the quality of materials used in drug development, making the choice of a reliable supplier a critical decision.[3][4]
This compound, with its reactive allyl and phenol functionalities, serves as a valuable precursor in the synthesis of more complex molecules, including potential therapeutic agents.[5][6] The presence of structurally similar impurities, such as isomers or residual starting materials from its synthesis, could lead to the formation of unintended byproducts in subsequent reactions, complicating purification and potentially leading to erroneous biological data.
Commercial Suppliers of this compound (98% Purity)
A number of reputable chemical suppliers offer this compound at a minimum purity of 98%. When selecting a supplier, researchers should consider not only the listed purity but also the availability of detailed analytical data, such as a Certificate of Analysis (CoA), and the supplier's quality management certifications.
| Supplier | Product Name/Number | Purity | CAS Number | Additional Information |
| Sigma-Aldrich (Merck) | This compound | 98% | 3354-58-3 | A well-established supplier with extensive documentation and technical support.[7][8] |
| Fisher Scientific | Sigma Aldrich this compound | 98% | 3354-58-3 | Distributor for Sigma-Aldrich products, offering a wide range of laboratory supplies.[9][10] |
| Cenmed Enterprises | 2 Allyl 6 Methylphenol 98% | 98% | 3354-58-3 | A supplier of a broad range of clinical and laboratory supplies.[11] |
| Santa Cruz Biotechnology | This compound | - | 3354-58-3 | A supplier of biochemicals for research, purity should be confirmed via CoA.[12] |
| BOC Sciences | This compound | - | 3354-58-3 | A global supplier of research chemicals and pharmaceutical ingredients, stated as a "useful research chemical".[] |
| CookeChem | This compound , 98% | 98% | 3354-58-3 | A chemical supplier with listed 98% purity.[14] |
| ZHEJIANG FEIYU NEW ENERGY CO,LTD | This compound | - | 3354-58-3 | A manufacturer based in China.[15] |
| ChemicalBook | This compound | - | 3354-58-3 | Lists several suppliers, primarily from Asia.[16] |
Understanding Potential Impurities
While suppliers guarantee a purity of 98%, it is crucial for the discerning scientist to understand the potential 2% of impurities. These can arise from the synthetic route used to produce this compound. A common synthetic pathway involves the Claisen rearrangement of allyl 2-methylphenyl ether. Potential impurities could include:
-
Starting materials: Unreacted o-cresol or allyl bromide.
-
Isomeric byproducts: 4-Allyl-2-methylphenol, formed from rearrangement at the para position.
-
Over-alkylation products: Di-allylated phenols.
-
Solvent residues: Residual solvents used during synthesis and purification.
The presence of these impurities can be elucidated through rigorous analytical testing.
In-House Quality Verification: A Step-by-Step Protocol
It is best practice to independently verify the purity of critical reagents upon receipt. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accessible technique for this purpose.[17][18] Below is a general protocol for the analysis of this compound, which should be adapted and validated for your specific instrumentation and requirements.
Experimental Protocol: Purity Determination by HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.
-
Solvent B: Acetonitrile (HPLC grade).
-
This compound reference standard (if available) and the sample to be tested.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a small amount of this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. From this, prepare a working standard of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Prepare a sample solution of the commercially supplied this compound at the same concentration as the working standard (0.1 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Solvent A (water with 0.1% acid) and Solvent B (acetonitrile). A typical starting gradient could be 60:40 (A:B) ramping to 20:80 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.[17]
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Run the blank (mobile phase), the standard solution, and the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
This protocol provides a robust starting point for quality control. For more definitive identification of impurities, techniques such as HPLC-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and impurity profiling.[19]
Visualizing the Quality Control Workflow
A systematic approach to incoming material verification is crucial for maintaining experimental integrity. The following diagram illustrates a typical workflow.
Caption: Workflow for incoming quality control of chemical reagents.
Conclusion
The selection and verification of high-purity this compound is a critical, yet often overlooked, aspect of rigorous scientific research. By partnering with reputable suppliers and implementing a robust in-house quality control program, researchers can mitigate the risks associated with chemical impurities and ensure the validity and reproducibility of their experimental results. This proactive approach to material qualification is a cornerstone of good laboratory practice and is essential for the successful advancement of drug discovery and development programs.
References
- Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. [Link]
- 2 Allyl 6 Methylphenol 98% - Cenmed Enterprises. [Link]
- The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techm
- 6-Allyl-o-cresol - SIELC Technologies. [Link]
- How Pure is Pure?
- This compound cas no.3354-58-3 - ZHEJIANG FEIYU NEW ENERGY CO,LTD. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. [Link]
- Medicinal and organic chemistry and The Goals of medicinal chemis. [Link]
- ANALYTICAL METHODS. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. [Link]
- The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS Intern
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to the Solubility of 2-Allyl-6-methylphenol in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Allyl-6-methylphenol in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document emphasizes the causality behind experimental choices and provides a framework for establishing a robust and self-validating system for solubility assessment.
Introduction: The Significance of this compound and its Solubility Profile
This compound (CAS No. 3354-58-3), a substituted phenol, presents a molecular structure with both hydrophilic (hydroxyl group) and hydrophobic (allyl and methyl substituted benzene ring) characteristics.[1][2][][4] This amphiphilic nature dictates its solubility, a critical parameter in a multitude of applications, from synthesis and purification to formulation in the pharmaceutical industry.[][5] Understanding and quantifying its solubility in a range of organic solvents is paramount for process optimization, predicting bioavailability, and ensuring the stability of formulations.
The solubility of a compound is not merely a static value but is influenced by the intricate interplay of solute-solvent interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The phenolic hydroxyl group of this compound can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions. The allyl and methyl groups contribute to its nonpolar character.[6] Consequently, its solubility will vary significantly with the polarity, proticity, and structure of the organic solvent.
This guide will delve into a robust experimental protocol for determining the solubility of this compound, discuss the theoretical underpinnings of its solubility, and provide a framework for data analysis and interpretation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][][4] |
| Molecular Weight | 148.20 g/mol | [][4] |
| Appearance | Colorless to orange liquid | [] |
| Boiling Point | 231-233 °C | [1][2][] |
| Density | 0.992 g/mL at 25 °C | [1][2][7] |
| Refractive Index | n20/D 1.538 | [1][2][7] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, promoting solubility.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and participate in dipole-dipole interactions, which should also lead to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The allyl and methyl-substituted benzene ring contributes to the nonpolar character of the molecule. Therefore, this compound is expected to be soluble in nonpolar organic solvents due to favorable van der Waals interactions.[6]
-
Aqueous Solubility: Due to the predominantly hydrophobic nature of the molecule, the solubility of this compound in water is expected to be limited.[8]
The relationship between temperature and solubility is also a critical factor. For most solid solutes dissolving in liquid solvents, the solubility increases with temperature. This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound.[9][10][11] This method is robust and allows for the determination of thermodynamic equilibrium.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The key is to ensure that a solid phase remains after equilibration, indicating saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).
-
Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
After shaking, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe to avoid precipitation.
-
Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed vial. The filter material should be compatible with the solvent.
-
Accurately weigh the filtered solution.
-
Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume of the filtered supernatant with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).
-
-
Data Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
The solubility can be expressed in various units, such as mg/mL, g/100 g solvent, or molarity (mol/L).
-
Self-Validating System and Causality
-
Why excess solute? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium saturation has been achieved.
-
Why constant temperature? Solubility is highly temperature-dependent. A thermostatic bath ensures that the measured solubility is at a defined and reproducible temperature.
-
Why filtration? Filtration is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Why pre-warmed syringe? To prevent the solute from precipitating out of the saturated solution due to a temperature drop during sampling.
Data Presentation and Analysis
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 298.15 K (25 °C)
| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | 0.1 | (Experimental Value) | (Calculated Value) |
| Toluene | 2.4 | (Experimental Value) | (Calculated Value) |
| Ethyl Acetate | 4.4 | (Experimental Value) | (Calculated Value) |
| Acetone | 5.1 | (Experimental Value) | (Calculated Value) |
| Ethanol | 5.2 | (Experimental Value) | (Calculated Value) |
| Methanol | 6.6 | (Experimental Value) | (Calculated Value) |
Thermodynamic Modeling
For a more in-depth understanding, the experimental solubility data can be correlated with thermodynamic models such as the modified Apelblat equation or the Buchowski–Ksiazaczak λh model.[12] These models can be used to predict solubility at different temperatures and to derive thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of solution. Such analyses are invaluable for process modeling and scale-up in industrial applications. The study of phenolic compound solubility has also employed models like the NRTL-SAC and UNIFAC to predict and understand solubility behavior in various solvents.[10][13]
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this guide provides a robust framework for its experimental determination and theoretical interpretation. By following the detailed protocol and understanding the underlying physicochemical principles, researchers can generate reliable and reproducible solubility data. This information is critical for the effective utilization of this compound in research and development, particularly in the pharmaceutical sciences where solubility directly impacts formulation, delivery, and efficacy.
References
- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2009).
- Aqueous Solubility of Some N
- Modeling the Solubility of Phenolic Acids in Aqueous Media
- (PDF) Studies on the solubility of phenolic compounds.
- Solubilities of biologically active phenolic compounds: measurements and modeling. Universidade do Porto. [Link]
- This compound. PubChem. [Link]
- Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. (2023).
- Phenol. Solubility of Things. [Link]
- Solubility of Organic Compounds. (2023). LibreTexts. [Link]
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. [Link]
- 2-Allyl-p-cresol. PubChem. [Link]
- Applications in drug development. (2005). European Pharmaceutical Review. [Link]
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- 7. This compound 98 3354-58-3 [sigmaaldrich.com]
- 8. CAS 6628-06-4: 2-Allyl-4-methylphenol | CymitQuimica [cymitquimica.com]
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- 13. researchgate.net [researchgate.net]
The Friedel-Crafts Alkylation of o-Cresol: A Comprehensive Technical Guide
Introduction
The Friedel-Crafts alkylation, a cornerstone of organic synthesis since its discovery in 1877, facilitates the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1][2] This electrophilic aromatic substitution reaction has proven indispensable in the synthesis of a vast array of organic compounds, from pharmaceuticals to specialty chemicals.[2][3] This guide provides an in-depth technical exploration of the Friedel-Crafts alkylation as it pertains to ortho-cresol (o-cresol), a valuable starting material in the production of various industrially significant compounds.[4]
Phenols, including o-cresol, are particularly reactive substrates for this transformation due to the activating effect of the hydroxyl group, which enhances the electron density of the aromatic ring.[5][6] This heightened reactivity, however, also presents challenges in controlling the regioselectivity and preventing side reactions. This document will delve into the mechanistic intricacies, catalytic strategies, and practical considerations for achieving efficient and selective alkylation of o-cresol, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.
Core Principles and Mechanism
The Friedel-Crafts alkylation of phenols proceeds via an electrophilic aromatic substitution mechanism.[3][7] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), although various other catalysts, including Brønsted acids and solid acid catalysts, have been employed.[2][8]
The fundamental steps of the mechanism are as follows:
-
Generation of the Electrophile: The reaction is initiated by the formation of a carbocation or a carbocation-like complex.[9] When using an alkyl halide as the alkylating agent, the Lewis acid coordinates with the halogen, polarizing the C-X bond and facilitating its cleavage to generate a carbocation.[3] In the case of primary alkyl halides, a discrete carbocation may not fully form; instead, a highly polarized complex acts as the electrophile.[9] With alkenes or alcohols as alkylating agents, a proton source (often the catalyst itself or a co-catalyst) is required to generate the carbocation.[1]
-
Electrophilic Attack: The electron-rich aromatic ring of the o-cresol acts as a nucleophile, attacking the carbocation.[3] This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, often the counter-ion of the catalyst (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.[8] The catalyst is regenerated in this step, allowing it to participate in further catalytic cycles.[3]
Visualization of the General Mechanism
Caption: Generalized mechanism of Friedel-Crafts alkylation.
Regioselectivity in the Alkylation of o-Cresol
The directing effects of the substituents on the o-cresol ring—the hydroxyl (-OH) and methyl (-CH₃) groups—are paramount in determining the position of alkylation. Both are ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group.
In o-cresol, the positions ortho and para to the powerful hydroxyl group are positions 6 and 4, respectively. The position ortho to the methyl group (position 3) is also activated, but to a lesser extent. Therefore, electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group. Steric hindrance from the existing methyl group at position 2 and the incoming alkyl group will also play a significant role in the final product distribution. Generally, alkylation is favored at the less sterically hindered para position (position 4) and the available ortho position (position 6).[10]
Catalytic Systems: A Comparative Analysis
The choice of catalyst is critical and can significantly influence the reaction's efficiency, selectivity, and environmental impact.[8]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity.[8] | Often required in stoichiometric amounts, moisture sensitive, corrosive, difficult to recycle.[1] |
| Brønsted Acids | H₂SO₄, HF | Effective for certain alkylations, particularly with alkenes.[2][11] | Highly corrosive, environmental concerns. |
| Solid Acid Catalysts | Zeolites, Sulfated Zirconia, Acidic Resins | Reusable, less corrosive, environmentally benign, can offer shape selectivity.[8][10][12] | May require higher temperatures, potential for catalyst deactivation.[13] |
The trend in modern organic synthesis is a shift towards heterogeneous, solid acid catalysts to develop greener and more sustainable processes.[14]
Common Alkylating Agents and Synthetic Protocols
A variety of alkylating agents can be employed in the Friedel-Crafts alkylation of o-cresol, each with its own set of optimal reaction conditions.
Tertiary Butylation with tert-Butyl Alcohol and tert-Butyl Chloride
The introduction of a tert-butyl group is of significant industrial interest, particularly in the synthesis of antioxidants.[10]
Protocol 1: tert-Butylation using tert-Butyl Alcohol with a Solid Acid Catalyst
This protocol is adapted from studies on the vapor-phase alkylation of cresols.[10]
Materials:
-
o-Cresol
-
tert-Butyl alcohol
-
Sulfated zirconia perlite (SZP-15) catalyst
Procedure:
-
The alkylation is performed in a fixed-bed reactor.
-
A mixture of o-cresol and tert-butyl alcohol, typically in a 1:2 molar ratio, is fed into the reactor.[10]
-
The reaction is carried out at a temperature of approximately 235°C.[10]
-
The products are collected and analyzed by gas chromatography to determine conversion and selectivity.
Key Finding: At 235°C, a high conversion of o-cresol can be achieved with approximately 95% selectivity towards 6-tert-butyl-o-cresol (6-TBOC).[10]
Protocol 2: tert-Butylation using tert-Butyl Chloride with Aluminum Chloride
This protocol is based on the investigation of the reaction of o-cresol with tert-butyl chloride in the presence of anhydrous aluminum chloride.[15]
Materials:
-
o-Cresol
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
o-Cresol and anhydrous AlCl₃ (approximately 5% by weight of o-cresol) are charged into a reaction vessel.
-
The mixture is heated to 140°C.
-
tert-Butyl chloride is added gradually over a period of 2.5 hours, maintaining a molar ratio of o-cresol to tert-butyl chloride of 5:1.[15]
-
The reaction mixture is stirred for an additional hour at the same temperature.
-
The product is then isolated and purified.
Optimized Conditions: A temperature of 140°C, a molar ratio of o-cresol to tert-butyl chloride of 5:1, and an AlCl₃ amount of 5% by weight of o-cresol are considered optimal.[15]
Isopropylation with Isopropanol
The synthesis of carvacrol (5-isopropyl-2-methylphenol) is a notable application of the isopropylation of o-cresol.[16]
Protocol 3: Synthesis of Carvacrol using a Superacidic Catalyst
This method utilizes a solid acid catalyst for a cleaner synthesis.[16]
Materials:
-
o-Cresol
-
Isopropanol
-
UDCaT-5 (a superacidic catalyst)
Procedure:
-
The reaction is carried out in a suitable reactor.
-
o-Cresol and isopropanol are reacted in the presence of the UDCaT-5 catalyst.
-
The reaction temperature is maintained at 180°C.
Expected Outcome: This method can yield carvacrol in up to 82% yield.[16]
Challenges and Mitigation Strategies
Despite its utility, the Friedel-Crafts alkylation of phenols is not without its challenges.
Polyalkylation
The introduction of an alkyl group further activates the aromatic ring, making the product more reactive than the starting material.[17][9] This can lead to the addition of multiple alkyl groups, a phenomenon known as polyalkylation.[3]
Mitigation:
-
Use of Excess Aromatic Substrate: Employing a large excess of o-cresol can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[17][8]
-
Control of Reaction Conditions: Careful control of temperature and reaction time can help to minimize polyalkylation.
Carbocation Rearrangement
Primary alkyl halides can form carbocations that are prone to rearrangement to more stable secondary or tertiary carbocations.[1][9] This can lead to a mixture of products with different alkyl substituents.
Mitigation:
-
Choice of Alkylating Agent: Using alkylating agents that form stable carbocations (e.g., tert-butyl chloride) can prevent rearrangements.
-
Friedel-Crafts Acylation Followed by Reduction: An alternative is to perform a Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a reduction of the ketone to the desired alkyl group.[1]
O-Alkylation vs. C-Alkylation
Phenols can undergo alkylation on the hydroxyl group (O-alkylation) to form ethers, in competition with the desired alkylation on the ring (C-alkylation).[3][13]
Mitigation:
-
Catalyst Selection: The choice of catalyst can influence the ratio of C- to O-alkylation. Less acidic catalysts may favor O-alkylation.[10]
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.[13]
Visualization of Reaction Control
Caption: Key challenges and their corresponding mitigation strategies.
Product Analysis and Characterization
Accurate analysis of the reaction mixture is crucial for optimizing reaction conditions and ensuring product purity.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of the reaction mixture, including unreacted starting materials, the desired product(s), and any byproducts.[5][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation and analysis of cresol isomers and their alkylated derivatives.[5][18]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the alkylated products and confirming the position of substitution.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product, such as the hydroxyl group and the aromatic ring.[15]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can aid in its identification.[19]
-
Conclusion
The Friedel-Crafts alkylation of o-cresol remains a highly relevant and versatile transformation in synthetic organic chemistry. A thorough understanding of the reaction mechanism, the influence of catalysts and alkylating agents, and the potential for side reactions is essential for the successful implementation of this methodology. By carefully selecting reaction parameters and employing appropriate analytical techniques, researchers can achieve high yields and selectivities of desired alkylated o-cresol derivatives. The ongoing development of more environmentally friendly and efficient catalytic systems, particularly solid acid catalysts, promises to further enhance the utility and sustainability of this important reaction.
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- Alkylation of cresols to BHT - Eurochem Engineering. (n.d.).
- Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst - MDPI. (n.d.).
- Synthesis of carvacrol by Friedel–Crafts alkylation of o‐cresol with isopropanol using superacidic catalyst UDCaT‐5 | Request PDF - ResearchGate. (2025, August 6).
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Part 1: Medicinal Chemistry and Drug Discovery: Leveraging the Phenolic Scaffold
<An In-depth Technical Guide to Potential Research Areas for Substituted Phenols
Abstract: Substituted phenols are a cornerstone of modern chemistry, serving as indispensable structural motifs in pharmaceuticals, advanced polymers, and agrochemicals.[1][2] Their properties are profoundly influenced by the nature and position of substituents on the phenolic ring.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising and impactful research areas. It moves beyond a simple listing of topics to explore the underlying scientific rationale, detail actionable experimental protocols, and highlight innovative synthetic strategies that are shaping the future of the field.
The phenolic hydroxyl group is a privileged feature in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, combined with the tunable electronic and lipophilic properties of the aromatic ring, makes it a powerful scaffold for designing bioactive molecules.[3][4] Phenol-containing molecules are significantly represented in FDA-approved drugs, many of which are natural products or their derivatives.[5][6]
Next-Generation Antioxidants and Cytoprotective Agents
Expertise & Experience: The antioxidant activity of phenols is their most renowned biological property.[3][4][7] It stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[7][8] The resulting phenoxyl radical is stabilized by resonance, preventing it from propagating further radical chain reactions. Research in this area is moving beyond simple radical scavenging to the targeted modulation of cellular oxidative stress pathways.
Potential Research Directions:
-
Mitochondria-Targeted Phenols: Design and synthesize phenolic compounds appended with moieties (e.g., triphenylphosphonium cations) that promote accumulation within the mitochondria, the primary site of ROS production.
-
Dual-Function Compounds: Develop hybrid molecules that combine a phenolic antioxidant core with another pharmacophore to address multifactorial diseases like neurodegeneration (e.g., combining a phenol with a cholinesterase inhibitor for Alzheimer's disease).
-
Structure-Activity Relationship (SAR) Studies: Systematically vary the electronic and steric properties of ring substituents to optimize antioxidant capacity. Studies show that the number and position of hydroxyl groups, as well as the presence of other substituents, significantly influence antioxidant behavior.[7][9]
Trustworthiness (Self-Validating Protocol): A cornerstone for evaluating antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Its reliability comes from its simplicity, reproducibility, and the direct spectroscopic measurement of radical quenching.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test substituted phenols (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Ascorbic acid or Butylated Hydroxytoluene (BHT) should be used as a positive control.[1]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each phenol dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample solution. For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the scavenging percentage against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Novel Antimicrobial and Enzyme-Inhibiting Agents
The phenolic scaffold is present in numerous antibiotics and enzyme inhibitors.[5] For example, tetracycline antibiotics feature a phenolic ring essential for their activity.[5] Research is focused on developing new phenol derivatives to combat antimicrobial resistance and target disease-related enzymes.
Potential Research Directions:
-
Quorum Sensing Inhibitors: Design substituted phenols that interfere with bacterial communication (quorum sensing) to prevent biofilm formation and virulence factor production, offering an alternative to traditional bactericidal mechanisms.
-
Kinase Inhibitors: The phenol hydroxyl can form key hydrogen bonds in the hinge region of ATP-binding sites in kinases. Research can focus on synthesizing libraries of substituted phenols to screen against cancer-related kinases.
-
Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis. Developing potent phenolic inhibitors is a major goal in cosmetics (for hyperpigmentation) and food science (to prevent enzymatic browning).
Visualization: Drug Discovery Workflow for Phenolic Compounds
The following diagram illustrates a typical workflow for developing a new therapeutic agent starting from a substituted phenol scaffold.
Caption: A generalized workflow for the discovery and development of drugs based on substituted phenols.
Part 2: Advanced Materials and Polymer Science
Substituted phenols are fundamental building blocks for high-performance polymers, most notably phenolic resins (Bakelite).[1][10] Modern research aims to create functional polymers with tailored thermal, electronic, and responsive properties by precisely controlling the monomer structure.
Potential Research Directions:
-
High-Performance Thermosets: Synthesize novel, highly substituted phenol-based monomers to create resins with exceptional thermal stability, flame retardancy, and chemical resistance for aerospace and electronics applications.
-
Redox-Active & Conductive Polymers: Polymerize phenols with specific substituents (e.g., hydroquinones) to create materials capable of electron transfer.[11] These have potential applications in batteries, sensors, and antistatic coatings.
-
Biocompatible Polymers: Grafting natural phenolic compounds like gallic acid or flavonoids onto biocompatible polymer backbones (e.g., chitosan) can create materials with built-in antioxidant properties for biomedical applications and food packaging.[11]
Data Presentation: Thermal Properties of Phenolic Resins
The choice of phenol and aldehyde monomers dramatically impacts the thermal stability of the resulting resin.
| Phenolic Monomer | Aldehyde | Curing Agent | Decomposition Temp (TGA, °C) | Char Yield at 800°C (%) |
| Phenol | Formaldehyde | Hexamethylenetetramine | ~350-400 | 55-60 |
| p-Cresol | Formaldehyde | Acid Catalyst | ~330-380 | 50-55 |
| Bisphenol A | Formaldehyde | Base Catalyst | ~380-420 | 60-65 |
| Resorcinol | Formaldehyde | None (Self-curing) | ~400-450 | 65-70 |
Note: Data is representative and can vary based on specific curing conditions and formulation.
Part 3: Environmental Science and Green Chemistry
While essential in industry, many substituted phenols (e.g., chlorophenols, nitrophenols) are persistent environmental pollutants due to their toxicity.[12][13][14] This duality presents two major research avenues: developing methods for their remediation and designing greener synthetic routes to produce them.
Bioremediation and Degradation Pathways
Expertise & Experience: Bioremediation leverages microorganisms like bacteria and fungi to break down toxic phenolic compounds into less harmful substances.[12][13][14][15] Research in this area focuses on identifying robust microbial strains, elucidating the enzymatic degradation pathways, and optimizing conditions for efficient pollutant removal.[14][16]
Potential Research Directions:
-
Metabolic Engineering: Genetically engineer bacteria to enhance the expression of key enzymes (e.g., monooxygenases, dioxygenases) involved in the aromatic ring cleavage of phenols, thereby increasing degradation efficiency.[16]
-
Consortium-Based Remediation: Investigate the synergistic effects of mixed microbial communities, where different species carry out sequential steps in the degradation pathway, leading to more complete mineralization of complex phenolic mixtures.
-
Mycoremediation: Explore the use of fungi, particularly white-rot fungi, which secrete powerful ligninolytic enzymes (e.g., laccases, peroxidases) that have a broad substrate specificity for degrading various substituted phenols.
Visualization: Environmental Fate of a Substituted Phenol
This diagram illustrates the potential pathways a substituted phenol can take upon release into the environment.
Caption: Potential environmental pathways for a substituted phenol pollutant.
Greener Synthetic Methodologies
Traditional methods for synthesizing phenols often require harsh conditions and toxic reagents.[2] Modern synthetic chemistry research is focused on developing more sustainable and efficient protocols.
Potential Research Directions:
-
C-H Activation/Functionalization: Develop catalytic systems (e.g., using palladium, copper, or rhodium) that can directly hydroxylate an aromatic C-H bond, avoiding the need for pre-functionalized starting materials and reducing waste.
-
Biocatalysis: Employ enzymes (e.g., P450 monooxygenases) to perform highly selective ortho-hydroxylation of phenols under mild, aqueous conditions, mimicking nature's synthetic machinery.
-
Flow Chemistry: Translate high-yielding phenol syntheses (e.g., ipso-hydroxylation of arylboronic acids) to continuous flow reactors.[2][17] This can improve safety, scalability, and reaction efficiency while minimizing solvent usage.
References
- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.).
- Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2020). National Institutes of Health.
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- A scalable and green one-minute synthesis of substituted phenols. (n.d.). National Institutes of Health.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
- The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. (n.d.). ResearchGate.
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI.
- Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. (n.d.). ResearchGate.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
- Polymers Based on Phenols | Request PDF. (n.d.). ResearchGate.
- Compatibility of substituted phenol condensation resins with poly(methyl methacrylate). (n.d.). ACS Publications.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). MDPI.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Semantic Scholar.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry.
- Catabolism of Phenol and Its Derivatives in Bacteria: Genes, Their Regulation, and Use in the Biodegradation of Toxic Pollutants. (n.d.). PubMed.
- A GENERAL METHODOLOGY FOR THE SYNTHESIS OF SUBSTITUTED PHENOLS FROM PYRANONE PRECURSORS. (2010). University of St Andrews Research Portal.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health.
- alkyl substituted phenols: Topics by Science.gov. (n.d.). Science.gov.
- Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives. (2017). PubMed.
- Phenol | Definition, Structure, Uses, & Facts. (2026). Britannica.
- Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Request PDF. (n.d.). ResearchGate.
- Meta-substituted Phenol Research Articles. (n.d.). R Discovery.
- Bioremediation of phenol from synthetic and real wastewater using Leptolyngbya sp.: a comparison and assessment of lipid production. (2018). PubMed Central.
- Full article: Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. (2024). Taylor & Francis Online.
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Protocol for ortho-alkylation of phenols using a dual catalytic system
Application Note & Protocol
Topic: Regioselective ortho-Alkylation of Phenols via Metallaphotoredox Dual Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity in Phenol Functionalization
Phenolic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, where their specific substitution patterns are critical for biological activity and material properties.[1][2] Direct and selective C-H functionalization of phenols, particularly at the ortho-position, offers a highly efficient route to increase molecular complexity from readily available feedstocks.[3][4] However, traditional methods like Friedel-Crafts alkylation often suffer from poor regioselectivity, harsh conditions, and the formation of multiple alkylated byproducts.[5][6]
This application note details a robust protocol for the ortho-alkylation of phenol derivatives by merging transition metal catalysis with photoredox catalysis.[7] This dual catalytic system leverages the mild activation of alkyl sources via visible light and the reliable cross-coupling capabilities of a nickel catalyst to forge C(sp³)–C(sp²) bonds with high fidelity and functional group tolerance, overcoming many limitations of classical approaches.[8][9]
Reaction Principle: A Synergistic Catalytic Manifold
The protocol operates through a metallaphotoredox-catalyzed cross-coupling. In this manifold, two distinct catalytic cycles—one driven by a photocatalyst and the other by a nickel complex—operate in concert. The synergy between these cycles enables the use of bench-stable alkyl radical precursors and phenol derivatives under exceptionally mild conditions.
Causality Behind the System:
-
The Photocatalyst (PC): An iridium or ruthenium complex absorbs energy from visible light (e.g., blue LEDs) to reach an excited state (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of activating the alkyl source.
-
The Alkyl Radical Precursor: We utilize an ammonium alkylbis(catecholato)silicate as the pro-nucleophile.[9][10] Upon oxidation by the excited photocatalyst, it fragments to generate a nucleophilic alkyl radical (R•). This method avoids the need for pre-forming sensitive organometallic reagents.
-
The Nickel Catalyst: A low-valent Ni(0) complex, typically generated in situ, serves as the cross-coupling center. It undergoes oxidative addition with a phenol derivative (e.g., an aryl triflate, Ar-OTf), which acts as an electrophilic "pseudo-halide".[10]
-
The Coupling Event: The generated alkyl radical is rapidly trapped by the Ni(II)-aryl intermediate. The resulting Ni(III) species then undergoes reductive elimination to form the desired C-C bond and regenerate the active Ni(I) catalyst, which re-enters the nickel cycle.
Visualizing the Catalytic Cycle
Caption: The synergistic cycles of metallaphotoredox catalysis.
Experimental Protocol: ortho-Methylation of 2-Naphthyl Triflate
This protocol provides a representative procedure for the coupling of a phenol derivative with a methyl source. It is designed to be a self-validating system, with clear checkpoints for reaction monitoring.
Materials and Reagents
| Reagent | Purity | Recommended Source | Notes |
| 2-Naphthyl triflate | >98% | Synthesized or Commercial | Substrate (Electrophile) |
| Ammonium Methylbis(catecholato)silicate | >98% | Synthesized or Commercial | Pro-nucleophile |
| NiCl₂·glyme | >98% | Commercial | Nickel Pre-catalyst |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | >99% | Commercial | Ligand for Nickel |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | >98% | Commercial | Photocatalyst |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Commercial | Reaction Solvent |
| Diethyl Ether | ACS Grade | Commercial | For Workup |
| Saturated aq. NH₄Cl | - | Lab Prepared | For Quenching |
| Brine | - | Lab Prepared | For Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercial | For Drying |
| Silica Gel | 230-400 mesh | Commercial | For Chromatography |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are crucial for reproducibility. The photocatalyst is light-sensitive and expensive; handle accordingly.
Equipment Setup
-
Reaction Vessel: An 8 mL screw-cap vial equipped with a PTFE-lined cap and a magnetic stir bar.
-
Inert Atmosphere: A Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Light Source: A blue LED lamp (e.g., 450 nm Kessil lamp or similar).
-
Cooling System: A fan directed at the reaction vial to maintain ambient temperature (approx. 25-30 °C), as the lamp generates heat.
Step-by-Step Reaction Procedure
-
Vial Preparation: To the 8 mL vial, add 2-naphthyl triflate (0.1 mmol, 1.0 equiv.), ammonium methylbis(catecholato)silicate (0.15 mmol, 1.5 equiv.), NiCl₂·glyme (0.01 mmol, 10 mol%), dtbbpy (0.01 mmol, 10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.001 mmol, 1 mol%).
-
Inerting the Vessel: If not in a glovebox, seal the vial with the screw cap, and purge with argon or nitrogen for 10-15 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Solvent Addition: Add anhydrous DMA (1.0 mL, 0.1 M) via syringe.
-
Degassing: Sparge the resulting solution with a gentle stream of argon for another 10 minutes to ensure all dissolved oxygen is removed. This step is critical as oxygen can quench the excited state of the photocatalyst.
-
Reaction Initiation: Place the vial on a magnetic stirrer approximately 5-10 cm from the blue LED lamp. Turn on the stirrer to ensure efficient mixing and begin irradiation. Shield the setup from ambient light with aluminum foil.
-
Reaction Monitoring (Checkpoint): After 12 hours, pause the reaction, remove a small aliquot (~5 µL) via syringe, and dilute with ethyl acetate. Analyze by TLC or GC-MS to check for the consumption of the starting material. If the reaction is sluggish, continue irradiation and check again at 24 hours.
-
Work-up and Quenching: Once the reaction is complete, turn off the lamp. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 2-methylnaphthalene.
Experimental Workflow Diagram
Caption: A streamlined workflow for the dual catalytic reaction.
Substrate Scope & Data
The versatility of this protocol is demonstrated by its tolerance for various functional groups on both the phenol and the alkyl partner. The table below, compiled from representative literature data, showcases the broad applicability.[9][10][11]
| Entry | Phenol Derivative (Ar-OTf) | Alkyl Source (R-Si) | Product | Yield (%) |
| 1 | Phenyl triflate | Methyl | Toluene | 85 |
| 2 | 4-Acetylphenyl triflate | Methyl | 4-Methylacetophenone | 78 |
| 3 | 4-Cyanophenyl triflate | Ethyl | 4-Ethylbenzonitrile | 81 |
| 4 | 3-Methoxyphenyl triflate | iso-Propyl | 3-Isopropylanisole | 75 |
| 5 | Naphthyl-2-triflate | Cyclohexyl | 2-Cyclohexylnaphthalene | 69 |
| 6 | 4-(Boc-amino)phenyl triflate | Methyl | 4-Methyl-Boc-aniline | 91 |
Conclusion
The merger of photoredox and nickel catalysis provides a powerful and reliable platform for the ortho-alkylation of phenol derivatives. This protocol highlights the method's operational simplicity, mild reaction conditions, and broad substrate scope. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and adapt this methodology for the synthesis of complex molecules, accelerating discovery in drug development and materials science.
References
- Title: Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols Source: National Institutes of Health (NIH) URL:[Link]
- Title: Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols Source: MDPI URL:[Link]
- Title: Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols Source: Royal Society of Chemistry URL:[Link]
- Title: Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols Source: ResearchG
- Title: Phenol-Directed C-H Functionalization Source: ResearchG
- Title: Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Title: Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols Source: ACS Sustainable Chemistry & Engineering (Duplic
- Title: Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols Source: ResearchG
- Title: Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: Wiley Online Library URL:[Link]
- Title: Photoredox/nickel Dual Catalysis On Functionalization Of Unsaturated Systems Source: University of Pittsburgh ETD URL:[Link]
- Title: C-H functionalization of phenols using combined ruthenium and photoredox catalysis: in situ generation of the oxidant Source: PubMed URL:[Link]
- Title: Borane-catalysed ortho-allylic alkylation of phenols Source: ResearchG
- Title: Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate Source: ACS Public
- Title: Rhenium-Catalyzed ortho-Alkylation of Phenols Source: Organic Syntheses URL:[Link]
- Title: Phenol Derivatives as Coupling Partners with Alkylsilicates in Photoredox/Nickel Dual Catalysis Source: ACS Public
- Title: Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: National Institutes of Health (NIH) URL:[Link]
- Title: Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols Source: ResearchG
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Analysis of Phenols by Gas Chromatography: An Application Note and Comprehensive Protocol
This technical guide provides a detailed framework for the analysis of phenolic compounds using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require robust and reliable methods for the quantification of phenols. This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the causality behind methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Phenol Analysis
Phenolic compounds are a broad class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring. Their presence is widespread, occurring naturally in plants and also as significant industrial chemicals and environmental pollutants.[1] Due to their potential toxicity and carcinogenic properties, the accurate and sensitive determination of phenols in various matrices, such as water, soil, and biological samples, is of paramount importance for environmental monitoring, public health, and industrial quality control.[2] Gas chromatography, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), offers a powerful and reliable analytical tool for the separation and quantification of these compounds.[3]
The Analytical Challenge: Properties of Phenols and the Role of GC
The analysis of phenols by GC presents unique challenges. The hydroxyl group imparts polarity and the ability to form hydrogen bonds, which can lead to poor peak shape (tailing) and reduced volatility.[4] These issues can be addressed through careful method development, including appropriate column selection and, in many cases, derivatization.
The Principle of Gas Chromatography for Phenol Separation
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[5] Volatile compounds with a lower affinity for the stationary phase travel through the column faster and are detected earlier. The choice of the stationary phase is critical and is dictated by the polarity of the target analytes.[6]
Instrumentation and Methodological Considerations
A successful GC analysis of phenols hinges on the appropriate selection and optimization of each component of the chromatographic system.
Gas Chromatograph and Detectors
A standard gas chromatograph equipped with a split/splitless injector is suitable for this analysis. The choice of detector depends on the required sensitivity and selectivity.
-
Flame Ionization Detector (FID): A robust and universally responsive detector for organic compounds, making it a cost-effective choice for routine analysis of underivatized phenols.[3][7]
-
Mass Spectrometer (MS): Provides definitive compound identification based on mass spectra, offering higher selectivity and sensitivity, which is crucial for complex matrices and trace-level analysis as outlined in EPA Method 528.[8][9]
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for the analysis of phenols derivatized with electron-capturing groups like pentafluorobenzyl bromide (PFBBr).[7]
The Heart of the Separation: The GC Column
The selection of the GC column is the most critical factor in achieving the desired separation of phenolic compounds.[6] Low to mid-polarity columns are generally the most effective.
-
(5%-Phenyl)-methylpolysiloxane (e.g., DB-5, Rxi-5Sil MS): This is the most commonly used stationary phase for general phenol analysis.[6][8] It separates compounds primarily by their boiling points, with the phenyl content providing selectivity for aromatic compounds.
-
Higher Phenyl Content Phases (e.g., DB-1701): These mid-polarity columns can offer different selectivity for more polar phenols.[7]
-
Polyethylene Glycol (PEG) Phases (e.g., DB-WAX): These are highly polar phases suitable for the analysis of more polar, underivatized phenols.[5]
A comparative overview of commonly used GC columns for phenol analysis is presented in Table 1.
Table 1: Recommended GC Columns for Phenol Analysis
| Stationary Phase | Polarity | Typical Dimensions | Key Applications |
| (5%-Phenyl)-methylpolysiloxane | Low | 30 m x 0.25 mm x 0.25 µm | General purpose, EPA methods (e.g., 528, 8041), broad range of phenols.[8] |
| (6%-Cyanopropylphenyl)-methylpolysiloxane | Mid | 30 m x 0.25 mm x 0.25 µm | Analysis of volatile fatty acids and phenols.[10] |
| Polyethylene Glycol (PEG) | High | 30 m x 0.25 mm x 0.25 µm | Analysis of polar compounds, including underivatized phenols.[5] |
To Derivatize or Not to Derivatize?
Derivatization is a chemical modification of the analyte to improve its chromatographic properties.[11] For phenols, this typically involves converting the polar hydroxyl group into a less polar, more volatile ether or ester.
-
Underivatized Analysis: Direct analysis is possible, especially with highly inert GC systems and appropriate column selection.[12] However, it may suffer from peak tailing for more acidic phenols.[4]
-
Derivatization: This is often essential to overcome the challenges of analyzing polar phenols.[4] Common derivatization techniques include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[11][13][14]
-
Acetylation: Acetic anhydride can be used to form acetate esters, which are more volatile.[4]
-
Methylation: Diazomethane can be used to form methyl ethers (anisoles), though it is a hazardous reagent.[7]
-
Pentafluorobenzylation: Pentafluorobenzyl bromide (PFBBr) is used to form pentafluorobenzyl ethers, which are highly responsive on an ECD.[7]
-
The choice of whether to derivatize depends on the specific phenols of interest, the required sensitivity, and the available instrumentation.
Detailed Protocol: Analysis of Phenols in Water by GC-MS (Based on EPA Method 528)
This protocol provides a step-by-step guide for the determination of phenols in drinking water using solid-phase extraction (SPE) followed by GC-MS analysis.[8][9][15]
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate and concentrate the phenols from the water matrix.
Protocol:
-
Sample Collection and Preservation: Collect a 1-liter water sample. If residual chlorine is present, dechlorinate with 40-50 mg of sodium sulfite. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.[9][15]
-
SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) or similar SPE cartridge. Condition the cartridge by passing 3 mL of dichloromethane (DCM), followed by 3 mL of methanol, and finally 3 mL of reagent water (pH ≤ 2).[15][16] Do not allow the sorbent to go dry after the methanol wash.[15]
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[16]
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes.[16]
-
Elution: Elute the trapped phenols from the cartridge with 5 mL of dichloromethane.[15] A drying cartridge containing anhydrous sodium sulfate can be attached to the end of the SPE cartridge to remove residual water from the eluate.[16]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
Instrumentation and Conditions:
Table 2: GC-MS Parameters for Phenol Analysis
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides precise temperature and flow control. |
| Injector | Splitless, 275 °C | Ensures efficient transfer of analytes to the column.[8] |
| Injection Volume | 1 µL | A standard volume for capillary GC.[8] |
| Liner | Deactivated, single-taper with glass wool | Minimizes analyte degradation and discrimination. |
| Column | Agilent J&W DB-5ms UI, 30 m x 0.25 mm, 0.25 µm | An inert, low-bleed column suitable for a wide range of phenols and MS detection.[8][17] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | An inert carrier gas compatible with MS.[8] |
| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) | Provides good separation of a wide range of phenols.[8] |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers high sensitivity and selectivity. |
| Transfer Line | 300 °C | Prevents condensation of analytes.[8] |
| Ion Source | 230 °C | Standard temperature for electron ionization. |
| Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 45-350) or Selected Ion Monitoring (SIM) | Full scan for identification, SIM for enhanced sensitivity and quantification. |
Calibration and Quantification
Prepare a series of calibration standards of the target phenols in dichloromethane. Analyze these standards under the same GC-MS conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration for each analyte. The concentration of phenols in the samples can then be determined from this calibration curve.[17]
Visualizing the Workflow
A clear understanding of the analytical process is crucial for successful implementation. The following diagrams illustrate the key stages of the analysis.
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The Versatile Chemistry of 2-Allyl-6-methylphenol: A Gateway to Advanced Functional Polymers
Introduction: Unlocking the Potential of a Bifunctional Monomer
In the landscape of polymer science, the quest for monomers that offer a blend of robust polymerizability and latent functionality is perpetual. 2-Allyl-6-methylphenol emerges as a compelling candidate in this pursuit, distinguished by its unique bifunctional architecture. The presence of a polymerizable allyl group and a reactive phenolic hydroxyl group within a single molecule opens a vast design space for novel polymers with tailored properties. This guide provides an in-depth exploration of the application of this compound in polymer synthesis, offering detailed protocols and a scientific rationale for researchers, scientists, and professionals in drug development. We will delve into various polymerization methodologies, the characterization of the resultant polymers, and their promising applications, particularly in high-performance materials and the biomedical field.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 3354-58-3 | [][2][3][4] |
| Molecular Formula | C₁₀H₁₂O | [][2] |
| Molecular Weight | 148.20 g/mol | [][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 231-233 °C | [][3][4] |
| Density | 0.992 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.538 | [3][4] |
Polymerization Methodologies: A Multi-faceted Approach
The dual functionality of this compound allows for its participation in several distinct polymerization pathways. The choice of method is dictated by the desired polymer architecture, molecular weight, and end-use application.
Cationic Polymerization: Targeting the Allyl Group
Cationic polymerization of this compound proceeds through the electrophilic addition to the allyl double bond, offering a route to linear polymers. This method is particularly suited for creating polymers with potentially interesting thermal and chemical properties. The phenolic hydroxyl group, in this case, remains as a pendant functional group, available for post-polymerization modification.
Causality of Experimental Choices:
-
Inert Atmosphere: The carbocationic propagating species are highly reactive and susceptible to termination by atmospheric moisture and oxygen. A dry, inert atmosphere (e.g., nitrogen or argon) is therefore critical.
-
Anhydrous Conditions: Water acts as a potent terminating agent in cationic polymerization. All reagents and glassware must be scrupulously dried.
-
Low Temperature: Lower temperatures (-78 °C to 0 °C) are often employed to suppress chain transfer and termination reactions, leading to higher molecular weight polymers and better control over the polymerization.
-
Lewis Acid Initiators: Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective initiators, capable of generating the initial carbocation from the allyl group.
Experimental Protocol: Cationic Polymerization
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (purified by passing through a column of basic alumina to remove phenolic inhibitors)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Methanol (for quenching and precipitation)
-
Nitrogen or Argon gas supply
-
Flame-dried Schlenk flask and glassware
Workflow Diagram:
Caption: Workflow for the radical polymerization of this compound.
Step-by-Step Methodology:
-
Preparation: Place the this compound monomer and solvent (e.g., toluene) in a Schlenk flask.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Setup: Heat the flask to the desired reaction temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Initiation: Prepare a solution of the initiator (e.g., AIBN in toluene) and add it gradually to the reaction mixture over several hours using a syringe pump.
-
Polymerization: Continue heating and stirring for a set period (e.g., 12-48 hours) after the initiator addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Purification: Filter the polymer, wash it with methanol, and dry it under vacuum.
Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization, particularly using oxidoreductases like horseradish peroxidase (HRP) or laccase, presents an environmentally benign route to synthesize polyphenols. [5][6][7]This method proceeds through the oxidative coupling of the phenolic hydroxyl groups, potentially leading to polymers with complex, branched architectures. The allyl group may remain intact for subsequent modifications.
Causality of Experimental Choices:
-
Enzyme Catalyst: Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, or laccase, with oxygen as the oxidant, are effective catalysts for the oxidative polymerization of phenols. [5][7]* Aqueous/Organic Co-solvent System: A mixture of a buffer (to maintain optimal enzyme pH) and an organic solvent (to dissolve the monomer and polymer) is typically used.
-
Mild Reaction Conditions: Enzymatic polymerizations are generally conducted at or near room temperature and neutral pH, avoiding harsh chemicals and high energy consumption.
Experimental Protocol: Enzymatic Polymerization
Objective: To synthesize poly(this compound) using an enzymatic approach.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Phosphate buffer (e.g., pH 7.0)
-
1,4-Dioxane or acetone (as a co-solvent)
-
Methanol (for precipitation)
Workflow Diagram:
Caption: Workflow for the enzymatic polymerization of this compound.
Step-by-Step Methodology:
-
Reaction Medium: Prepare a reaction medium consisting of a mixture of phosphate buffer and an organic co-solvent (e.g., 1:1 v/v).
-
Dissolution: Dissolve this compound (e.g., 1 g) and HRP (e.g., 10 mg) in the reaction medium (e.g., 100 mL).
-
Initiation: While stirring the solution at room temperature, add hydrogen peroxide dropwise over several hours.
-
Polymerization: Continue stirring for 24 hours.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Purification: Filter the polymer, wash with methanol, and dry under vacuum.
Properties of Poly(this compound)
The properties of polymers derived from this compound are highly dependent on the polymerization method used.
| Property | Cationic Polymerization | Radical Polymerization | Enzymatic Polymerization |
| Architecture | Linear | Linear or Branched | Branched/Cross-linked |
| Pendant Groups | Phenolic -OH | Phenolic -OH | Allyl (potentially) |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM) | Solubility may vary | Often less soluble due to cross-linking |
| Thermal Stability | Expected to be high due to the aromatic backbone | Generally good thermal stability | High thermal stability is characteristic of polyphenols |
| Mechanical Properties | Can range from rigid to flexible depending on molecular weight | Properties are influenced by branching and cross-linking | Typically form brittle powders or films |
Note: Specific quantitative data for the homopolymer of this compound is not extensively reported in the literature. The properties described are based on the expected outcomes for polymers of similar structures.
Potential Applications: From High-Tech to Bio-Med
The unique structure of polymers derived from this compound paves the way for a variety of advanced applications.
High-Performance Materials
The copolymerization of this compound with monomers like 2,6-dimethylphenol has been shown to yield thermosetting materials with low dielectric constants and dissipation factors. This makes them highly suitable for insulating adhesive films in high-frequency microelectronic circuits. The allyl groups can be utilized for thermal or UV curing, leading to cross-linked networks with excellent mechanical strength and thermal resistance.
Biomedical Applications
The inherent properties of polyphenols, such as antioxidant and antimicrobial activities, coupled with the biocompatibility of many polyphenol-based materials, make polymers from this compound attractive for biomedical applications. [8][9]The presence of the allyl group provides a versatile handle for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or other bioactive molecules. [10] Potential Biomedical Uses:
-
Drug Delivery: The polymer backbone can be engineered to form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. [6][8][9][11][12]The pendant phenolic or allyl groups can be functionalized to achieve targeted delivery. [10][13][14]* Tissue Engineering: Polyphenols have been shown to stabilize collagen and promote bone formation, suggesting that these polymers could be used in scaffolds for tissue regeneration. [8]* Biocompatible Coatings: The adhesive nature of some polyphenols could be harnessed to create biocompatible coatings for medical devices and implants.
Mechanism of Action in Drug Delivery:
Caption: Conceptual pathway for developing a targeted drug delivery system.
Conclusion and Future Outlook
This compound stands as a monomer of significant potential, offering access to a diverse range of functional polymers through multiple synthetic routes. The ability to independently address the allyl and phenolic functionalities provides a powerful tool for creating materials with precisely controlled properties. While its application in high-frequency electronics is already emerging, the exploration of its utility in the biomedical field is a particularly exciting frontier. Future research should focus on a more detailed characterization of the homopolymers of this compound, including a thorough evaluation of their biocompatibility and degradation profiles. Such studies will be crucial in translating the theoretical potential of these unique polymers into tangible, high-impact applications.
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- This compound - 3354-58-3, C10H12O, density, melting point, boiling point, structural formula, synthesis. (2025). Mol-Instincts. [Link]
- Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. (2022). MDPI. [Link]
- (PDF) Applications of Polymer Blends in Drug Delivery. (n.d.).
- Polymers for Drug Delivery Systems. (n.d.). PMC. [Link]
- Enzymatic polymerization of phenol catalyzed by horseradish peroxidase in aqueous micelle system. (2025).
- EP0686646A2 - Process for making allyl polymers and copolymers. (n.d.).
- (PDF) Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. (2022).
- Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of ... (2022). PubMed. [Link]
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Application Notes & Protocols: 2-Allyl-6-methylphenol as a Versatile Precursor in the Synthesis of Bioactive Molecules
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Allyl-6-methylphenol (CAS No. 3354-58-3). This ortho-allyl phenol serves as a highly versatile and strategic starting material for the construction of a diverse array of heterocyclic scaffolds and functionalized phenolic compounds with significant biological activity. We will explore key synthetic transformations, including intramolecular cyclizations to form dihydrobenzofurans and chromanes, modifications of the allyl and hydroxyl moieties, and the resulting biological activities of the derivatives. Detailed, field-proven protocols are provided to explain the causality behind experimental choices and ensure reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound, also known as 6-allyl-o-cresol, is a substituted phenol that possesses three key reactive sites: the nucleophilic aromatic ring, the versatile allyl group, and the acidic phenolic hydroxyl group.[1] This unique combination makes it an ideal precursor for generating molecular complexity and accessing privileged scaffolds in medicinal chemistry. The ortho-positioning of the allyl and hydroxyl groups is particularly significant, as it pre-organizes the molecule for intramolecular cyclization reactions, providing efficient routes to oxygen-containing heterocycles like dihydrobenzofurans and chromanes.[2][3] These structural motifs are cornerstones of numerous pharmaceuticals and natural products.
Furthermore, the inherent properties of the allylphenol scaffold contribute to the bioactivity of its derivatives. Phenolic compounds are well-established antioxidants, capable of neutralizing free radicals via a hydrogen atom transfer mechanism.[4][5][6] The introduction of an allyl group can enhance antimicrobial and antifungal properties, a phenomenon observed in many naturally occurring phenols and their synthetic derivatives.[7][8][9] This guide will detail the methodologies to harness these features for the synthesis of novel bioactive compounds.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3354-58-3 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 231-233 °C | [10] |
| Density | 0.992 g/mL at 25 °C | [10] |
| Refractive Index (n20/D) | 1.538 | [10] |
| InChIKey | WREVCRYZAWNLRZ-UHFFFAOYSA-N | [1] |
Synthetic Pathways from this compound
The strategic location of the functional groups in this compound allows for a variety of transformations. Below is a workflow illustrating the primary synthetic routes to key bioactive scaffolds.
Caption: Workflow for photoinduced dihydrobenzofuran synthesis.
Protocol 1: Photoinduced Synthesis of 7-Methyl-2-(bromomethyl)-2,3-dihydrobenzofuran
-
Principle: This protocol utilizes a light-driven cascade reaction. An in-situ generated phenolate anion undergoes photo-promoted atom transfer radical addition with a halogen source, followed by intramolecular cyclization to yield the dihydrobenzofuran product. [3]* Materials & Reagents:
-
This compound (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Bromotrichloromethane (BrCCl₃) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (450 nm)
-
Magnetic stirrer and stir bar
-
-
Step-by-Step Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 148 mg, 1.0 mmol) in anhydrous MeCN (0.1 M).
-
Add DBU (e.g., 183 mg, 1.2 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete formation of the phenolate.
-
Add BrCCl₃ (e.g., 297 mg, 1.5 mmol) to the reaction mixture.
-
Place the reaction vessel approximately 5 cm from the blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Safety Precautions: Bromotrichloromethane is toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of Chromanes
The chromane scaffold is a privileged structure found in numerous bioactive compounds, including anti-hypertensive agents and vitamin E analogues. [11]A highly effective method for synthesizing chromanes involves the triflimide-catalyzed annulation of an o-hydroxy benzylic alcohol (derived from this compound) with an alkene. [11][12] Protocol 2: Two-Step Synthesis of a 4,8-Dimethyl-Substituted Chromane
-
Principle: This synthesis first involves the conversion of the phenol to an o-hydroxy benzylic alcohol, which then undergoes a Brønsted acid-catalyzed cascade reaction with an alkene. The cascade involves carbocation formation, alkene addition, and intramolecular cycloetherification to form the chromane ring. [12]* Step A: Synthesis of 2-(1-hydroxyethyl)-6-allylphenol (Intermediate)
-
This step requires a formylation of the parent phenol followed by Grignard addition, a standard multi-step sequence not detailed here. The protocol begins from the resulting benzylic alcohol.
-
-
Step B: Triflimide-Catalyzed Annulation
-
Materials & Reagents:
-
2-(1-hydroxyethyl)-6-allylphenol (1.0 equiv)
-
2-Methyl-1-propene (isobutylene) (condensed as liquid, ~3.0 equiv) or an appropriate alkene like methallyltrimethylsilane (1.5 equiv). [12] * Triflimide (HNTf₂) (5 mol %)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried round-bottom flask
-
-
Step-by-Step Procedure:
-
Dissolve the benzylic alcohol intermediate (1.0 mmol) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
If using methallyltrimethylsilane, add it dropwise (1.5 mmol). [12] 3. Add a pre-prepared solution of triflimide in DCM (5 mol %).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. [12] 5. Monitor progress via TLC.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the biphasic solution with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The resulting crude chromane can be purified by flash column chromatography (hexane/ethyl acetate).
-
Causality: Triflimide is a potent Brønsted acid that efficiently catalyzes the formation of the benzylic carbocation at low catalyst loading, initiating the cyclization cascade under mild conditions. [12]
Bioactivity of this compound Derivatives
Derivatives of this compound exhibit a broad spectrum of biological activities, primarily attributable to the synergistic effects of the phenolic hydroxyl group and the allyl substituent.
Antimicrobial and Antifungal Activity
Studies have consistently shown that allylation of phenols increases their potency against planktonic bacteria. [7]For instance, 2-allyl derivatives of thymol and carvacrol (structural analogues of this compound) show significantly greater potency against Staphylococcus epidermidis and Pseudomonas aeruginosa compared to their parent compounds. [7][8]This enhanced activity is linked to the disruption of the bacterial cell membrane.
Furthermore, derivatives of 2-allylphenol have demonstrated potent antifungal properties. Modifications, such as converting the hydroxyl group into a methoxy or acetyl group, can dramatically increase mycelial growth inhibition against the phytopathogenic fungus Botrytis cinerea. [13][14]Nitro-substituted derivatives have also shown strong growth inhibition of Phytophthora cinnamomi, with activity levels comparable to commercial fungicides. [9][15] Table of Reported Antifungal Activity[13]
| Compound | Substituent Modification | IC₅₀ vs B. cinerea (µg/mL) |
| 2-Allylphenol | (Parent Compound) | 68 |
| 1-Allyl-2-methoxybenzene | -OH to -OCH₃ | 2 |
| 2-Allylphenyl acetate | -OH to -OAc | 1 |
Antioxidant Properties
Phenols are classic antioxidants that function by donating their hydroxyl hydrogen atom to chain-carrying peroxyl radicals (ROO•), which terminates the oxidative cycle. [4][16]This process forms a resonance-stabilized phenoxyl radical that is relatively unreactive. The antioxidant capacity is influenced by the substitution pattern on the aromatic ring and the solvent environment. [4][5]The presence of the methyl group on the this compound ring can influence the stability of the resulting phenoxyl radical, thereby modulating its antioxidant efficacy.
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Application Note & Protocol: Mastering High-Temperature Claisen Rearrangements
A Senior Application Scientist's Guide to Experimental Design, Safety, and Execution
For researchers, synthetic chemists, and professionals in drug development, the Claisen rearrangement is a cornerstone of carbon-carbon bond formation. This powerful[1][1]-sigmatropic rearrangement of an allyl vinyl ether thermally converts to a γ,δ-unsaturated carbonyl compound.[2][3] While the reaction can be catalyzed to proceed at lower temperatures, the classic thermal Claisen rearrangement often necessitates high temperatures, typically above 100 °C, to achieve a reasonable reaction rate.[2][4] This application note provides a detailed guide to the experimental setup for conducting Claisen rearrangements at elevated temperatures, emphasizing mechanistic understanding, practical execution, and rigorous safety protocols.
Theoretical Framework: The Energetics of the Claisen Rearrangement
The Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[5] The reaction is thermodynamically driven by the formation of a stable carbonyl group.[6] The thermal nature of the uncatalyzed reaction is a direct consequence of the activation energy required to achieve the necessary chair-like or boat-like transition state geometry.[2]
The mechanism involves a suprafacial, stereospecific[1][1]-sigmatropic shift.[5] While a synchronous concerted pathway via an aromatic-like transition state is often depicted, alternative stepwise mechanisms involving intermediates have also been proposed and studied.[7][8] For practical purposes in a high-temperature setup, understanding that the reaction is thermally driven and intramolecular is key to designing the experiment.[5]
Figure 1: A simplified representation of the concerted[1][1]-sigmatropic shift in the Claisen rearrangement, proceeding through a cyclic transition state upon heating.
Experimental Design: Key Parameters and Considerations
The success of a high-temperature Claisen rearrangement hinges on the careful selection of several critical parameters.
Solvent Selection
Solvent choice can significantly impact the reaction rate. Polar solvents tend to accelerate the Claisen rearrangement to a greater extent than nonpolar solvents.[4][5] Hydrogen-bonding solvents have been shown to provide the highest rate constants.[4] However, at high temperatures, the solvent's boiling point and thermal stability are paramount.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, good solvating power for many substrates.[6] |
| o-Xylene | 144 | 2.57 | Aprotic, high boiling point, suitable for substrates sensitive to protic solvents.[9] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Very high boiling point, excellent for sluggish rearrangements.[10] |
| Water | 100 | 80.1 | Can significantly accelerate the reaction, but requires a sealed vessel for temperatures above its boiling point.[11] |
| Ionic Liquids | Variable | Variable | Can serve as both solvent and catalyst, often with high thermal stability.[2] |
Table 1: Common solvents for high-temperature Claisen rearrangements and their relevant properties.
A pronounced solvent effect was observed in the Benzyl-Claisen rearrangement, where DMF led to the desired[1][1]-rearranged product, while xylene resulted in a mixture of radical dissociation-recombination products.[12]
Heating Method
The method of heating must be uniform, controllable, and safe.
-
Oil Baths: Provide uniform heating and are a common choice. Silicone oil is preferred for temperatures above 150 °C due to its higher thermal stability compared to mineral oil.
-
Heating Mantles: Suitable for round-bottom flasks and provide even heating. Must be connected to a variable transformer to control the temperature.[13]
-
Sand Baths: Offer a safer alternative to oil baths, especially with flammable solvents.
-
Microwave Irradiation: A powerful technique to dramatically accelerate the reaction.[10][14] Microwave heating is rapid and uniform, often leading to shorter reaction times and higher yields.[10] This method is particularly effective for reactions involving polar solvents or reagents.[10]
Caution: Never use an open flame (e.g., Bunsen burner) in an organic chemistry laboratory where flammable solvents are present.[13][15]
Detailed Protocols
General Protocol for Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
Round-bottom flask (size appropriate for the reaction scale)
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating source (oil bath, heating mantle)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon) and bubbler
-
Appropriate solvent (see Table 1)
-
Starting allyl vinyl ether
Procedure:
-
Assembly: Assemble the glassware in a fume hood. Ensure all joints are properly sealed. The reaction flask should be equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas. A thermometer should be placed in the heating bath to monitor the temperature.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove oxygen, which can cause side reactions at high temperatures.
-
Charging the Flask: Add the starting allyl vinyl ether and the chosen solvent to the reaction flask.
-
Heating: Begin stirring and gradually heat the reaction mixture to the desired temperature. For example, a solution of an allyl vinyl ether in DMF might be heated to 140–150 °C.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the product's properties but typically involves dilution with an organic solvent (e.g., diethyl ether), washing with aqueous solutions (e.g., saturated sodium bicarbonate), drying the organic layer, and removing the solvent under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization.
-
Characterization: Characterize the purified product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 2: A typical experimental workflow for a high-temperature Claisen rearrangement.
Protocol for Microwave-Assisted Rearrangement
Microwave-assisted Claisen rearrangements can significantly reduce reaction times.[9]
Materials and Equipment:
-
Microwave synthesis reactor
-
Appropriate microwave reaction vessel with a stir bar
-
Starting allyl vinyl ether
-
Microwave-compatible solvent
Procedure:
-
Preparation: In a microwave reaction vessel, combine the starting allyl vinyl ether and the chosen solvent (e.g., o-xylene).[9]
-
Sealing: Securely cap the reaction vessel.
-
Microwave Program: Place the vessel in the microwave reactor. Set the desired temperature (e.g., 200 °C) and reaction time (e.g., 5-15 minutes).[10] The pressure will increase in the sealed vessel, allowing for temperatures above the solvent's boiling point.
-
Reaction: Run the microwave program. The reactor will automatically control the temperature and pressure.
-
Cooling: After the reaction is complete, the vessel will be cooled to a safe temperature by the instrument.
-
Work-up and Purification: Follow the same work-up, purification, and characterization steps as in the conventional heating protocol.
Safety: A Paramount Concern
Working at high temperatures with organic chemicals introduces significant hazards.[15][16] A thorough risk assessment must be conducted before starting any experiment.[16]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[16][17] Heat-resistant gloves are recommended for handling hot glassware.[16]
-
Fume Hood: All high-temperature reactions must be performed in a certified chemical fume hood to contain potentially flammable or toxic vapors.[15]
-
Closed Systems: Never heat a closed system unless it is designed to withstand the resulting pressure increase, such as in a microwave reactor or a sealed tube.[13][15] A reflux condenser provides an open system.
-
Exothermic Reactions: The Claisen rearrangement can be exothermic.[8] For large-scale reactions, monitor the internal temperature and have a cooling bath (e.g., ice-water) readily available.[18] Add reagents slowly for highly exothermic variations.[18]
-
Solvent Safety: Be aware of the flashpoints of the solvents used. Remove all unnecessary flammable materials from the work area.[16]
-
Equipment Inspection: Before use, inspect all glassware for cracks or defects that could fail at high temperatures.[15][17]
-
Emergency Preparedness: Know the location of the nearest fire extinguisher, safety shower, and eyewash station.[13]
Conclusion
The high-temperature Claisen rearrangement is a robust and valuable tool in organic synthesis. By understanding the underlying principles of the reaction and carefully controlling the experimental parameters of solvent, temperature, and heating method, researchers can successfully execute this transformation. The advent of microwave-assisted synthesis offers a significant opportunity to enhance reaction efficiency. However, the inherent risks of working at high temperatures necessitate a steadfast commitment to safety through proper planning, appropriate equipment, and vigilant execution.
References
- NROChemistry. Claisen Rearrangement: Mechanism & Examples.
- Chemistry LibreTexts. Claisen Rearrangement. (2023).
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- National Institutes of Health. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory.
- Organic Chemistry Portal. Claisen Rearrangement.
- Wikipedia. Claisen rearrangement.
- ResearchGate. (PDF) The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory.
- ACS Publications. Microwave-Mediated Claisen Rearrangement Followed by Phenol Oxidation: A Simple Route to Naturally Occurring 1,4-Benzoquinones. The First Syntheses of Verapliquinones A and B and Panicein A. The Journal of Organic Chemistry.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Taylor & Francis Group. Microwave Assisted Organic Synthesis.
- National Institutes of Health. Microwave Accelerated Aza-Claisen Rearrangement.
- University of Pennsylvania EHRS. Fact Sheet: Heating Reactions. (2024).
- ResearchGate. Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. (2025).
- TigerWeb. Safety in Organic Chemistry Laboratory.
- ACS Publications. Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. Organic Process Research & Development. (2018).
- The Claisen Rearrangement.
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
- Wiley Online Library. Application of Claisen Rearrangement and Olefin Metathesis in Organic Synthesis.
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- ElectronicsAndBooks. STUDIES IN CLAISEN REARRANGEMENT.
- Chem-Station. Claisen Rearrangement. (2014).
- Cerritos College. Organic Chemistry Laboratory Safety Notes.
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Applikations- und Protokoll-Leitfaden: Derivatisierung von 2-Allyl-6-methylphenol für die GC-Analyse
Verfasst von Ihrem Senior Application Scientist
Einleitung: Die Notwendigkeit der Derivatisierung in der GC-Analyse von Phenolen
Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse flüchtiger und thermisch stabiler Verbindungen.[1][2] Phenole, wie 2-Allyl-6-methylphenol, stellen aufgrund ihrer polaren Hydroxylgruppe eine analytische Herausforderung dar. Diese Polarität führt zu unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule, was sich in asymmetrischen Peaks (Tailing) und einer verminderten Empfindlichkeit äußert.[3] Um diese Probleme zu umgehen und eine robuste quantitative Analyse zu ermöglichen, ist ein Derivatisierungsschritt unerlässlich.[4][5]
Die Derivatisierung wandelt die polare Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um.[4][5] Dies verbessert die chromatographischen Eigenschaften des Analyten erheblich und führt zu schärferen, symmetrischeren Peaks und somit zu einer besseren Auflösung und genaueren Quantifizierung.[3][5] Für Phenole hat sich die Silylierung als eine der effektivsten und am weitesten verbreiteten Derivatisierungsmethoden etabliert.[1][6]
Dieser Leitfaden bietet eine detaillierte wissenschaftliche und praktische Anleitung zur Silylierungs-Derivatisierung von this compound unter Verwendung von N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), einem hochreaktiven und vielseitigen Silylierungsmittel.[7]
Wissenschaftliche Grundlagen: Die Wahl der Silylierung mit MSTFA
Die Silylierung ist eine chemische Reaktion, bei der ein aktives Wasserstoffatom, wie das der phenolischen Hydroxylgruppe, durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[1] Dies führt zur Bildung eines Trimethylsilylethers, der deutlich unpolarer und flüchtiger ist als die ursprüngliche Phenolverbindung.
Warum MSTFA?
Unter den verschiedenen verfügbaren Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und Trimethylchlorsilan (TMCS) bietet MSTFA entscheidende Vorteile für die Analyse von Phenolen:
-
Hohe Reaktivität: MSTFA ist eines der reaktivsten Silylierungsmittel und ermöglicht eine schnelle und quantitative Umsetzung mit der phenolischen Hydroxylgruppe, selbst bei sterisch gehinderten Phenolen.[7]
-
Flüchtige Nebenprodukte: Das bei der Reaktion entstehende Nebenprodukt, N-Methyltrifluoracetamid, ist flüchtig und stört die chromatographische Analyse in der Regel nicht.[1][7]
-
Hervorragende Lösungseigenschaften: MSTFA kann in vielen Fällen auch als Lösungsmittel für die Reaktion dienen, was die Probenvorbereitung vereinfacht.[7]
Die Derivatisierungsreaktion von this compound mit MSTFA verläuft wie folgt:
Abbildung 1: Schematische Darstellung der Silylierungsreaktion.
Experimentelles Protokoll: Schritt-für-Schritt-Anleitung zur Derivatisierung
Dieses Protokoll beschreibt ein validiertes Verfahren zur Derivatisierung von this compound. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten, da Silylierungsreagenzien sehr feuchtigkeitsempfindlich sind.[8]
Benötigte Materialien und Reagenzien:
-
This compound (Reinheit ≥ 98%)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei, für analytische Zwecke)
-
Lösungsmittel: z.B. Hexan oder Toluol (wasserfrei, GC-Qualität)
-
Interne Standards (z.B. deuteriertes o-Kresol)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Mikrospritzen
Protokoll-Workflow:
Abbildung 2: Workflow der Derivatisierung von this compound.
Detaillierte Durchführung:
-
Probenvorbereitung: Stellen Sie eine Stammlösung von this compound in einem geeigneten, wasserfreien aprotischen Lösungsmittel (z.B. Hexan oder Toluol) her.[7] Die Konzentration sollte im erwarteten Arbeitsbereich der GC-Methode liegen.
-
Aliquotieren: Geben Sie ein definiertes Volumen der Probelösung (z.B. 100 µL) in ein sauberes, trockenes Reaktionsgefäß.
-
Zugabe des internen Standards (optional, für quantitative Analyse empfohlen): Fügen Sie eine bekannte Menge eines internen Standards hinzu, um Variationen im Injektionsvolumen und in der Derivatisierungseffizienz auszugleichen.[9]
-
Katalysatorzugabe: Fügen Sie ein kleines Volumen (z.B. 20 µL) wasserfreies Pyridin hinzu. Pyridin fungiert als Katalysator, indem es den aktiven Wasserstoff des Phenols abfängt und die Reaktion beschleunigt.[1]
-
Derivatisierung: Geben Sie einen Überschuss an MSTFA (z.B. 100 µL) hinzu.[7] Ein Überschuss stellt sicher, dass die Reaktion vollständig abläuft und aktive Stellen im GC-System (Injektorliner, Säulenkopf) temporär deaktiviert werden.[7]
-
Reaktionsbedingungen: Verschließen Sie das Reaktionsgefäß sofort fest. Mischen Sie den Inhalt gründlich auf einem Vortex-Mischer für ca. 30 Sekunden. Erhitzen Sie die Probe anschließend für 10-20 Minuten bei 60-80°C in einem Heizblock oder Wasserbad, um die Reaktion zu vervollständigen.[7]
-
Abkühlen und Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen. Die derivatisierte Probe kann nun ohne weitere Aufreinigung direkt in das GC-MS-System injiziert werden.[7]
GC-MS Analyseparameter und erwartete Ergebnisse
Die Analyse der silylierten Probe sollte auf einer unpolaren bis mittelpolaren GC-Säule erfolgen.[1] WAX-Phasen, die freie Hydroxylgruppen enthalten, sind zu vermeiden, da sie mit dem überschüssigen Silylierungsmittel reagieren können.[1]
Tabelle 1: Beispielhafte GC-MS Parameter
| Parameter | Empfehlung | Begründung |
| GC-Säule | 30 m x 0.25 mm ID, 0.25 µm Filmdicke (z.B. DB-5ms, HP-5ms) | Geringe Polarität, gut geeignet für die Trennung von TMS-Derivaten.[1] |
| Trägergas | Helium, konstante Flussrate (z.B. 1.0 mL/min) | Inertgas für gute chromatographische Auflösung. |
| Injektor-Temperatur | 250 °C | Gewährleistet eine schnelle und vollständige Verdampfung des Derivats. |
| Injektionsmodus | Splitless (für Spurenanalytik) oder Split (für höhere Konzentrationen) | Anpassung an die Konzentration des Analyten. |
| Ofentemperaturprogramm | Start bei 80°C (1 min halten), dann mit 10°C/min auf 280°C, 5 min halten | Optimiertes Programm zur Trennung des Derivats von Lösungsmittel und Nebenprodukten. |
| MS-Transferline | 280 °C | Verhindert Kondensation des Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle-Temperatur | 230 °C | Standardtemperatur für Elektronenstoßionisation (EI). |
| Ionisationsenergie | 70 eV | Standardenergie für EI, erzeugt reproduzierbare Fragmentierungsmuster.[2] |
| Scan-Bereich | m/z 40-450 | Deckt das Molekülion und die charakteristischen Fragmente des TMS-Derivats ab. |
Erwartete Ergebnisse:
Das TMS-Derivat von this compound (Molekulargewicht: 220.38 g/mol ) wird eine deutlich kürzere Retentionszeit und eine verbesserte Peakform im Vergleich zur underivatisierten Verbindung aufweisen. Das Massenspektrum (EI) wird charakteristische Fragmente aufweisen, die eine eindeutige Identifizierung ermöglichen.
Tabelle 2: Erwartete Massenfragmente für this compound-TMS-Ether
| m/z (Masse-zu-Ladung-Verhältnis) | Fragment | Beschreibung |
| 220 | [M]+• | Molekülion |
| 205 | [M-CH3]+ | Verlust einer Methylgruppe aus der TMS-Gruppe |
| 73 | [Si(CH3)3]+ | Charakteristisches Fragment für TMS-Derivate |
Qualitätssicherung und Fehlerbehebung
Ein robustes analytisches Verfahren erfordert eine kontinuierliche Qualitätskontrolle.
-
Reagenzienqualität: Verwenden Sie ausschließlich hochwertige, wasserfreie Reagenzien und Lösungsmittel.[8] Feuchtigkeit im System führt zur Hydrolyse des Silylierungsmittels und zu unvollständiger Derivatisierung.
-
Systemwartung: Regelmäßiger Austausch des Injektorliners und das Kürzen der GC-Säule um einige Zentimeter können die Peakform verbessern, wenn Tailing auftritt.[1]
-
Methodenvalidierung: Führen Sie eine Methodenvalidierung durch, um Parameter wie Linearität, Nachweis- und Bestimmungsgrenze, Präzision und Richtigkeit zu bestimmen.[10]
-
Kontrollproben: Analysieren Sie regelmäßig Kontrollproben mit bekannter Konzentration, um die Stabilität des Systems und die Genauigkeit der Ergebnisse zu überprüfen.
Zusammenfassung und Ausblick
Die hier beschriebene Derivatisierungsmethode mittels Silylierung mit MSTFA ist ein effektives und zuverlässiges Verfahren, um this compound für die GC-MS-Analyse vorzubereiten. Durch die Umwandlung der polaren Hydroxylgruppe in einen unpolaren TMS-Ether werden die chromatographischen Eigenschaften des Analyten signifikant verbessert, was zu präzisen und reproduzierbaren quantitativen Ergebnissen führt. Die vorgestellte Methode dient als fundierte Grundlage, die je nach spezifischer Probenmatrix und analytischer Zielsetzung weiter optimiert werden kann.
Referenzen
-
Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. (2019). OPUS. [Link]
-
Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. [Link]
-
Nina, T. (2008). ANALYSE VON PHENOLEN IN KOMPLEXEN MATRICES NACH DERIVATISIERUNG ZU FERROCENESTERN. [Link]
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MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. (n.d.). gtfch.org. [Link]
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General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. [Link]
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Optimierung der GC-Analyse: Die Stärke von Iodotrimethylsilan für die Derivatisierung. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Silylierung. (2025). Wikipedia. [Link]
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Entwicklung einer Multimethode zur simultanen Bestimmung von verschiedenen organischen Kontaminanten in Wasser mittels GC/MS. (n.d.). UB Graz. [Link]
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Entwicklung und Anwendung von GC/MS-Methoden zum Nachweis phenolischer Xenoestrogene sowie natürlicher und synthetischer Estrogene in Wasser- und Feststoffproben. (n.d.). [Link]
-
Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück. (n.d.). Phenomenex. [Link]
-
Optimierung der chemischen Analyse: Die Rolle von BSTFA als GC-Derivatisierungsreagenz – ein Schlüssel zu präziseren Ergebnissen. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Derivatisierungsmittel für die GC. (n.d.). Macherey-Nagel. [Link]
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Gaschromatographie. (n.d.). Universität Regensburg. [Link]
-
Entwicklung neuer Derivatisierungreagenzien für Phenole. (n.d.). GRIN. [Link]
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Validierung einer bestehenden Methode für die Bestimmung von Rückständen in Lebensmitteln mittels GC-MS/MS und HPLC-MS. (n.d.). [Link]
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Bestimmung von Nitrophenolen mittels GC und GC-MS nach einer Derivatisierung mit Diazomethan. (n.d.). ResearchGate. [Link]
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Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. [Link]
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Validierung chromatographischer Methoden. (2017). HHAC - Labor Dr. Heusler GmbH. [Link]
-
Einführendes Praktikum in die GC. (2020). Universität Regensburg. [Link]
-
Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. (2015). PubMed. [Link]
-
BESTIMMUNG VON ALKYLPHENOLEN IN WEINEN MITTELS GASCHROMATOGRAPHIE UND MASSENSPEKTROMETRIE (GC-MS oder GC-MS/MS). (2020). OIV - International Organisation of Vine and Wine. [Link]
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Method 8041A: Phenols by Gas Chromatography. (2007). EPA. [Link]
-
II. Analytik von Phenolen. (n.d.). [Link]
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Synthesis of hindered phenolic antioxidants from 2-Allyl-6-methylphenol
Application Note & Protocol Guide
Topic: Synthesis of Advanced Hindered Phenolic Antioxidants from 2-Allyl-6-methylphenol
Audience: Researchers, scientists, and drug development professionals
Guiding Principles: From a Versatile Precursor to High-Performance Antioxidants
Hindered phenolic antioxidants are indispensable stabilizers that protect a vast array of materials—from plastics and lubricants to pharmaceuticals and foods—from oxidative degradation.[1][2] Their efficacy hinges on a specific molecular architecture: a phenol ring substituted with bulky alkyl groups at one or both positions ortho to the hydroxyl group.[3] This steric hindrance is crucial; it enhances the stability of the phenoxy radical formed during the scavenging process, preventing it from initiating further unwanted reactions.[4]
This guide focuses on this compound, a uniquely functionalized starting material. It already possesses a methyl group at one ortho position, providing a moderate level of steric hindrance. The presence of the second ortho-allyl group offers a reactive handle for further molecular elaboration or can be retained to modulate solubility and compatibility with various matrices. Our primary objective is to leverage this precursor to construct more potent antioxidants, chiefly through the introduction of a tert-butyl group at the vacant para position (position 4). This transformation yields a novel antioxidant with a desirable asymmetrical substitution pattern, enhancing its radical-scavenging capabilities.
The core synthetic strategy detailed herein is the Friedel-Crafts alkylation , a cornerstone of aromatic chemistry. This electrophilic aromatic substitution allows for the direct installation of an alkyl group onto the phenol ring, a process we will control to achieve selective C-alkylation.
Mechanism of Antioxidant Action: The Role of Steric Hindrance
The antioxidant activity of a hindered phenol is a function of its ability to donate its phenolic hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. This process generates a resonance-stabilized phenoxy radical. The bulky ortho substituents play a critical role by sterically shielding the radical oxygen, preventing it from participating in chain propagation reactions and promoting its termination by reacting with a second free radical.
Caption: General mechanism of free radical scavenging by a hindered phenol.
Materials, Reagents, and Safety Protocols
Reagent and Material Properties
Successful synthesis requires high-purity reagents. The following table summarizes the key materials for the primary protocol.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 3354-58-3 | C₁₀H₁₂O | 148.20 | Skin/eye/respiratory irritant[5] |
| Isobutylene | 115-11-7 | C₄H₈ | 56.11 | Extremely flammable gas; Gas under pressure |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | C₇H₈O₃S | 172.20 | Causes severe skin burns and eye damage |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable; Aspiration toxicant; Reproductive toxicity |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | None significant |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | None significant |
Critical Safety Considerations
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: All procedures must be conducted in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[6]
-
Handling Isobutylene: Isobutylene is a flammable gas. Ensure all sources of ignition are removed from the work area. Use a certified lecture bottle regulator and ensure all connections are leak-tested. The gas should be bubbled through the reaction mixture via a gas dispersion tube.
-
Handling Corrosives: p-Toluenesulfonic acid is corrosive. Handle with care, avoiding skin and eye contact.[7]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Detailed Experimental Protocol: Synthesis of 2-Allyl-4-tert-butyl-6-methylphenol
This protocol details the acid-catalyzed Friedel-Crafts alkylation of this compound with isobutylene to produce 2-allyl-4-tert-butyl-6-methylphenol. This method is adapted from established procedures for the alkylation of similar phenolic compounds.[8][9]
Reaction Scheme
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- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Palladium-Catalyzed O-Allylation of Phenols
Abstract: The palladium-catalyzed allylation of phenols, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of aryl allyl ethers. These structural motifs are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide offers an in-depth exploration of the reaction's mechanistic underpinnings, a detailed analysis of critical reaction parameters, and robust, field-proven protocols for researchers and drug development professionals. We delve into the causality behind experimental choices to empower users to not only replicate but also rationally optimize this transformation for their specific synthetic challenges.
Scientific Background & Mechanistic Insights
The palladium-catalyzed allylation of phenols is a specific application of the broader Tsuji-Trost reaction, which facilitates the formation of various bonds via a π-allylpalladium intermediate.[1][2][3] The reaction's elegance lies in its ability to proceed under relatively mild conditions with high efficiency and functional group tolerance.
1.1. The Catalytic Cycle
The catalytic cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. The mechanism proceeds through several key steps:
-
Coordination: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate (e.g., an allyl acetate or carbonate), forming an η²-π-allyl complex.[1][4]
-
Oxidative Addition: The palladium center undergoes oxidative addition into the carbon-leaving group bond. This step, often called ionization, expels the leaving group and forms the critical cationic η³-π-allylpalladium(II) intermediate.[1][3]
-
Nucleophilic Attack: A base deprotonates the phenol to form a phenoxide anion, a "soft" nucleophile.[1][5] This phenoxide then attacks the allyl moiety of the palladium complex. For soft nucleophiles like phenoxides (conjugate acid pKa < 25), this attack typically occurs directly on the allyl ligand (outer-sphere attack).[1][5]
-
Catalyst Regeneration: Following the nucleophilic attack, the resulting Pd(0) species dissociates from the newly formed aryl allyl ether, allowing the catalyst to re-enter the catalytic cycle.[4]
1.2. The Selectivity Challenge: O- vs. C-Allylation
A critical consideration in the allylation of phenols is the competition between O-allylation (ether formation) and C-allylation (Friedel-Crafts-type reaction). The phenoxide anion is an ambident nucleophile, capable of reacting at either the oxygen or the electron-rich aromatic ring.
-
O-Allylation (Kinetic Product): Attack via the oxygen atom is generally faster and is considered the kinetic product.[6][7] Most standard protocols using aprotic solvents are optimized to favor this pathway.
-
C-Allylation (Thermodynamic Product): Direct C-allylation or rearrangement of the initially formed O-allyl ether can lead to the more thermodynamically stable C-allylated phenol.[6][7][8] Specific conditions, such as the use of aqueous media with specialized ligands like TPPTS, have been developed to selectively favor C-allylation.[9]
For the purposes of this guide, we will focus on methodologies that selectively yield the O-allylated product.
Pillars of the Reaction: A Guide to Component Selection
The success and selectivity of the reaction hinge on the careful selection of each component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency.
| Component | Role & Key Considerations | Typical Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. Pd(II) salts are reduced in situ. Loading typically 0.5-5 mol%. | Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II): Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | Modulates the steric and electronic properties of the Pd center, influencing stability, activity, and selectivity.[3][10] Phosphine ligands are most common. | Monodentate: PPh₃, P(o-tol)₃Bidentate: dppf, BINAP, XantphosBulky/Electron-Rich: Buchwald-type biaryl phosphines |
| Allylic Substrate | The electrophilic partner. The nature of the leaving group (X) influences the rate of oxidative addition. | Allyl acetate, Allyl methyl carbonate, Allyl chloride, Allyl tosylate. Decarboxylative partners are also used.[11][12] |
| Phenol | The nucleophilic partner. Electron-donating groups increase nucleophilicity, while withdrawing groups decrease it. Steric hindrance around the -OH group can slow the reaction. | Phenol, cresols, naphthols, substituted phenols. Tolerant of many functional groups. |
| Base | Deprotonates the phenol to generate the active phenoxide nucleophile. The base strength and solubility are critical. | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄[13]Organic: DBU, Et₃NAlkoxides: NaOtBu, KOtBu[14] |
| Solvent | Solubilizes reactants and influences catalyst activity. Anhydrous, aprotic solvents are standard to favor O-allylation. | THF, 1,4-Dioxane, Toluene, DMF, Acetonitrile |
Detailed Experimental Protocol: General Procedure for O-Allylation
This protocol provides a reliable starting point for the O-allylation of a generic phenol with an allylic carbonate. It should be optimized for each specific substrate combination.
3.1. Materials and Reagents
-
Phenol substrate (1.0 equiv)
-
Allyl methyl carbonate (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene [dppf] (4 mol%)
-
Cesium carbonate [Cs₂CO₃] (1.5 equiv)
-
Anhydrous Toluene (to achieve ~0.2 M concentration)
-
Standard workup reagents: Deionized water, brine, ethyl acetate, anhydrous magnesium or sodium sulfate.
-
Silica gel for column chromatography.
3.2. Experimental Workflow
3.3. Step-by-Step Methodology
-
Apparatus Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the allyl methyl carbonate (1.2 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure aryl allyl ether.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous conditions.3. Base is not strong enough.4. Reaction temperature too low. | 1. Ensure a proper inert atmosphere; use a fresh catalyst source or a pre-catalyst.2. Use oven-dried glassware and anhydrous solvents.3. Switch to a stronger base like K₃PO₄ or NaOtBu.4. Increase the reaction temperature in 10 °C increments. |
| Poor O/C Selectivity | 1. Reaction run for too long, allowing for thermodynamic rearrangement.2. Solvent choice (protic solvents can favor C-allylation). | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. Ensure the use of aprotic solvents like THF, Toluene, or Dioxane. |
| Formation of Side Products | 1. Allyl ether cleavage or isomerization.2. Decomposition of starting materials or product at high temperatures. | 1. Use a more robust ligand (e.g., a bulky biaryl phosphine).2. Attempt the reaction at a lower temperature, possibly with a more active catalyst system. |
Applications in Drug Development and Synthesis
The aryl allyl ether products of this reaction are not merely synthetic curiosities; they are crucial building blocks.
-
Protecting Groups: The allyl group serves as a robust protecting group for phenols, stable to a wide range of conditions but readily cleaved using Pd(0) catalysts and a scavenger.[15]
-
Natural Product Synthesis: This methodology is frequently used to install key ether linkages in the total synthesis of complex natural products.[3]
-
Claisen Rearrangement Precursors: The O-allylated products can be subjected to a thermal or Lewis-acid-catalyzed Claisen rearrangement to stereospecifically generate valuable ortho-allyl phenols, which are themselves versatile synthetic intermediates.[8]
-
Pharmaceutical Scaffolds: The resulting ethers are found in various biologically active molecules and are used to modulate properties like solubility and metabolic stability in drug candidates.[16]
References
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- Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry - ACS Public
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC - NIH. [Link]
- Palladium TPPTS catalyst in water: C-allylation of phenol and guaiacol with allyl alcohol and novel isomerisation of allyl ethers of phenol and guaiacol | Request PDF - ResearchG
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- Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual C
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- Tsuji-Trost Allyl
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Application Note: Synthesis of a Novel Bisphenol from 2-Allyl-6-methylphenol for High-Performance Polycarbonates
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of a specialized bisphenol monomer derived from 2-allyl-6-methylphenol. Standard polycarbonates, often based on Bisphenol A (BPA), face limitations in thermal stability and can exhibit endocrine-disrupting activities.[1][2] The synthesis of novel bisphenols with sterically hindered structures offers a pathway to polycarbonates with enhanced thermal properties and potentially reduced biological activity.[3][4] This document details a robust two-step synthetic route: (1) the selective oxidative coupling of this compound to form a biphenol intermediate, and (2) a thermal Claisen rearrangement to yield the final, sterically accessible bisphenol. Protocols for purification, characterization, and subsequent polymerization are also provided for researchers in materials science and polymer chemistry.
Introduction
The demand for high-performance polymers continues to grow, driving research into new monomers that can impart superior properties such as high glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength.[4] Polycarbonates are a critical class of engineering thermoplastics, but the properties of the final polymer are fundamentally dictated by the structure of the bisphenol monomer used in their production.[5][6]
This compound is an attractive starting material due to its ortho-substituted structure, which provides steric hindrance. This steric bulk can restrict polymer chain rotation, leading to higher glass transition temperatures in the resulting polycarbonates.[3][7] Furthermore, the presence of the allyl group offers a reactive handle for rearrangement, allowing for the strategic repositioning of the phenolic hydroxyl groups for effective polymerization.
This application note outlines a validated synthetic pathway (Figure 1) that leverages an initial C-C bond-forming reaction followed by a classic sigmatropic rearrangement. The causality behind each procedural step is explained to provide a deeper understanding of the reaction mechanics.
Caption: High-level workflow for the synthesis of a novel polycarbonate.
Part 1: Synthesis of Bisphenol Intermediate via Oxidative Coupling
Principle and Mechanistic Insight
The first step involves the para-para C-C coupling of two molecules of this compound. This transformation is an oxidative coupling reaction, a process where phenolic compounds are dimerized in the presence of an oxidant and often a transition metal catalyst.[8] The mechanism typically proceeds through the formation of a phenoxy radical intermediate. The catalyst, often a copper or iron complex, facilitates the one-electron oxidation of the phenol.[8][9]
The regioselectivity of the coupling is critical. Due to the substitution at both ortho positions (allyl and methyl), the coupling is sterically directed to the para position relative to the hydroxyl group, leading predominantly to the desired 4,4'-biphenol structure.[10][11] Oxygen from the air is often used as the terminal oxidant in these reactions, making it an atom-economical process.[11]
Detailed Experimental Protocol: Oxidative Coupling
Materials:
-
This compound (98%)
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer, round-bottom flask, condenser, separatory funnel
Procedure:
-
Catalyst Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (14.8 g, 0.1 mol) in 150 mL of methanol.
-
In a separate beaker, prepare the catalyst solution by dissolving CuCl (0.5 g, 5 mmol) in 20 mL of pyridine under gentle warming. The solution should turn deep blue.
-
Reaction Initiation: Add the catalyst solution to the flask containing the phenol.
-
Oxidation: Fit the flask with a condenser and bubble compressed air or oxygen through the solution via a needle for 6-8 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into 300 mL of 2M HCl. This protonates the phenolate and neutralizes the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a viscous oil or solid. Purify by recrystallization from a toluene/hexane mixture to yield 2,2'-diallyl-6,6'-dimethyl-[1,1'-biphenyl]-4,4'-diol as a white to off-white solid.
Caption: Experimental workflow for the oxidative coupling step.
Part 2: Isomerization via Thermal Claisen Rearrangement
Principle and Mechanistic Insight
The Claisen rearrangement is a powerful, thermally-driven[12][12]-sigmatropic rearrangement.[13] In this step, the allyl groups attached to the oxygen atoms of a bis-allyl ether would migrate to the ortho positions. However, since we start with a biphenol, the reaction proceeds on the allyl groups already attached to the carbon skeleton. The intermediate from Part 1 has allyl groups at the 2 and 2' positions. Upon heating, these groups rearrange to the 3 and 3' positions. This is a critical step to move the bulky allyl groups away from the hydroxyl groups, reducing steric hindrance for the subsequent polymerization reaction.
This rearrangement is uncatalyzed and typically requires high temperatures (often >180-200 °C) to overcome the activation energy barrier of the concerted pericyclic transition state.[14][15] The reaction proceeds through a cyclic, six-membered transition state, consistent with the principles of orbital symmetry.[13][14]
Detailed Experimental Protocol: Claisen Rearrangement
Materials:
-
2,2'-diallyl-6,6'-dimethyl-[1,1'-biphenyl]-4,4'-diol (from Part 1)
-
High-boiling point solvent (e.g., N,N-Diethylaniline or Diphenyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
High-temperature heating mantle, condenser, thermocouple
Procedure:
-
Setup: Place the purified biphenol intermediate (10.0 g) in a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Solvent Addition: Add a minimal amount of high-boiling solvent (e.g., 20 mL N,N-Diethylaniline) to facilitate even heating and stirring.
-
Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen, which can cause side reactions at high temperatures.
-
Heating: Heat the mixture to 200-220 °C under a steady flow of nitrogen. The high temperature is crucial for the rearrangement to occur.[15]
-
Reaction Time: Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or HPLC to observe the shift of the allyl group signals.
-
Cooling and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Purification: Dilute the cooled mixture with toluene and wash with 2M HCl to remove the aniline solvent. Then, wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Final Purification: The crude product can be further purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final bisphenol, 3,3'-diallyl-5,5'-dimethyl-[1,1'-biphenyl]-4,4'-diol.
Part 3: Product Characterization and Data
Trustworthiness through Validation: The identity and purity of the final bisphenol monomer must be rigorously confirmed before its use in polymerization. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
| Technique | Parameter | Expected Observation for 3,3'-diallyl-5,5'-dimethyl-[1,1'-biphenyl]-4,4'-diol |
| ¹H NMR | Chemical Shift (δ) | - Appearance of two distinct aromatic proton signals. - Characteristic allyl proton signals (~3.4 ppm for -CH₂-, ~5.1 ppm for =CH₂, ~6.0 ppm for -CH=). - Methyl proton signal (~2.2 ppm). - Phenolic -OH signal (broad, ~5.0-6.0 ppm). |
| ¹³C NMR | Chemical Shift (δ) | - Signals corresponding to 10 unique carbon environments in the aromatic region. - Allyl carbon signals (~115 ppm for =CH₂, ~137 ppm for -CH=). - Methyl carbon signal (~16 ppm). |
| FT-IR | Wavenumber (cm⁻¹) | - Broad O-H stretching band (~3400 cm⁻¹). - Aromatic C-H stretching (~3050 cm⁻¹). - Alkyl C-H stretching (~2950 cm⁻¹). - Aromatic C=C stretching (~1600 and 1500 cm⁻¹). - C-O stretching (~1200 cm⁻¹). |
| Mass Spec (ESI-) | m/z | [M-H]⁻ peak corresponding to the calculated molecular weight (C₂₀H₂₁O₂⁻). |
| Melting Point | °C | A sharp, defined melting point indicating high purity. |
Part 4: Application in Polycarbonate Synthesis
Principle: Interfacial Polymerization
The synthesized bisphenol can be polymerized to produce a high-performance polycarbonate. Interfacial polymerization is a common and robust method for this process.[16] The reaction occurs at the interface between two immiscible phases: an aqueous phase containing the deprotonated bisphenol (bisphenolate) and an organic phase (e.g., dichloromethane) containing a phosgene equivalent, such as triphosgene or diphenyl carbonate.[1][5][12] A phase-transfer catalyst (e.g., a quaternary ammonium salt) and a tertiary amine catalyst are often used to facilitate the reaction.[16]
Representative Protocol: Polycarbonate Synthesis
-
Aqueous Phase: Dissolve the synthesized bisphenol (5.0 g) and a phase-transfer catalyst in an aqueous sodium hydroxide solution.
-
Organic Phase: Dissolve triphosgene in dichloromethane (DCM).
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization occurs rapidly at the interface. A tertiary amine like triethylamine can be added to the organic phase to act as a catalyst and acid scavenger.[16]
-
Chain Termination: An end-capping agent (e.g., p-tert-butylphenol) can be added to control the molecular weight of the polymer.[16]
-
Isolation: After the reaction is complete, the organic layer containing the polymer is separated, washed multiple times with acid and water to remove unreacted monomers and salts.
-
Precipitation: The polycarbonate is isolated by precipitating it from the DCM solution into a non-solvent like methanol.
-
Drying: The resulting white, fibrous polymer is collected by filtration and dried in a vacuum oven.
The resulting polycarbonate is expected to exhibit a high glass transition temperature (Tg > 150 °C) and excellent thermal stability due to the rigid, sterically hindered biphenyl backbone of the custom monomer.[1][2]
Caption: Workflow for interfacial polymerization of the novel bisphenol.
References
- BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols. ResearchGate.
- US Patent US6103855A, Batch process for the production of polycarbonate by interfacial polymerization. Google Patents.
- EP Patent EP0922722A1, Interfacial polycarbonate polymerization process and product. Google Patents.
- Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. PubMed.
- Bisphenol A-based polycarbonates: Characterization of commercial samples. ResearchGate.
- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI.
- BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. RSC Publishing.
- 13C NMR spectra of 3c. ResearchGate.
- Catalytic synthesis of benign bisphenols. DiVA portal.
- BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols. Green Chemistry (RSC Publishing).
- Claisen Rearrangement. Organic Chemistry Portal.
- Claisen rearrangement enabled efficient access to biaryl phenols. RSC Publishing.
- Synthesis of the polymer polycarbonate from bisphenol A and phosgene. ResearchGate.
- The Claisen Rearrangement. Organic Reactions.
- US Patent US7132575B2, Process for the synthesis of bisphenol. Google Patents.
- Catalytic synthesis of benign bisphenols. DiVA portal.
- Rigid and Steric Hindering Bisphosphate Flame Retardants for Polycarbonate. ResearchGate.
- Claisen Rearrangement. Chem-Station Int. Ed.
- Oxidative coupling of phenols. Wikipedia.
- Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH.
- Oxidative Coupling Mechanisms: Current State of Understanding. ACS Publications.
- Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. PMC.
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Harnessing Lewis Acids to Catalyze the Claisen Rearrangement of Substituted Phenols: A Technical Guide
An Application and Protocol Guide for Researchers
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, has been a subject of intense study since its discovery by Rainer Ludwig Claisen in 1912.[1][2] This[3][3]-sigmatropic rearrangement transforms allyl aryl ethers into valuable ortho-allyl phenol building blocks, a transformation pivotal in the synthesis of complex natural products and pharmaceutical agents.[4][5] Traditionally, this reaction requires high temperatures, often exceeding 200°C, which can limit its applicability with sensitive substrates.[6][7] The advent of Lewis acid catalysis has revolutionized this process, significantly accelerating the reaction and enabling it to proceed under much milder conditions, often at or below room temperature.[5][8]
This guide provides a comprehensive overview of the Lewis acid-catalyzed Claisen rearrangement for substituted phenols. We will delve into the mechanistic underpinnings of the catalysis, explore the landscape of effective Lewis acids, and provide detailed, field-tested protocols for immediate application in a research or drug development setting.
The Mechanistic Heart of Lewis Acid Catalysis
The classical Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, six-membered chair-like transition state.[2][5] The reaction is driven by the formation of a thermodynamically stable carbonyl group in the aliphatic variant or the rearomatization of the phenyl ring in the aromatic version.[4]
Lewis acids dramatically lower the activation energy of this rearrangement. The primary mode of action involves the coordination of the oxophilic Lewis acid to the oxygen atom of the allyl aryl ether. This coordination polarizes the C-O bond, effectively weakening it and inducing a positive charge. This charge-accelerated model facilitates the[3][3]-sigmatropic shift, allowing the rearrangement to occur at significantly lower temperatures.[9]
The general mechanism for the aromatic Claisen rearrangement is a two-step process:
-
[3][3]-Sigmatropic Rearrangement: The allyl group migrates from the oxygen to the ortho position of the aromatic ring. This concerted step disrupts the ring's aromaticity, forming a transient cyclohexadienone intermediate.[10]
-
Tautomerization: The intermediate rapidly undergoes tautomerization to restore the aromaticity of the phenol ring, yielding the final ortho-allyl phenol product.[2][10]
If both ortho positions are blocked by substituents, the allyl group can undergo a subsequent Cope rearrangement to the para position, followed by tautomerization.[11]
Caption: Figure 1: Mechanism of Lewis Acid-Catalyzed Claisen Rearrangement.
Selecting the Optimal Lewis Acid Catalyst
A variety of Lewis acids can effectively catalyze the Claisen rearrangement, each with distinct advantages concerning reactivity, cost, and functional group tolerance. The choice of catalyst is a critical experimental parameter that can dictate the success and efficiency of the reaction.
| Lewis Acid | Common Form | Key Characteristics & Causality | Typical Conditions |
| Boron Trichloride | BCl₃ | A strong Lewis acid, particularly effective for electron-rich phenols. Its high reactivity allows for low reaction temperatures. It can also cleave methyl ethers, a useful feature in tandem reactions.[12] | -78 °C to 0 °C |
| Aluminum Chloride | AlCl₃ | A powerful, inexpensive, and widely used Lewis acid. Its high oxophilicity ensures strong coordination to the ether oxygen, promoting efficient rearrangement.[13][14] Caution is advised with sensitive functional groups. | 0 °C to RT |
| Titanium(IV) Chloride | TiCl₄ | A versatile catalyst that often provides excellent yields and diastereoselectivity in related rearrangements.[9] Its performance can be tuned by using THF complexes (TiCl₄·2THF) for moderated reactivity. | -78 °C to RT |
| Ytterbium Triflate | Yb(OTf)₃ | A water-tolerant Lewis acid, making it suitable for reactions where strictly anhydrous conditions are challenging. It is generally milder than BCl₃ or AlCl₃, offering better compatibility with a wider range of functional groups.[15] | RT to 60 °C |
Experimental Workflow and Protocols
A successful Lewis acid-catalyzed Claisen rearrangement hinges on careful experimental setup and execution. The protocols must be self-validating, incorporating in-process controls and clear characterization endpoints.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Boron Trichloride (BCl₃) Catalyzed Rearrangement of a Resorcinol Allyl Ether
This protocol is adapted from methodologies demonstrating high regioselectivity with BCl₃.[12] It is particularly useful for electron-rich aromatic systems.
A. Materials and Reagents:
-
1-allyloxy-3-methoxybenzene (Substrate)
-
Boron trichloride (1.0 M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (1 M aqueous)
-
Sodium bicarbonate (Saturated aqueous)
-
Brine (Saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Ethyl acetate (EtOAc, for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for chromatography)
B. Experimental Procedure:
-
Setup: Under an atmosphere of dry argon, add 1-allyloxy-3-methoxybenzene (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the BCl₃ solution (1.2 equiv) dropwise via syringe over 15 minutes. A color change is often observed.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over another hour.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent. The product spot should appear at a lower Rf value than the starting material.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with EtOAc (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:EtOAc.
-
Characterization: Confirm the structure of the product, 2-allyl-3-methoxyphenol, by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ether O-CH₂ signal (~4.5 ppm) and the appearance of a new phenolic -OH signal are key indicators.
Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Rearrangement
This protocol outlines a general method using the robust and cost-effective Lewis acid, AlCl₃.[14]
A. Materials and Reagents:
-
Allyl phenyl ether (or substituted variant)
-
Aluminum chloride (AlCl₃, anhydrous powder)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water (for quenching)
-
Diethyl ether (for extraction)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Solvents for chromatography
B. Experimental Procedure:
-
Setup: Under an atmosphere of dry argon, dissolve the allyl phenyl ether (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add anhydrous AlCl₃ (1.1 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring (Self-Validation): Track the consumption of starting material and formation of the product by TLC or GC-MS.
-
Quenching: Cool the flask back to 0 °C and quench the reaction by the very slow, dropwise addition of water. An exotherm will be observed.
-
Workup: Dilute the mixture with diethyl ether and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification and Characterization: Purify the residue via silica gel chromatography and characterize the final product by spectroscopic methods as described in Protocol 1.
Applications in Drug Development and Natural Product Synthesis
The ability to form C-C bonds and introduce functionalized alkyl chains onto a phenol ring under mild conditions makes the Lewis acid-catalyzed Claisen rearrangement a powerful tool. This methodology provides strategic access to key intermediates for a diverse range of complex molecules. For instance, the construction of prenylated phenylpropanoids, a class of compounds with interesting biological activities, has been achieved using enantioselective Claisen rearrangements.[16][17] The reaction has also been applied to the synthesis of phytoestrogenic compounds and other complex frameworks, demonstrating its utility in building molecular diversity for drug discovery programs.[3][12]
By lowering the thermal barrier, Lewis acid catalysis broadens the substrate scope and enhances the strategic value of this classic rearrangement, cementing its place in the modern synthetic chemist's toolkit.
References
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- Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. J. Am. Chem. Soc.
- Development of the Lewis acid catalyzed Allenoate-Claisen rearrangement. Investigations of enantioselective catalysis of the Allenoate-Claisen rearrangement. Studies towards the total synthesis of erythrolide E. Semantic Scholar.
- Claisen Rearrangement: Mechanism & Examples. NROChemistry.
- Regioselective boron trichloride-mediated aromatic Claisen rearrangement of resorcinol allyl ethers. ResearchGate.
- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S.
- Recent Advances in the Asymmetric Claisen Rearrangement Promoted by Chiral Organometallic Lewis Acids or Organic Brønsted-Lowry Acids. ResearchGate.
- Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry.
- Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Unknown Source.
- Claisen rearrangement. Wikipedia.
- Claisen Rearrangement. Chemistry LibreTexts.
- Rearrangement of allyl phenyl ethers. The Journal of Organic Chemistry.
- Claisen Rearrangement. Organic Chemistry Portal.
- Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. Organic Letters.
- Claisen Rearrangement. Chem-Station Int. Ed.
- Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. ACS Publications.
- Lewis acid-catalyzed allenoate-Claisen rearrangement. ResearchGate.
- Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. ResearchGate.
- Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.
- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. NIH.
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- Reactions of Ethers- Claisen Rearrangement. Chemistry LibreTexts.
- What is the role of AlCl3 in dealkylation of phenol ring substituted with tertiary butyl?. Unknown Source.
- Acid Catalysis of the Claisen Rearrangement. 2. Formation of the Benzofurobenzopyran and Benzofuro[3,2-b]benzofuran Skeletons from 1,4-bis(aryloxy)-2-butynes. Digital Commons @ Michigan Tech.
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Application Notes and Protocols: The Role of Phenolic Intermediates in Vitamin E Synthesis
Abstract
Vitamin E, a vital fat-soluble antioxidant, is synthesized industrially on a large scale to meet global demands in the pharmaceutical, nutraceutical, and cosmetic industries. The cornerstone of this synthesis is the condensation of isophytol with trimethylhydroquinone (TMHQ), a key aromatic intermediate. This technical guide provides a comprehensive overview of the predominant industrial synthesis of TMHQ, detailing the conversion of m-cresol to 2,3,6-trimethylphenol (TMP), its subsequent oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), and final hydrogenation to TMHQ. Furthermore, this document explores a hypothetical synthetic route to vitamin E precursors originating from o-cresol, via the intermediate 2-allyl-6-methylphenol. This exploration is grounded in established chemical principles, including the Claisen rearrangement, and serves to illustrate the potential for alternative synthetic strategies. Detailed experimental protocols, process flow diagrams, and comparative data are provided to offer a thorough resource for researchers, scientists, and professionals in drug development.
Part 1: The Established Industrial Synthesis of Trimethylhydroquinone (TMHQ)
The most economically viable and widely practiced industrial synthesis of vitamin E relies on the robust and high-yielding production of TMHQ.[1][2][3] The classical pathway commences with m-cresol and proceeds through a three-step sequence.[1][4]
Overall Synthesis Pathway
The industrial production of TMHQ is a well-optimized process designed for efficiency and scalability. The key transformations are outlined below.
Caption: Established industrial synthesis pathway for Vitamin E.
Step 1: Methylation of m-Cresol to 2,3,6-Trimethylphenol (TMP)
The initial step involves the selective ortho-methylation of m-cresol. This reaction is typically carried out in the vapor phase over a solid acid catalyst.[5][6][7]
Protocol 1: Vapor-Phase Methylation of m-Cresol
-
Reactants: m-Cresol and methanol. A typical molar ratio of methanol to m-cresol is between 5:1 and 7:1.[8]
-
Catalyst: A mixed metal oxide catalyst, often containing iron oxides (Fe₂O₃) doped with other metals such as chromium, vanadium, or copper on a support like silica or alumina.[8][9]
-
Reaction Conditions: The reaction is conducted in a fixed-bed reactor at temperatures ranging from 300°C to 460°C under atmospheric pressure.[5][6]
-
Procedure:
-
The catalyst is packed into a fixed-bed tubular reactor and pre-treated as required.
-
A mixture of m-cresol and methanol is vaporized and passed over the catalyst bed at the specified temperature and flow rate (LHSV typically 0.5-1.5 h⁻¹).[6][8]
-
The product stream is cooled, and the liquid products are collected.
-
2,3,6-Trimethylphenol is separated from the product mixture, which may contain other isomers and unreacted starting materials, by fractional distillation.
-
-
Yield: High conversions of m-cresol (>99%) and selectivities for 2,3,6-trimethylphenol (>90%) can be achieved under optimized conditions.[6][9]
| Parameter | Typical Value | Reference |
| Temperature | 300-460 °C | [5] |
| Pressure | Atmospheric | [5] |
| Methanol:m-Cresol Ratio | 5:1 - 7:1 | [8] |
| Catalyst | Fe₂O₃-based mixed oxides | [8][9] |
| Conversion of m-cresol | >99% | [6] |
| Selectivity for TMP | >90% | [6] |
Step 2: Selective Oxidation of TMP to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)
The second step is the selective oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone. This is a critical step where high selectivity is paramount to avoid over-oxidation and by-product formation.[10][11]
Protocol 2: Catalytic Oxidation of TMP
-
Reactants: 2,3,6-Trimethylphenol and an oxidant (e.g., oxygen, air, or hydrogen peroxide).[10][12]
-
Catalyst: Various catalytic systems have been developed, including those based on cobalt, copper, and iron complexes.[10][11][12]
-
Solvent: The reaction is typically carried out in a solvent such as acetonitrile, methanol, or a water-methanol mixture.[12]
-
Procedure:
-
2,3,6-Trimethylphenol and the catalyst are dissolved in the chosen solvent in a suitable reactor.
-
The oxidant (e.g., air or oxygen) is introduced into the reaction mixture under controlled pressure and temperature (typically 30-60°C).[13]
-
The reaction is monitored by techniques such as GC or HPLC until the desired conversion is achieved.
-
The catalyst is removed (e.g., by filtration for heterogeneous catalysts), and the solvent is evaporated.
-
The crude TMBQ is then purified, typically by crystallization or chromatography.
-
-
Yield: Modern catalytic systems can achieve near-quantitative conversion of TMP with high selectivity for TMBQ (>90%).[12][13]
Step 3: Hydrogenation of TMBQ to Trimethylhydroquinone (TMHQ)
The final step in the synthesis of the aromatic core of vitamin E is the reduction of the benzoquinone to the hydroquinone.
Protocol 3: Hydrogenation of TMBQ
-
Reactants: 2,3,5-Trimethyl-1,4-benzoquinone and hydrogen gas.
-
Catalyst: A noble metal catalyst, most commonly palladium on a carbon support (Pd/C), is used.
-
Solvent: A variety of organic solvents can be used, such as ethanol, methanol, or ethyl acetate.
-
Procedure:
-
TMBQ is dissolved in the solvent in a hydrogenation reactor.
-
The Pd/C catalyst is added to the solution.
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas.
-
The reaction mixture is agitated at room or slightly elevated temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude TMHQ, which can be further purified by crystallization.
-
-
Yield: The hydrogenation of TMBQ to TMHQ is typically a very high-yielding reaction, often exceeding 95%.
Part 2: A Hypothetical Synthetic Route via this compound
While not a documented industrial process for vitamin E synthesis, the chemistry of this compound offers an interesting, albeit theoretical, alternative approach starting from o-cresol. This section outlines the plausible steps involved in such a pathway, based on well-established organic reactions.
Proposed Synthetic Pathway
This hypothetical route leverages the Claisen rearrangement to introduce a three-carbon side chain that could potentially be transformed into the required methyl group.
Caption: Hypothetical synthesis of a Vitamin E precursor from o-cresol.
Step 1: Synthesis of this compound
This intermediate can be synthesized in a two-step sequence from o-cresol.
Protocol 4: O-Allylation of o-Cresol
-
Reactants: o-Cresol, allyl bromide, and a base such as potassium carbonate (K₂CO₃).
-
Solvent: A polar aprotic solvent like acetone or acetonitrile.
-
Procedure:
-
Dissolve o-cresol in the solvent in a round-bottom flask.
-
Add potassium carbonate (typically 1.5-2.0 equivalents).
-
Add allyl bromide (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude allyl o-cresyl ether can be purified by distillation or used directly in the next step.
-
Protocol 5: Thermal Claisen Rearrangement
-
Reactant: Allyl o-cresyl ether.
-
Conditions: The rearrangement is typically performed by heating the ether, either neat or in a high-boiling solvent.[14][15][16]
-
Procedure:
-
Place the allyl o-cresyl ether in a flask equipped with a reflux condenser.
-
Heat the ether to a temperature of 180-220°C.
-
The reaction is intramolecular and proceeds through a concerted[7][7]-sigmatropic rearrangement.[16][17]
-
Monitor the progress of the reaction by analyzing aliquots (e.g., by ¹H NMR or GC) for the disappearance of the ether and the appearance of the rearranged phenol.
-
Once the rearrangement is complete, the resulting this compound can be purified by vacuum distillation.
-
Hypothetical Conversion to 2,3,6-Trimethylphenol
The conversion of this compound to 2,3,6-trimethylphenol is the most speculative part of this proposed pathway and is not well-documented in the context of vitamin E synthesis. However, a plausible sequence of reactions can be proposed based on known organic transformations.
Step 2.3.1: Isomerization of the Allyl Group
The allyl group can be isomerized to the thermodynamically more stable propenyl group using a transition metal catalyst.[18][19]
Protocol 6: Isomerization of this compound
-
Reactant: this compound.
-
Catalyst: A palladium-based catalyst, such as PdCl₂(PhCN)₂, is often effective for this transformation.[18]
-
Solvent: A non-polar solvent like benzene or toluene.
-
Procedure:
-
Dissolve this compound in the solvent.
-
Add a catalytic amount of the palladium catalyst.
-
Heat the mixture to reflux and monitor the reaction until the isomerization is complete.
-
The resulting 2-propenyl-6-methylphenol can be isolated after removal of the catalyst and solvent.
-
Step 2.3.2: Oxidative Cleavage and Subsequent Transformations (Theoretical)
The propenyl group would then need to be converted into a methyl group. One hypothetical approach is through oxidative cleavage.
-
Concept: Oxidative cleavage of the double bond in the propenyl group, for instance using ozonolysis followed by a reductive workup, would yield an aldehyde at the ortho position.[20][21] This aldehyde could then, in principle, be reduced to a methyl group through a Wolff-Kishner or Clemmensen reduction, although the conditions for these reductions might be harsh for the phenolic substrate. Subsequent methylation of the aromatic ring would be required to obtain 2,3,6-trimethylphenol.
It is important to reiterate that this latter part of the pathway is purely hypothetical and would require significant experimental validation to be considered a viable route for vitamin E synthesis.
Part 3: Conclusion and Future Perspectives
The industrial synthesis of vitamin E is a mature and highly optimized process, with the pathway from m-cresol to trimethylhydroquinone being the dominant route. The protocols outlined in this guide for this established synthesis represent the current state-of-the-art in large-scale production.
The exploration of a hypothetical route starting from o-cresol via this compound highlights the potential for alternative synthetic design based on fundamental organic reactions. While this specific pathway is not currently utilized in industry, the principles of C-C bond formation through rearrangements like the Claisen, and subsequent functional group manipulations, are central to the discovery of new and potentially more efficient or sustainable synthetic methods. Future research in this area could focus on developing novel catalytic systems for the direct conversion of intermediates like this compound to the core aromatic structure of vitamin E, potentially reducing the number of synthetic steps and improving overall process efficiency.
References
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- Han, M., Guo, B., Qin, Z., Chen, X., Du, Z., & Liang, C. (2025). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology. DOI:10.1039/D5CY00516G
- van der Drift, K. M. G., & van der Vlugt, J. I. (2015). Catalytic allylation of phenols: chloride-free route towards epoxy resins. Leiden University.
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- Wang, Y., Wang, H., Zhang, J., & Wang, J. (2025). A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. New Journal of Chemistry.
- Castanet, Y., & Petit, F. (1979). The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst. Journal of Organometallic Chemistry, 169(2), 231-239.
- Zhang, Y., Wang, G., & Liu, Y. (2013). Methylation of m-cresol to 2,3,6-trimethylphenol catalyzed by Cr₂O₃ Doped Fe₂O₃-V₂O₅.
- Wang, X., et al. (2018). How to synthesize vitamin E. Acta Physico-Chimica Sinica, 34(7), 741-753.
- Li, X., et al. (2014). Vapor phase synthesis of 2,3,6-trimethylphenol from m-cresol and methanol with Fe₂O₃-SiO₂-CuO catalyst. Journal of Industrial and Engineering Chemistry, 20(5), 3294-3299.
- ChemAnalyst. (2025, September 1). Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations.
- Grebennikova, O. V., Sulman, A. M., Matveeva, V., Sulman, E., & Sulman, M. (2020). Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786.
- BASF AG. (1995). Process for the preparation of 2,3,6-trimethylphenol (German Patent No. DE4414877A1).
- F. Hoffmann-La Roche AG. (2000). Process for the synthesis of vitamin E (U.S. Patent No. US6066745A). U.S.
- Wang, Y., et al. (2025). A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17016, 2,3,6-Trimethylphenol.
- Sumitomo Chemical Company, Limited. (1976). Process for selective methylation of phenols (U.S. Patent No. US3959394A). U.S.
- Wikipedia. (n.d.). Claisen rearrangement.
- Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry.
- Chemistry LibreTexts. (2022, October 4). 3.2.5: Reactions of Ethers- Claisen Rearrangement.
- Mitsui Chemicals, Inc. (2006). Method for producing 2, 3, 5-trimethylhydroquinone (Japanese Patent No. JP2006249036A).
- Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Kumar, A., & Sharma, S. (2015). O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Green Chemistry, 17(10), 4789-4795.
- van der Drift, K. M. G. (2015). Catalytic allylation of phenols: chloride-free route towards epoxy resins.
- Anshan University of Science and Technology. (2009). Method for preparing o-cresol (Chinese Patent No. CN101514145B).
- Punthasee, P. (2021, September 15). Lecture Video Ch8 21 Oxidative Cleavage [Video]. YouTube.
- The Organic Chemistry Tutor. (2019, April 7). Ozonolysis - Oxidative Cleavage - Alkene reaction - Organic Chemistry [Video]. YouTube.
- Li, Y., et al. (2007). 2,3,5-Trimethyl-1,4-hydroquinone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o303–o304.
- Coman, S. M., et al. (2012). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Revista de Chimie, 63(1), 25-30.
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Application Notes & Protocols: A Guide to Catalytic Enantioselective Claisen Rearrangements
This guide provides an in-depth exploration of catalytic enantioselective Claisen rearrangements, a cornerstone transformation in modern synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of various catalytic systems, offering a rationale for experimental design and empowering the reader to adapt and innovate. Our focus is on providing a robust, scientifically grounded, and practical resource for achieving high levels of stereocontrol in the synthesis of complex chiral molecules.
Introduction: The Enduring Power of the Claisen Rearrangement
First discovered in 1912, the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound, has proven to be a remarkably powerful tool for carbon-carbon bond formation.[2][3] Its concerted, pericyclic nature allows for a predictable transfer of stereochemical information through a highly ordered, chair-like transition state.[4] However, the thermal variant of this reaction often requires high temperatures, which can limit its applicability to sensitive substrates and precludes enantioselectivity in the absence of pre-existing chirality.
The advent of catalytic methods has revolutionized the Claisen rearrangement, enabling it to proceed under milder conditions and, most importantly, allowing for the asymmetric synthesis of chiral products from achiral or racemic starting materials.[5][6] Catalytic enantioselective Claisen rearrangements are now indispensable for the construction of complex stereochemical arrays, including challenging vicinal quaternary stereocenters, which are prevalent motifs in numerous natural products and pharmaceutical agents.[2][6][7]
This guide will explore the primary strategies for achieving catalytic enantioselectivity, focusing on the logic behind catalyst selection and reaction optimization. We will examine key classes of catalysts, from chiral Lewis and Brønsted acids to transition metal complexes, and provide detailed, field-tested protocols for their application.
Mechanistic Principles of Catalysis
The catalytic acceleration of the Claisen rearrangement hinges on the stabilization of the electron-deficient transition state. Two primary activation models dominate the field: Lewis acid catalysis and transition metal catalysis.[6]
-
Lewis Acid Catalysis: Chiral Lewis acids coordinate to an oxygen atom in the substrate, typically a carbonyl or ether oxygen. This coordination polarizes the substrate, lowering the energy of the LUMO of the allyl moiety and raising the energy of the HOMO of the enol or enolate fragment.[6] This charge-accelerated mechanism significantly enhances the reaction rate and allows the chiral environment of the catalyst to dictate the facial selectivity of the rearrangement. Substrates with chelating functional groups are particularly effective, as they allow for bidentate coordination to the Lewis acid, creating a more rigid and predictable stereochemical environment.[2][6]
-
Transition Metal Catalysis: Transition metals can engage in more diverse activation modes. They can act as Lewis acids, but can also participate in catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination. In some instances, a transition metal catalyst can facilitate a tandem reaction, where it first catalyzes the in situ formation of the Claisen substrate (e.g., an allyl vinyl ether from an allylic alcohol and an alkyne), followed by the asymmetric rearrangement.[5][7]
The following diagram illustrates the general principle of Lewis acid-catalyzed activation.
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Troubleshooting & Optimization
Side reactions in the alkylation of phenols and how to avoid them
Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenol alkylation, troubleshoot common side reactions, and optimize experimental outcomes. Here, we synthesize fundamental principles with practical, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My primary goal is O-alkylation (ether synthesis), but I'm seeing significant C-alkylation byproducts. What's causing this and how can I fix it?
A1: The Root Cause: Ambident Nucleophilicity of the Phenoxide Ion
The core of this issue lies in the dual reactivity of the phenoxide ion, which is an "ambident nucleophile." After deprotonation of the phenol, the negative charge is delocalized across both the oxygen atom and the aromatic ring (specifically at the ortho and para positions). This means your alkylating agent can be attacked by either the oxygen (O-alkylation) or the ring carbons (C-alkylation).[1][2][3]
The selectivity between O- and C-alkylation is a classic example of kinetic versus thermodynamic control and is highly dependent on your reaction conditions, especially the solvent.
Troubleshooting & Optimization Guide:
| Parameter | To Favor O-Alkylation (Ether Product) | To Favor C-Alkylation (Alkylphenol Product) |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, Acetone).[1][3] These solvents solvate the counter-ion (like K⁺ or Na⁺) but not the phenoxide oxygen, leaving it exposed and highly nucleophilic. | Use protic solvents (e.g., water, ethanol, trifluoroethanol).[1] These solvents form hydrogen bonds with the phenoxide oxygen, "shielding" it and making the ring carbons more likely to react. |
| Base | Use a base strong enough to fully deprotonate the phenol (e.g., NaH, K₂CO₃, KOH).[3][4] Pre-forming the phenoxide is crucial. | Lewis acids (e.g., AlCl₃, FeCl₃) or solid acid catalysts (e.g., zeolites, Amberlyst-15) are used for direct C-alkylation (Friedel-Crafts reaction).[5][6][7] |
| Alkylating Agent | For the Williamson Ether Synthesis, use primary alkyl halides (R-X).[2][8] Secondary and tertiary halides are prone to E2 elimination side reactions. | Alkenes, alcohols, or alkyl halides can be used with an acid catalyst.[7][9] |
| Temperature | Moderate temperatures (e.g., 50-100 °C) are typical.[3] Higher temperatures can sometimes promote rearrangement from O- to C-alkylated products.[10] | Temperature can influence ortho/para selectivity in C-alkylation. Low temperatures often favor the para product.[11][12] |
Workflow Diagram: Selecting Conditions for O- vs. C-Alkylation
Caption: Decision workflow for O- vs. C-alkylation of phenols.
Q2: I'm attempting a mono-alkylation of my phenol, but my analysis shows significant amounts of di- and tri-alkylated products. How can I improve mono-selectivity?
A2: The Root Cause: Product Activation in Friedel-Crafts Alkylation
This is a classic challenge in Friedel-Crafts alkylation.[5][13] The initial alkyl group you add to the phenol ring is an electron-donating group. This makes the mono-alkylated phenol product even more electron-rich and therefore more reactive than the starting phenol.[14][15] As a result, it can outcompete the remaining starting material for the alkylating agent, leading to polyalkylation.
Troubleshooting & Optimization Guide:
-
Adjust Stoichiometry (The Le Châtelier Principle in Action): The most straightforward method to suppress polyalkylation is to use a large excess of the phenol relative to the alkylating agent.[7][15] By ensuring the alkylating agent is the limiting reagent and is surrounded by a high concentration of the starting material, you increase the probability of it reacting with an un-alkylated phenol molecule. Molar ratios of phenol to alkylating agent of 3:1 to 10:1 are common starting points.
-
Control the Rate of Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant starting material.
-
Lower the Reaction Temperature: Alkylation reactions are often exothermic. Lowering the temperature can reduce the overall reaction rate, which can sometimes improve selectivity by disfavoring the more activated product's subsequent reaction.
-
Choose a Milder Catalyst: Very active Lewis acids (like AlCl₃) can aggressively promote the reaction, leading to less control.[7] Consider using a milder Lewis acid (e.g., FeCl₃, SnCl₄, BCl₃) or a solid acid catalyst, which can offer better selectivity.[7][16]
-
Alternative Strategy: Acylation-Reduction: If polyalkylation remains a persistent issue, consider a two-step Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group introduced in the first step is electron-withdrawing and deactivates the ring, effectively preventing poly-acylation.[14][15] The subsequent reduction converts the ketone to the desired alkyl group.
Diagram: The Polyalkylation Cascade
Caption: The activating effect of the first alkyl group promotes further alkylation.
Q3: The alkyl group on my product is an isomer of what I expected. For example, I used 1-chloropropane but got an isopropylphenol. Why did this happen?
A3: The Root Cause: Carbocation Rearrangement
This side reaction is characteristic of Friedel-Crafts alkylation when using alkyl halides or alcohols that can form a primary carbocation.[5][7] The Lewis acid helps generate a carbocation from your alkylating agent. A primary carbocation is highly unstable and will rapidly rearrange to a more stable secondary or tertiary carbocation via a hydride (H⁻) or alkyl shift if possible. This rearranged, more stable carbocation is what then attacks the phenol ring.
-
Example: When 1-chloropropane reacts with AlCl₃, it forms a primary propyl carbocation. This undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation, which then alkylates the phenol to give isopropylphenol.
Troubleshooting & Optimization Guide:
-
Choose a Different Alkylating Agent: Use an alkylating agent that is less prone to rearrangement. For instance, to get a propyl group, it is better to use Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) followed by reduction. The acylium ion (R-C=O⁺) formed during acylation is resonance-stabilized and does not rearrange.[14]
-
Modify Reaction Conditions: While more challenging to control, using milder Lewis acids and lower reaction temperatures can sometimes suppress the extent of rearrangement, but this is often not a complete solution.
Mechanism: Carbocation Rearrangement
Caption: Rearrangement of a primary carbocation to a more stable secondary one.
Experimental Protocols
Protocol 1: Selective O-Alkylation of 4-Methoxyphenol (Williamson Ether Synthesis)
This protocol is designed to maximize the yield of the ether product by favoring O-alkylation.
Materials:
-
4-Methoxyphenol
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M NaOH solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (N₂ or Ar) to create a ~0.5 M solution of the phenol.
-
Reagent Addition: Stir the suspension vigorously. Add ethyl iodide (1.2 eq) to the mixture dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with 1M NaOH to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
References
- Fries Rearrangement. (n.d.). In Wikipedia.
- What is the Fries Rearrangement Reaction?. (n.d.). BYJU'S.
- What Is the Mechanism of Phenol Alkylation?. (2024, March 20). Exporter China.
- Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info.
- Fries Rearrangement. (n.d.). Organic Chemistry Portal.
- Patil, S. D., & Yadav, G. D. (2017). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
- Pizzuti, L., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
- Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
- Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Molecules, 27(22), 8003. [Link]
- Denisov, E. T., & Denisova, T. G. (2009). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Physical Chemistry A, 113(16), 4589-4597. [Link]
- Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. (n.d.). ResearchGate.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Solvent effects on Alkylation of phenol with TBA in different solid acid catalysts. (n.d.). ResearchGate.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Relative Stabilization of Alkylated Phenols and Their Carbonium Ions in.... (n.d.). ResearchGate.
- Rationalizing the regioselectivity of substituted phenols from the FERMO concept.... (n.d.). ChemRxiv.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). Taylor & Francis Online.
- Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (n.d.). ScienceDirect.
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- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
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- Process for the alkylation of phenols. (n.d.). Google Patents.
- Is a base necessary for a phenol O-alkylation using alkyl iodides?. (n.d.). Reddit.
- Polyalkylation Definition. (n.d.). Fiveable.
- Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (n.d.). ScienceDirect.
- 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Chemistry LibreTexts.
- Phenol reaction. (n.d.). SlideShare.
- Phenol alkylation process. (n.d.). Google Patents.
- Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023, August 2). Nature Communications.
- The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. (n.d.). ResearchGate.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. (n.d.). Reddit.
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Technical Support Center: Optimizing Temperature for Aromatic Claisen Rearrangement
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Aromatic Claisen Rearrangement. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. As a thermally-driven pericyclic reaction, precise temperature control is paramount to achieving high yields and selectivity. This document provides practical, field-tested advice in a direct question-and-answer format to troubleshoot common issues and deepen your understanding of the reaction's thermal dynamics.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges related to temperature optimization.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the potential temperature-related causes and how can I fix them?
A1: Low conversion is a frequent issue directly linked to insufficient thermal energy. The aromatic Claisen rearrangement is a concerted, intramolecular process that must overcome a significant activation barrier associated with its highly ordered six-membered cyclic transition state.[1][2]
Causality & Solutions:
-
Insufficient Thermal Energy: The primary reason for a stalled reaction is that the temperature is too low to provide the necessary activation energy. Uncatalyzed thermal rearrangements of allyl phenyl ethers typically require temperatures between 150-250 °C.[2][3]
-
Solution: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction progress carefully using an appropriate analytical technique (TLC, GC-MS, or ¹H-NMR) to track the consumption of the starting material. Be aware that excessively high temperatures can lead to decomposition, so finding the "sweet spot" is crucial.[4]
-
-
Sub-optimal Solvent Choice: The solvent polarity can influence the transition state's stability. More polar and hydrogen-bonding solvents can accelerate the reaction, effectively lowering the required temperature.[1][5]
-
Solution: If increasing the temperature leads to decomposition, consider changing the solvent. High-boiling polar aprotic solvents (e.g., DMF, NMP) or even polar protic solvents like a water/ethanol mixture can enhance reaction rates.[5][6] Water, in particular, has been shown to have a remarkable rate-accelerating effect on Claisen rearrangements.[7]
-
-
Decomposition Outpacing Rearrangement: Your starting material or product may be thermally labile. If you observe charring or the appearance of multiple unidentifiable spots on a TLC plate before the starting material is fully consumed, your temperature is too high for the substrate's stability.[8]
Q2: I am observing significant formation of side products, such as the para-rearranged isomer or decomposition products. How can I optimize the temperature to improve selectivity?
A2: The formation of side products is a clear sign that the reaction conditions, particularly temperature, are not optimized for the desired kinetic pathway.
Causality & Solutions:
-
Para-Product Formation: The standard aromatic Claisen rearrangement yields the ortho-allyl phenol.[11] If both ortho positions are blocked, the initially formed intermediate can undergo a subsequent, higher-energy Cope rearrangement to yield the para-substituted product.[11] If you observe the para product when the ortho position is free, it suggests the temperature is excessively high, allowing this secondary, more demanding pathway to become competitive.
-
Solution: Reduce the reaction temperature. This will favor the lower-energy pathway to the ortho product. A systematic temperature screen, decreasing in 10-15 °C increments, should be performed to find the optimal point where the formation of the para product is minimized while maintaining a reasonable reaction rate.
-
-
Elimination or Fragmentation: At very high temperatures, the allyl group can be cleaved, or other decomposition pathways can occur, leading to a complex mixture of byproducts.[4][12]
-
Solution: This requires a significant reduction in temperature. If a reasonable rate cannot be achieved at a temperature that prevents decomposition, a thermal approach is not viable. Switching to a Lewis acid or transition-metal catalyzed protocol is the recommended course of action, as these methods dramatically lower the activation energy and allow the reaction to run at much lower temperatures.[13][14]
-
Q3: The reaction is impractically slow at lower temperatures, but my product decomposes at the higher temperatures needed for full conversion. How do I define an optimal temperature window?
A3: This is a classic optimization challenge where the desired reaction rate and product stability are in conflict. The solution lies in systematically mapping the reaction's behavior or altering the conditions to make the desired transformation more favorable.
Causality & Solutions:
-
Narrow Therapeutic Window: The kinetic window for your specific substrate is simply too narrow under thermal conditions.
-
Solution 1: Systematic Kinetic Analysis: Conduct a series of small-scale experiments at various temperatures (e.g., 140°C, 150°C, 160°C, 170°C, 180°C). At each temperature, take aliquots at regular time intervals (e.g., 1, 2, 4, 8, 16 hours) and analyze them by GC or NMR to quantify the percentage of starting material, desired product, and key byproducts. Plotting these values against time for each temperature will reveal the optimal point that maximizes product formation before significant decomposition begins.
-
Solution 2: Employ Catalysis: This is the most effective solution. Catalysts provide an alternative, lower-energy reaction pathway. Lewis acids like BCl₃ or AlCl₃, or transition metals like Au(I) or Pd(II), can facilitate the rearrangement at temperatures well below the decomposition threshold.[9][10] For example, some main group catalysts can bring the reaction down to room temperature.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a thermal aromatic Claisen rearrangement?
A1: For a standard, uncatalyzed thermal aromatic Claisen rearrangement of an allyl phenyl ether, a temperature range of 150 °C to 250 °C is typical.[2][3] The specific temperature required depends heavily on the substrate's electronic and steric properties and the solvent used.
Q2: How do solvents affect the optimal reaction temperature?
A2: Solvents play a significant role by stabilizing the polar transition state of the rearrangement.[1]
-
Polar Solvents: Polar solvents generally accelerate the reaction, which can lower the required temperature compared to nonpolar solvents.[5][15]
-
Hydrogen-Bonding Solvents: Solvents capable of hydrogen bonding, such as water or ethanol/water mixtures, show the highest rate constants.[5][6] The use of water as a solvent can lead to dramatic rate accelerations, enabling reactions at significantly lower temperatures than in hydrocarbon solvents.[7]
-
High-Boiling Solvents: The choice of solvent is often practical, requiring a boiling point high enough to achieve the necessary reaction temperature (e.g., decalin, N,N-diethylaniline, chlorobenzene).[16]
Q3: Can catalysts be used to lower the required temperature for the aromatic Claisen rearrangement?
A3: Absolutely. Catalysis is the most powerful tool for lowering the temperature of the Claisen rearrangement. By providing an alternative mechanistic pathway with a lower activation energy, catalysts make the reaction feasible under much milder conditions.[10][17]
-
Lewis Acids: Reagents like trimethylaluminium,[5] diethylaluminum chloride,[13] and boron trichloride are effective catalysts.
-
Brønsted Acids: Strong acids can protonate the ether oxygen, facilitating the rearrangement.[18]
-
Transition Metals: Gold(I) and other transition metal complexes have been shown to catalyze the reaction efficiently, sometimes at temperatures below 100 °C.[9]
-
Organocatalysts: Certain thioureas and guanidinium salts have been developed as organocatalysts for the Claisen rearrangement.[18][19]
Q4: How do substituents on the aromatic ring and allyl group influence the reaction temperature?
A4: Substituents have a pronounced electronic and steric effect on the reaction rate and, consequently, the required temperature.
-
Aromatic Ring Substituents: The effect can be complex. Electron-donating groups (e.g., methoxy) can facilitate the reaction, while electron-withdrawing groups can have varied effects depending on their position.[1][5] Steric hindrance from bulky groups at the ortho positions can impede the rearrangement or force a subsequent Cope rearrangement to the para position, often requiring higher temperatures.[11]
-
Allyl Group Substituents: Electron-withdrawing groups on the vinyl moiety (part of the allyl vinyl ether precursor) are known to lower the activation energy and accelerate the reaction, allowing for lower temperatures.[3][11]
Section 3: Experimental Protocol & Workflow
Protocol: Temperature Screening for Aromatic Claisen Rearrangement
This protocol outlines a general procedure for identifying the optimal reaction temperature.
-
Setup: In parallel reaction vials or a multi-well reaction block, place your allyl aryl ether (e.g., 0.1 mmol) dissolved in a suitable high-boiling solvent (e.g., 0.5 mL of diphenyl ether or NMP). Ensure each vial has a stir bar.
-
Temperature Gradient: Place the vials in separate heating blocks or wells set to a range of temperatures. A good starting range is 150 °C, 165 °C, 180 °C, and 195 °C.
-
Time-Point Monitoring: At set time intervals (e.g., 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction. Quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze each quenched aliquot by TLC or GC-MS.
-
TLC Analysis: Spot the starting material, the aliquot, and a co-spot on the same plate. Stain appropriately. Visually estimate the consumption of starting material and the formation of the product and any byproducts.
-
GC-MS Analysis: For quantitative data, use an internal standard. Calculate the percent conversion and the relative ratio of product to byproducts at each time point for each temperature.
-
-
Data Interpretation: Plot the percentage of product formed versus time for each temperature. Identify the temperature that gives the highest yield of the desired product in a reasonable timeframe with minimal byproduct formation.
Workflow for Temperature Optimization
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: Workflow for optimizing Aromatic Claisen rearrangement temperature.
Section 4: Data Summary Table
The following table provides general temperature guidelines. The optimal temperature for any specific reaction must be determined empirically.
| Substrate Type | Solvent | Catalyst | Recommended Temp. Range (°C) | Reference(s) |
| Allyl Phenyl Ether (unsubstituted) | Decalin, Diphenyl Ether | None (Thermal) | 180 - 250 | [3],[2] |
| Allyl Phenyl Ether | Water / Ethanol | None (Thermal) | 80 - 100 | [5],[7] |
| Allyl Phenyl Ether | Hexane | Diethylaluminum Chloride | Room Temperature | [13] |
| Allylic Alcohol + Orthoester | Propionic Acid | Propionic Acid (cat.) | 100 - 200 | [1],[5] |
| Allyl Vinyl Ether | Dichloroethane | Silyl Cation ([SiEt₃]⁺) | Room Temperature | [14] |
| Allyl Vinyl Ether | Toluene | Gold(I) Complex | 60 - 100 | [9] |
Section 5: References
-
The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. (2013). National Institutes of Health. [Link]
-
Claisen rearrangement. (n.d.). Wikipedia. [Link]
-
Claisen Rearrangement: Mechanism, Steps & Key Examples. (n.d.). Vedantu. [Link]
-
Claisen Rearrangement Organic Chemistry. (n.d.). Creative Commons. [Link]
-
A Theoretical Study of Aromatic Claisen rearrangements. (n.d.). J-STAGE. [Link]
-
Claisen Rearrangement. (2023). Chemistry LibreTexts. [Link]
-
18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
The Claisen Reaction. (n.d.). University of Rochester. [Link]
-
Goering, H. L., & Jacobson, R. R. (1958). A Kinetic Study of the ortho-Claisen Rearrangement. Journal of the American Chemical Society, 80(13), 3277–3282. [Link]
-
Claisen Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. (n.d.). ElectronicsAndBooks. [Link]
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. [Link]
-
Tarbell, D. S., & Kincaid, J. F. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3059–3063. [Link]
-
White, W. N., & Wolfarth, E. F. (1960). The ortho Claisen Rearrangement. VIII. Solvent Effects. The Journal of Organic Chemistry, 25(2), 331–333. [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. [Link]
-
Gardinier, W. E., et al. (2012). Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Journal of the American Chemical Society, 134(1), 460–465. [Link]
-
Grieco, P. A., et al. (1989). Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. The Journal of Organic Chemistry, 54(2), 515–517. [Link]
-
Reid, J. P., et al. (2021). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters, 23(13), 5188–5193. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Kobayashi, T., et al. (2013). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 18(2), 2000–2010. [Link]
-
Kirsten, M., et al. (2007). Organocatalytic Claisen Rearrangement: Theory and Experiment. The Journal of Organic Chemistry, 72(11), 4001–4011. [Link]
-
Gajewski, J. J. (1992). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 92(5), 995–1018. [Link]
-
Failing Claisen condensation discussion. (2020). Reddit. [Link]
-
Claisen Rearrangement. (2014). Chem-Station. [Link]
-
Vance, R. L., et al. (1994). Transition Structures and Kinetic Isotope Effects for the Claisen Rearrangement. Journal of the American Chemical Society, 116(7), 3165–3166. [Link]
-
An example of the Claisen rearrangement reaction. (n.d.). BYJU'S. [Link]
-
Grenning, A. J., et al. (2018). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botryoisocoumarin A. The Journal of Organic Chemistry, 83(17), 10146–10153. [Link]
-
Zhang, X., & Li, T. (2022). Recent Advances in Catalytic[15][15]-Sigmatropic Rearrangements. Molecules, 27(15), 4991. [Link]
-
Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions. Mediterranean Journal of Chemistry, 6(6), 208-217. [Link]
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Technical Support Center: Catalyst Deactivation in Phenol Alkylation with Olefins
Welcome to the technical support center for phenol alkylation with olefins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this critical reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve issues related to catalyst performance, ensuring the efficiency and reproducibility of your synthetic processes.
Troubleshooting Guide
This section addresses specific problems you might encounter during the alkylation of phenol with olefins, providing potential causes and actionable solutions.
Q1: I'm observing a significant and progressive decrease in phenol conversion over time in my fixed-bed reactor. What are the likely causes and how can I fix this?
A progressive decline in phenol conversion is a classic symptom of catalyst deactivation. The primary culprits in solid acid-catalyzed phenol alkylation are fouling, poisoning, and leaching of active sites.[1]
-
Primary Cause: Fouling by Coke and Polymeric Species This is the most prevalent deactivation mechanism for solid acid catalysts like zeolites and silica-aluminas.[1][2] Phenol and the olefin can act as precursors to heavy, carbonaceous deposits (coke) that physically block the catalyst's active sites and pore structure.[1][2]
-
Troubleshooting & Validation:
-
Temperature Programmed Oxidation (TPO): Analyze the spent catalyst using TPO to confirm the presence and quantity of carbonaceous deposits.
-
Visual Inspection: Discoloration of the catalyst (darkening) is a simple, albeit qualitative, indicator of coking.
-
-
Corrective Actions:
-
Catalyst Regeneration: For thermally stable catalysts like zeolites, a controlled calcination in air or a dilute oxygen stream can burn off the coke and restore activity.[2][3]
-
Reaction Condition Optimization: Lowering the reaction temperature or increasing the phenol-to-olefin molar ratio can reduce the rate of coke formation. Using a solvent can also help by modifying reactant concentrations at the catalyst surface.
-
-
-
Secondary Cause: Poisoning of Acid Sites Impurities in your feedstock can neutralize the catalyst's acid sites, rendering them inactive.[1]
-
Common Poisons:
-
Water: Can hydrolyze and deactivate certain Lewis acid sites. Even small amounts of water can inhibit the activity of catalysts like aluminum phenoxide.[4]
-
Nitrogen and Sulfur Compounds: Basic nitrogen compounds (e.g., pyridines, anilines) and sulfur compounds in the feedstock will readily adsorb onto and neutralize Brønsted and Lewis acid sites.
-
-
Troubleshooting & Validation:
-
Feedstock Analysis: Use analytical techniques like Karl Fischer titration for water content and GC-NCD/SCD for nitrogen/sulfur compounds to quantify potential poisons.
-
Pulse Chemisorption: A decrease in the uptake of a probe molecule (like ammonia or pyridine) on the spent catalyst compared to the fresh catalyst can indicate site poisoning.
-
-
Corrective Actions:
-
Feedstock Purification: Implement purification steps such as distillation or passing the feed through an adsorbent bed (e.g., activated alumina, molecular sieves) to remove poisons.
-
Catalyst Regeneration: For some types of poisoning, a high-temperature treatment may desorb the poison and regenerate the catalyst.
-
-
-
Tertiary Cause: Leaching of Active Sites For supported catalysts or ion-exchange resins, the active acidic species can gradually dissolve into the reaction medium, leading to an irreversible loss of activity.[1][5] This is a significant concern in liquid-phase reactions.[5][6]
-
Troubleshooting & Validation:
-
Analysis of the Reaction Mixture: Use techniques like ICP-MS to detect the presence of leached active metals (e.g., Al, Fe) in the product stream.
-
Hot Filtration Test: During the reaction, filter the catalyst out of the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it confirms that active species have leached into the solution and are catalyzing the reaction homogeneously.
-
-
Corrective Actions:
-
Catalyst Selection: Opt for catalysts with better stability in the reaction medium. For example, zeolites are generally more stable against leaching than some supported metal oxides or ion-exchange resins.
-
Reaction Condition Modification: Lowering the reaction temperature can sometimes reduce the rate of leaching.
-
-
Q2: My product selectivity is shifting. I'm seeing an increase in undesired byproducts like polyalkylated phenols and olefin oligomers. Is this related to catalyst deactivation?
Yes, a change in selectivity is often linked to catalyst deactivation. The nature of the active sites can change over time, favoring different reaction pathways.
-
Cause 1: Pore Mouth Blockage and Diffusion Limitations As coke deposits on the catalyst, it can begin to block the entrance to the micropores, particularly in zeolites.[2] This restricts the access of reactants to the internal active sites and hinders the diffusion of products out of the pores.
-
Effect on Selectivity:
-
Increased Olefin Oligomerization: The alkylation reaction, which requires both phenol and olefin to access the active sites, is hindered. Olefins, however, may still react with each other on the external surface or at the pore mouth, leading to oligomerization.[7]
-
Shift in Isomer Distribution: Shape selectivity, a key feature of zeolites, is compromised. The product distribution may shift towards thermodynamically favored but bulkier isomers that would typically be sterically hindered within the pores.
-
-
Troubleshooting & Validation:
-
Porosimetry Analysis: Compare the BET surface area and pore volume of the fresh and spent catalyst. A significant reduction indicates pore blockage.
-
Product Analysis Over Time: Track the product distribution as a function of time-on-stream. A gradual increase in oligomers and a shift in the alkylphenol isomer ratio are strong indicators.
-
-
-
Cause 2: Preferential Deactivation of Stronger Acid Sites Stronger acid sites, which are often responsible for the primary alkylation reaction, can be more susceptible to coking or poisoning.
-
Effect on Selectivity:
-
Increased O-Alkylation vs. C-Alkylation: The formation of C-alkylated products (alkyl group on the ring) often requires stronger acid sites than the formation of O-alkylated products (alkyl phenyl ethers).[8][9] As stronger sites deactivate, you may observe an increase in the ether-to-alkylphenol ratio.
-
Reduced Polyalkylation: Polyalkylation is often more pronounced on highly active catalysts.[10][11] As the catalyst deactivates, the selectivity towards mono-alkylated products might paradoxically increase for a period before overall conversion drops.
-
-
Troubleshooting & Validation:
-
NH3-TPD Analysis: Compare the temperature-programmed desorption of ammonia profiles for the fresh and spent catalyst. A decrease in the high-temperature desorption peak indicates the loss of strong acid sites.
-
FT-IR with Probe Molecules: Use pyridine adsorption followed by FT-IR spectroscopy to differentiate between the loss of Brønsted and Lewis acid sites.
-
-
Frequently Asked Questions (FAQs)
What are the main types of catalysts used for phenol alkylation with olefins?
A variety of acid catalysts are employed, each with its own advantages and disadvantages.[7][12]
-
Homogeneous Lewis Acids: Catalysts like AlCl₃ and FeCl₃ are highly active but suffer from issues with separation, corrosion, and waste generation.[10][11]
-
Solid Acid Catalysts: These are industrially preferred due to ease of separation and reduced environmental impact.[7]
-
Zeolites: (e.g., ZSM-5, Beta, USY) offer shape selectivity, high activity, and thermal stability.[7][13]
-
Amorphous Silica-Alumina (ASA): These are effective solid acid catalysts for this reaction.[7]
-
Ion-Exchange Resins: (e.g., Amberlyst-15) are effective at lower temperatures but have limited thermal stability.[14]
-
Supported Catalysts: Including supported phosphoric acid (SPA) or metal oxides on various supports.[7]
-
How can I prevent catalyst deactivation in the first place?
Proactive measures are more effective than reactive ones.
-
Feedstock Purity: Ensure your phenol and olefin streams are free from poisons like water, nitrogen, and sulfur compounds.
-
Optimize Reaction Conditions:
-
Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize coking and potential catalyst sintering.[15]
-
Reactant Ratio: Using an excess of the aromatic reactant (phenol) can sometimes suppress side reactions like polyalkylation and olefin oligomerization.[11]
-
-
Catalyst Design:
-
Hierarchical Zeolites: Zeolites with a combination of micropores and mesopores can improve diffusion and reduce deactivation by coking.
-
Nanosized Catalysts: Catalysts with smaller crystal sizes have a shorter diffusion path length, which can make them less susceptible to deactivation by pore blockage.[2]
-
What is the typical regeneration procedure for a coked zeolite catalyst?
The most common method is oxidative regeneration.
Experimental Protocol: Oxidative Regeneration of a Coked Zeolite Catalyst
-
Purge: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any physisorbed reactants and products.
-
Cool Down: Cool the reactor to a lower temperature, typically 250-300°C, under the inert gas flow.
-
Introduce Oxidant: Switch the gas flow from pure inert gas to a diluted oxidant stream (e.g., 1-5% O₂ in N₂). This is a critical step; introducing a high concentration of oxygen at high temperatures can cause an uncontrolled exotherm, which can permanently damage the catalyst structure (e.g., dealumination).
-
Controlled Temperature Ramp: Slowly ramp the temperature (e.g., 1-2°C/min) to a final calcination temperature, typically between 450°C and 550°C. Hold at this temperature for 4-8 hours, or until CO₂ analysis of the off-gas indicates that coke combustion is complete.
-
Cool and Reactivate: Once regeneration is complete, cool the catalyst down under an inert gas. Before the next reaction run, it may be necessary to re-hydrate or otherwise pretreat the catalyst according to its specific requirements.
| Parameter | Recommended Range | Rationale |
| Initial Purge Temp. | Reaction Temperature | Removes adsorbed hydrocarbons. |
| Oxidant Introduction Temp. | 250-300°C | Prevents thermal shock and uncontrolled combustion. |
| Oxygen Concentration | 1-5% in N₂ | Controls the rate of combustion to prevent overheating. |
| Temperature Ramp Rate | 1-2°C/min | Ensures gradual and uniform coke burn-off. |
| Final Calcination Temp. | 450-550°C | Ensures complete removal of hard coke. |
| Hold Time | 4-8 hours | Allows for complete combustion across the catalyst bed. |
Visualizing Deactivation Pathways
The following diagrams illustrate the key mechanisms of catalyst deactivation in a porous solid acid catalyst.
Caption: Key deactivation mechanisms in phenol alkylation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024).
- Kooyman, E. C. (1951). Alkylation of phenolic compounds with olefins. U.S. Patent No. 2,567,848. Washington, DC: U.S. Patent and Trademark Office.
- Goh, T. (n.d.). Phenol alkylation catalyst precursor and catalyst, method of forming catalyst, method of regenerating catalyst, and method of alkylating phenol. U.S. Patent No. 11,007,508B2. Washington, DC: U.S. Patent and Trademark Office.
- Nel, R. J. J., et al. (2009). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 48(21), 9437-9444.
- J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation).
- Goh, T. (2019). Phenol alkylation catalyst precursor and catalyst, method of forming catalyst, method of regenerating catalyst, and method of alkylating phenol. European Patent No. EP3490711A2. Munich, Germany: European Patent Office.
- Begell Digital Library. (2023). ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. Catalysis in Green Chemistry and Engineering, 6(1).
- MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
- Guisnet, M., & Magnoux, P. (2001). Chapter 14 Coke Formation on Zeolites. Studies in Surface Science and Catalysis, 135, 333-357.
- Mathew, T., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
- Ma, Q., et al. (2006). Relative Stabilization of Alkylated Phenols and Their Carbonium Ions in Both the Gas Phase and Phenol Solution. The Journal of Physical Chemistry A, 110(8), 2747-2755.
- Karakhanov, E. A., et al. (2018). Alkylation of phenol with olefins in the presence of catalysts based on mesoporous aromatic frameworks. Russian Chemical Bulletin, 67(9), 1649-1655.
- Ma, Q., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(8), 2735-2746.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1435.
- Cambridge Open Engage. (n.d.). Topology-Dependent Coke Formation in the Catalytic Pyrolysis of Phenol over HFAU and HZSM-5 Zeolites. ChemRxiv.
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How to minimize by-product formation in Friedel-Crafts reactions
A Guide to Minimizing By-Product Formation
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful C-C bond-forming reactions. Here, you will find answers to frequently encountered issues, focusing on practical strategies to minimize common by-products and enhance reaction selectivity.
Troubleshooting Common By-Products
Friedel-Crafts reactions, while versatile, are susceptible to several side reactions that can complicate product purification and reduce yields. This section addresses the most common challenges in a question-and-answer format.
FAQ 1: Polyalkylation
Q: I'm observing significant di- and tri-alkylated products in my Friedel-Crafts alkylation. How can I favor mono-substitution?
A: This is a classic challenge known as polyalkylation. It occurs because the initial alkyl group added to the aromatic ring is electron-donating, which activates the ring.[1] Consequently, the monoalkylated product is more nucleophilic and reactive than the starting material, making it prone to further alkylation.[1][2]
Core Strategies to Promote Mono-alkylation:
-
Use a Large Excess of the Aromatic Substrate: By dramatically increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically favor the electrophile reacting with the starting material over the activated product.[2][3] In some industrial applications, this ratio can be as high as 50:1.[2]
-
Control Reaction Conditions: Lowering the reaction temperature can decrease the rate of subsequent alkylations.[1][2]
-
The Acylation-Reduction Two-Step: The most robust method to ensure mono-substitution is to perform a Friedel-Crafts acylation first.[1][4] The acyl group is electron-withdrawing and deactivates the ring, effectively preventing a second substitution.[1][5] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[2][4]
FAQ 2: Carbocation Rearrangement
Q: The product from my alkylation has a different isomeric structure than my starting alkyl halide (e.g., I used 1-propyl chloride but got isopropylbenzene). What is happening?
A: You are observing the results of a carbocation rearrangement. The Lewis acid catalyst helps form a carbocation from your alkyl halide.[6] If this initial carbocation is unstable (e.g., a primary carbocation), it can rearrange to a more stable form (secondary or tertiary) via a 1,2-hydride or 1,2-alkyl shift.[6][7][8] This more stable, rearranged carbocation then acts as the electrophile, leading to an isomeric product.[4]
Solutions to Prevent Rearrangement:
-
Employ Friedel-Crafts Acylation: This is the most effective solution. The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4][9] The resulting ketone can then be reduced to obtain the desired linear alkyl chain.[4]
-
Modify Alkylation Conditions:
-
Lower Temperature: Reducing the reaction temperature can sometimes disfavor the activation energy barrier for rearrangement. Careful temperature control is crucial.[10]
-
Catalyst Choice: While strong Lewis acids like AlCl₃ readily promote carbocation formation and subsequent rearrangement, milder catalysts may offer better control.[11]
-
FAQ 3: Regioselectivity (Ortho- vs. Para- Isomers)
Q: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A: Achieving high regioselectivity is a common goal. The distribution of ortho and para isomers is governed by a combination of electronic and steric factors, and whether the reaction is under kinetic or thermodynamic control.[12][13]
-
Kinetic vs. Thermodynamic Control: The ortho product often forms faster (kinetic product) due to the statistical advantage of having two ortho positions. However, the para product is typically more stable (thermodynamic product) due to reduced steric hindrance.[12][14][15]
Strategies to Enhance Para-Selectivity:
-
Temperature Adjustment: Running the reaction at higher temperatures for longer durations can allow the reaction to reach equilibrium, favoring the more stable para isomer (thermodynamic control).[12] Conversely, very low temperatures can sometimes favor the kinetic product.
-
Catalyst Selection: The choice of catalyst is critical.
-
Steric Bulk: Using a bulkier Lewis acid catalyst can sterically hinder the approach of the electrophile to the ortho positions, thereby favoring para substitution.[11]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites are particularly effective.[16][17] Their defined pore structures can create a "shape-selective" environment, allowing the substrate to enter in a way that preferentially exposes the para position to the active site.
-
-
Solvent Effects: The solvent can influence the effective size of the electrophile-catalyst complex and the stability of the reaction intermediates. In some cases, polar solvents like nitrobenzene can favor the formation of the thermodynamic product by solubilizing intermediate complexes and allowing the reaction to become reversible.[18]
Advanced Solutions & Modern Approaches
Q: Are there greener or more modern catalysts that inherently minimize by-products?
A: Yes, the field has moved significantly beyond traditional Lewis acids like AlCl₃, which often generate hazardous waste. Heterogeneous (solid acid) catalysts are a major focus of green chemistry initiatives for Friedel-Crafts reactions.[17]
Advantages of Heterogeneous Catalysts:
-
Enhanced Selectivity: As mentioned, catalysts like zeolites and montmorillonite clays can offer superior regioselectivity and prevent polyalkylation due to their shape-selective properties.[19][20]
-
Reusability and Separation: These catalysts are easily separated from the reaction mixture by filtration, simplifying product work-up and allowing for catalyst recycling.[16][17]
-
Milder Conditions: Many solid acid catalysts can operate under milder conditions than their homogeneous counterparts, further reducing side reactions.[21]
| Catalyst Type | Primary Advantage for By-Product Control | Common Application |
| Zeolites (e.g., H-Y, H-beta) | High para-selectivity due to shape-selective pores.[16] | Alkylation and Acylation |
| Montmorillonite Clays | High activity and durability, can reduce overalkylation.[19][20] | Alkylations with alcohols |
| Sulfated Zirconia | Strong Brønsted acidity, good stability and selectivity.[19] | Alkylation and Acylation |
| Metal Triflates (e.g., Yb(OTf)₃) | Effective for acylating moderately deactivated rings.[22] | Acylation of less reactive substrates |
Key Experimental Protocols
Protocol 1: Mono-alkylation via Acylation-Reduction
This two-step protocol is the most reliable method for producing a mono-alkylated aromatic compound while avoiding both polyalkylation and carbocation rearrangement.
Step A: Friedel-Crafts Acylation
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise. Note: The reaction is often stoichiometric in AlCl₃ because the product ketone complexes with the catalyst.[23]
-
Add the acyl chloride (or anhydride) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[1]
-
Perform a standard aqueous work-up and purify the resulting ketone.
Step B: Clemmensen Reduction of the Aryl Ketone
-
Activate zinc metal by stirring with dilute HCl, then wash with water and ethanol/ether.
-
In a flask equipped with a reflux condenser, add the activated zinc amalgam, concentrated HCl, water, and the ketone from Step A.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain acidity.[1]
-
After cooling, separate the organic layer, perform an aqueous work-up, and purify to yield the final mono-alkylated product.
References
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
- Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Chemistry Stack Exchange. (2018). Does rearrangement occur in Friedel Crafts alkylation or not?
- ResearchGate. (n.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
- Bentham Science. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
- Masuda, K., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation.
- Synfacts. (n.d.). Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity.
- Chegg. (2021). Solved How can polyalkylation during Friedel-Crafts.
- PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
- PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- PubMed Central. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- RSC Publishing. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
- ResearchGate. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- ACS Publications. (n.d.). Friedel-Crafts alkylation products.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
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Technical Support Center: Purification of Crude 2-Allyl-6-methylphenol
Welcome to the technical support guide for the purification of crude 2-Allyl-6-methylphenol (CAS 3354-58-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from synthetic reaction mixtures. As a versatile intermediate, its purity is paramount for subsequent applications. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is intrinsically linked to its synthesis, which typically involves the Claisen rearrangement of an allyl aryl ether precursor.[1][2] Therefore, you should anticipate the following:
-
Starting Materials: Unreacted o-cresol and residual allylating agents (e.g., allyl bromide or allyl chloride).
-
Ether Intermediate: Incomplete rearrangement will leave residual allyl o-methylphenyl ether.
-
Isomeric Byproducts: The rearrangement can also yield the thermodynamically more stable para-isomer, 4-Allyl-2-methylphenol, and potentially di-allylated species like 2,6-diallylphenol.[3]
-
Solvent Residues: Solvents used during the synthesis or workup (e.g., toluene, isopropanol).[1]
-
Polymeric Material: High reaction temperatures can lead to the formation of high-molecular-weight phenolic tars.[1]
Q2: My crude product is a dark, oily mixture. What is the best first step for purification?
A2: For a complex crude mixture, a liquid-liquid extraction based on the acidic nature of the phenol is the most robust initial purification step. This technique, often called an acid-base wash, effectively separates the phenolic components from neutral organic impurities (like the unreacted ether) and basic compounds. It is a highly effective, scalable, and cost-efficient method to significantly enhance purity before proceeding to more refined techniques like distillation or chromatography.[4]
Q3: How can I confirm the presence of and remove the unreacted allyl o-methylphenyl ether?
A3: The presence of the ether can be confirmed by ¹H NMR spectroscopy by looking for the characteristic signals of the allyl group attached to an oxygen (-O-CH₂-), which appears at a different chemical shift than the allyl group attached directly to the aromatic ring (-Ar-CH₂-). Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for its identification. As mentioned in Q2, an acid-base wash is the ideal method for its removal. The ether is a neutral compound and will remain in the organic phase while your desired phenol is extracted into the aqueous basic phase.[2]
Q4: My primary challenge is separating the 2-allyl (ortho) and 4-allyl (para) isomers. Distillation is not working. What should I do?
A4: Positional isomers often have very similar boiling points, making their separation by distillation impractical.[5] The most effective technique for separating these isomers is flash column chromatography. The slight difference in polarity between the ortho and para isomers, due to intramolecular hydrogen bonding in the ortho isomer, allows for differential retention on a polar stationary phase like silica gel.[6][7] Careful selection of the mobile phase is critical for achieving baseline separation.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting advice for the key purification techniques.
Overall Purification Workflow
The logical flow for purifying crude this compound typically follows a multi-step process to systematically remove different classes of impurities.
Caption: Principle of separating phenols from neutral impurities.
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 100-200 mg/mL.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of 2 M aqueous sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean flask.
-
Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of 2 M NaOH. Combine the aqueous extracts.
-
Organic Wash (Optional): The remaining organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover any non-phenolic materials for analysis if needed.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 1-2, check with litmus paper). The purified this compound will precipitate out as an oil or solid.
-
Isolation: Extract the purified product back into a fresh portion of organic solvent (e.g., diethyl ether). Wash the organic layer with water and then brine to remove residual salts and acid.
-
Drying & Concentration: Dry the final organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Guide 2: Vacuum Distillation for Tar and Solvent Removal
Issue: My product is contaminated with high-boiling polymeric tar or low-boiling solvents.
Underlying Principle: this compound has a high boiling point. [8][9]Distilling at atmospheric pressure can lead to thermal decomposition and polymerization. By reducing the pressure, the boiling point is significantly lowered, allowing the compound to vaporize and be collected without degradation. This method effectively separates the desired product from non-volatile tars (which remain in the distillation flask) and volatile solvents (which distill first).
| Property | Value | Source |
| Boiling Point (Atmospheric) | 231-233 °C | |
| Boiling Point (22 mmHg) | 109-110 °C | [4] |
| Density | 0.992 g/mL at 25 °C | [9] |
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Use a short-path distillation head for maximum efficiency. Ensure all glassware joints are properly greased and sealed.
-
Charge the Flask: Add the crude this compound (post-extraction) to the distillation flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips to prevent bumping.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap. Aim for a stable pressure (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the contents continuously.
-
Collect Fractions:
-
Forerun: Collect any low-boiling solvent residues first. The head temperature will be low and unstable.
-
Main Fraction: As the temperature stabilizes at the expected boiling point for your vacuum level (e.g., ~110 °C at 22 mmHg), switch to a clean receiving flask to collect the pure this compound. [4] * Residue: Stop the distillation before the flask goes to dryness to avoid baking the tarry residue onto the glass.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
| Symptom | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | Ineffective boiling chips or stirring; heating too rapidly. | Use a magnetic stir bar for vigorous stirring. Heat gradually. |
| Product Darkens/Decomposes | Vacuum is not low enough, causing the boiling temperature to be too high. | Check for leaks in the system. Ensure the vacuum pump is operating correctly. |
| No Product Distilling Over | Vacuum is too high (boiling point is below the temperature of the condenser); blockage in the apparatus. | Adjust vacuum to a higher pressure. Check for any blockages. |
Guide 3: Flash Chromatography for Isomer Separation
Issue: My product is pure according to GC analysis, but ¹H NMR shows a mixture of 2-allyl and 4-allyl isomers.
Underlying Principle: Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the stationary phase (typically silica gel). The separation of 2-allyl and 4-allyl-2-methylphenol relies on their subtle polarity differences. The ortho-isomer (2-allyl) can form an intramolecular hydrogen bond, which slightly reduces its interaction with the polar silica surface, causing it to elute slightly faster than the more polar para-isomer (4-allyl).
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly.
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the mobile phase, applying pressure to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to determine which fractions contain the desired product. The less polar this compound should elute first.
-
Solvent Gradient (Optional): If separation is poor, a shallow gradient of a more polar solvent (e.g., increasing ethyl acetate concentration from 2% to 5%) can improve resolution.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Symptom | Possible Cause | Solution |
| Poor Separation (Co-elution) | Mobile phase is too polar; column is overloaded. | Decrease the polarity of the mobile phase (e.g., from 5% to 2% Ethyl Acetate in Hexane). Use a larger column or load less material. |
| Peak Tailing | Sample is too polar for the solvent system; interaction with acidic silica. | Add a small amount (0.1-0.5%) of acetic acid to the mobile phase to suppress deprotonation of the phenol. |
| Low Recovery | Product is irreversibly adsorbed onto the silica. | This is less common for phenols but can happen. Try a less acidic stationary phase like alumina, or flush the column with a very polar solvent like methanol after the initial elution. |
References
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- This compound | C10H12O | CID 76883 - PubChem.
- CAS 3354-58-3 this compound - BOC Sciences. (BOC Sciences)
- SAFETY D
- SAFETY DATA SHEET - 4-Allylver
- US Patent 4060563A - Process for preparing 2-allyl phenol.
- An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History. (BenchChem)
- SAFETY DATA SHEET - 2-Allylphenol. (Fisher Scientific)
- Preparation of 2-allylphenol - PrepChem.com. (PrepChem.com)
- Isomerisation of allyl phenyl ethers and allylphenols with transition metal c
- How to separate two positional isomers of a polyphenol compound using RP-HPLC?
- Separation of Isomers - Pyvot Tech. (Pyvot Tech)
- Separation of phenol isomer - WO2018185559A1.
- This compound 98% 3354-58-3 - Technical Service. (Sigma-Aldrich)
- Synthesis Of 4-Alil-6- (Hydroxymethyl)
- NMR Chemical Shifts of Trace Impurities. (Journal of Organic Chemistry)
- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
- New strategies for separations through reactions. (Indian Academy of Sciences)
- Method 8041A: Phenols by Gas Chromatography. (U.S. Environmental Protection Agency)
- Purification of Laboratory Chemicals, Sixth Edition. (Neilson Lab, University of Arizona)
- CAS 6628-06-4: 2-Allyl-4-methylphenol. (CymitQuimica)
- This compound(3354-58-3) 1H NMR spectrum. (ChemicalBook)
- Separation of 2-Methyl-4,6-bis[(octylthio)methyl]phenol on Newcrom R1 HPLC column. (SIELC Technologies)
- Successful HPLC Operation – A Troubleshooting Guide. (Thermo Fisher Scientific)
- 2-Ethyl-6-methylphenol | Bacterial Inhibitor. (MedChemExpress)
- Thermo Fisher Bulk and Custom Chemicals. (Thermo Fisher Scientific)
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Regioselectivity issues in the Claisen rearrangement of substituted allyl aryl ethers
Technical Support Center: Claisen Rearrangement
Navigating Regioselectivity in the Claisen Rearrangement of Substituted Allyl Aryl Ethers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Claisen rearrangement and encounter challenges with regioselectivity, particularly with electronically and sterically complex allyl aryl ethers. As a cornerstone C-C bond-forming reaction, mastering its subtleties is critical for efficient molecular construction. This document provides in-depth, field-tested insights, troubleshooting protocols, and mechanistic explanations to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the regiochemical outcome of the aromatic Claisen rearrangement. Understanding these concepts is the first step toward rational control of your reaction.
Q1: What is the fundamental mechanistic difference between an ortho- and a para-Claisen rearrangement?
The primary, concerted[1][1]-sigmatropic rearrangement of an allyl aryl ether always occurs at an ortho-position.[2][3] The reaction proceeds through a highly ordered, cyclic six-membered transition state to form an intermediate ortho-quinonoid species, which then rapidly tautomerizes to the aromatic ortho-allyl phenol.[3][4]
A para-product is typically formed only when both ortho-positions are sterically blocked. In this scenario, the reaction proceeds through a tandem mechanism: the initial[1][1]-Claisen rearrangement still occurs to form the blocked ortho-quinonoid intermediate. Unable to tautomerize, this intermediate undergoes a subsequent[1][1]-Cope rearrangement, which migrates the allyl group to the para-position.[5][6][7] Final tautomerization then yields the aromatic para-allyl phenol. Therefore, a "para-Claisen" is more accurately described as a Claisen-Cope tandem reaction.
Q2: How do electronic effects of substituents on the aromatic ring control regioselectivity?
When the two ortho-positions are inequivalent due to a substituent at the meta- or para-position, electronic effects become a dominant directing factor. The regioselectivity is determined by the substituent's ability to stabilize the partially charged, cyclic transition state.
A recent study systematically investigated this and found a reliable trend[8][9][10]:
-
Electron-Withdrawing Groups (EWGs) at the meta-position (e.g., -Br, -NO₂, -CN) direct the incoming allyl group preferentially to the ortho-position closer to the EWG (the C-2 position).[5][8][10] This is because the EWG inductively stabilizes the buildup of partial negative charge on the ring carbons during the concerted transition state.
-
Electron-Donating Groups (EDGs) at the meta-position (e.g., -Me, -OMe) direct the allyl group to the ortho-position further from the EDG (the C-6 position).[5][8][10] These groups increase electron density, making the more distant carbon atom more nucleophilic and better able to attack the allyl terminus.
Computational studies have confirmed that the atomic charge on the carbon that forms the major isomer is typically more negative, supporting this electronic rationale.[8][9]
Q3: My reaction is giving a mixture of isomers despite electronic control. What role does sterics play?
While electronic effects provide a strong predictive model, they are often in competition with steric hindrance. If the electronically favored position is sterically congested, the regioselectivity can decrease or even reverse.
Consider these factors:
-
Bulky ortho-Substituents : The presence of a large group at one ortho-position will almost exclusively force the rearrangement to the vacant ortho-position or, if both are blocked, the para-position.[5][6]
-
Bulky Allyl Groups : Increasing the steric bulk on the allyl chain itself (e.g., using a prenyl or crotyl group instead of an allyl group) can dramatically influence the outcome. For instance, a bulky gem-dimethyl group on the terminal carbon of the allyl chain can completely favor migration to the less hindered position, overriding electronic preferences.[11][12]
-
Substituent Conformation : The preferred ground-state conformation of the allyloxy group relative to the aromatic ring can influence which ortho-position is more accessible for the rearrangement.[13]
Q4: How do solvent and temperature affect the reaction outcome?
Both solvent and temperature are critical parameters for optimizing yield and selectivity.
-
Temperature : The thermal Claisen rearrangement often requires high temperatures (180–225 °C), which can unfortunately lead to undesired side reactions or product decomposition.[3][8] It is crucial to find the minimum temperature required for efficient conversion.
-
Solvent : The reaction rate is significantly influenced by solvent polarity. Polar solvents, and particularly hydrogen-bonding solvents (e.g., ethanol/water mixtures, N-methyl-2-pyrrolidone), accelerate the reaction by stabilizing the polar transition state.[1][5][6] This acceleration can allow for the use of lower reaction temperatures, which often improves selectivity and minimizes byproduct formation. In some cases, running the reaction "on water" (with water-insoluble reactants) can lead to dramatic rate enhancements due to favorable hydrogen bonding at the oil-water interface.[14][15]
Q5: Can Lewis acids be used to improve regioselectivity and lower reaction temperatures?
Absolutely. Lewis acid catalysis is a powerful strategy for promoting the Claisen rearrangement under milder conditions. Lewis acids like AlCl₃, TiCl₄, or Yb(OTf)₃ coordinate to the ether oxygen, which significantly polarizes the C-O bond and lowers the activation energy of the[1][1]-sigmatropic shift.[5][16][17]
This approach offers several advantages:
-
Rate Acceleration : Reactions can often be run at or even below room temperature, which is beneficial for thermally sensitive substrates.[16]
-
Improved Selectivity : The lower temperatures and more organized transition states associated with Lewis acid catalysis can lead to higher regioselectivity compared to the thermal equivalent.
-
Enantioselectivity : The use of chiral Lewis acids has enabled the development of asymmetric Claisen rearrangements, which are invaluable in complex molecule synthesis.[18][19]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Poor or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Temperature | The thermal rearrangement has a high activation barrier. Incrementally increase the reaction temperature by 10-15 °C or switch to a higher-boiling solvent (e.g., from toluene to o-xylene or decalin). Monitor for product formation vs. decomposition by TLC or GC-MS. |
| Suboptimal Solvent Choice | The transition state is polar. Switching to a more polar solvent can dramatically increase the rate.[1][6] Consider solvents like NMP, DMF, or even a protic solvent mixture like ethanol/water if substrate solubility allows.[6] |
| Steric or Electronic Deactivation | Highly electron-deficient aromatic rings or sterically demanding substrates may be recalcitrant to thermal rearrangement. This is a prime scenario to screen Lewis acid catalysts (e.g., 10 mol% AlCl₃ or TiCl₄ at 0 °C to RT).[16] These catalysts activate the ether and can overcome high intrinsic barriers. |
| Reagent Quality | Ensure the starting allyl aryl ether is pure. Trace impurities, especially acids or bases, can interfere. Purify the starting material by column chromatography or distillation if necessary. |
Problem 2: Low Yield of Desired Product with Byproduct Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Thermal Decomposition | The required reaction temperature is too high for the product's stability. Solution 1: Reduce the temperature and accept a longer reaction time or incomplete conversion. Solution 2: Employ a Lewis acid catalyst to enable the reaction to proceed at a lower, non-destructive temperature.[16][17] Solution 3: Microwave-assisted heating can sometimes provide rapid, uniform heating that shortens reaction times and minimizes thermal degradation.[6] |
| "Abnormal" Claisen Rearrangement | Side reactions can occur at high temperatures.[8] This is another strong indication that the thermal conditions are too harsh. The most effective solution is to lower the activation barrier with a Lewis acid or explore organocatalytic options.[20] |
| Oxidation of Phenolic Product | The phenol product can be sensitive to oxidation, especially at high temperatures. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). During workup, sparging solvents with N₂ or Ar can help preserve the product. |
Problem 3: Undesired Regioisomer is the Major Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Steric Effects Outweighing Electronics | A bulky substituent is sterically directing the rearrangement to the electronically less-favored position. You may not be able to reverse this preference completely. Try modifying the allyl group to be less sterically demanding if possible. Alternatively, this may require a complete redesign of the synthetic route. |
| Misinterpretation of Electronic Effects | Double-check the electronic nature of your substituents. Remember that EDGs direct away from themselves, while EWGs direct towards themselves.[8][9] The table below summarizes common directing effects. |
| Formation of para-Product | If you desire the ortho-product but are getting the para-isomer, it implies the ortho-positions are effectively blocked, and the reaction is proceeding via the Claisen-Cope tandem pathway.[7] If one ortho-position should be available, check for an unexpectedly large steric influence from an adjacent group. |
| Internal Base Directing Effect | In certain substrates with functionalities like amides or lactones, an internal group can act as a base to facilitate the tautomerization step. This can make the tautomerization rate-determining and lead to unusual "contrasteric" regioselectivity where the allyl group migrates to the more hindered position.[11][12][21] This is a complex effect that may require significant substrate modification to overcome. |
Data Summary & Visualization
Directing Effects of meta-Substituents
The following table summarizes the observed regioselectivity for the thermal Claisen rearrangement of various meta-substituted allyl aryl ethers, highlighting the directing influence of electronic effects.
| meta-Substituent (R) | Electronic Nature | Favored Product | Typical Ratio (Favored:Disfavored) | Reference(s) |
| -NO₂ | Strong EWG | ortho to -NO₂ (C2) | ~1.8 : 1 | [8] |
| -Br | Weak EWG | ortho to -Br (C2) | ~1.4 : 1 | [8] |
| -Cl | Weak EWG | ortho to -Cl (C2) | ~1.3 : 1 | [8] |
| -Me | Weak EDG | ortho away from -Me (C6) | ~1.2 : 1 | [8] |
| -OMe | Strong EDG | ortho away from -OMe (C6) | ~2.2 : 1 | [5] |
Note: Ratios are approximate and can be influenced by reaction conditions and the specific allyl group.
Mechanistic Pathways
Caption: General mechanistic pathways for the aromatic Claisen rearrangement.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Claisen rearrangement issues.
Experimental Protocols
Protocol 1: General Procedure for Thermal Claisen Rearrangement
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the substituted allyl aryl ether (1.0 eq).
-
Solvent Addition : Add a high-boiling, dry solvent (e.g., o-xylene or NMP, approx. 0.1–0.5 M concentration).
-
Reaction : Heat the reaction mixture to reflux (typically 140–200 °C) under a positive pressure of nitrogen.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4–24 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with 1 M NaOH(aq) to extract the phenolic product, water, and brine.
-
Isolation : Acidify the combined aqueous layers with 2 M HCl(aq) to pH ~2. Extract the product back into diethyl ether or ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Method for Determining Regioisomeric Ratio
-
Sample Prep : After workup and before purification, take an aliquot of the crude product and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis : Acquire a proton NMR spectrum. Identify unique, well-resolved signals corresponding to each regioisomer. These are often the aromatic protons adjacent to the newly installed allyl group or the vinylic protons of the allyl group itself.
-
Integration : Carefully integrate the unique signal for each isomer. The ratio of the integration values directly corresponds to the molar ratio of the regioisomers in the mixture.[13]
-
GC-MS Confirmation (Optional) : For volatile products, GC-MS can be used to confirm the number of isomers and their relative ratios by peak area integration. The mass spectra will confirm that the isomers have the same molecular weight.
References
- Wikipedia contributors. (2024). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]
- Acevedo, O., & Jorgensen, W. L. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 132(24), 8434–8441. [Link]
- Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. [Link]
- Acevedo, O., & Jorgensen, W. L. (2010).
- Unknown. (2023). THE CLAISEN AND OTHER[1][1] SIGMATROPIC REARRANGEMENTS, ITS APPLICATION IN ORGANIC CHEMISTRY: A SUBJECT FIELD REVIEW. article. [Link]
- White, J. D., & Bodnar, B. S. (2020). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Reactions, 1(2), 108-120. [Link]
- NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. [Link]
- Afrina, A., et al. (2024). Claisen Rearrangement Toward Cyclic Compound on Different Organic Synthesis Methods: Short Review.
- Gozzo, F. C., et al. (2002). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 67(19), 6545–6552. [Link]
- Tshamano, L. S., & Mphahlele, M. J. (2021). The most Used Claisen Rearrangements in Organic Synthesis: A Review.
- White, J. D., & Bodnar, B. S. (2020). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. R Discovery. [Link]
- Acevedo, O., & Jorgensen, W. L. (2010).
- White, J. D., & Bodnar, B. S. (2020). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Scilit. [Link]
- Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
- Chemistry Portal. (2021). Para-Claisen Rearrangement Full Detail Reaction Mechanism. YouTube. [Link]
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]
- Curtin, D. Y., & Johnson, H. W. (1956). Mechanism of the para Claisen Rearrangement. Evidence for a Dienone-phenyl Ether Rearrangement. Journal of the American Chemical Society, 78(11), 2611–2615. [Link]
- Unknown. (n.d.). The Claisen Rearrangement. [Link]
- Dong, V. M., et al. (2002). Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. PubMed. [Link]
- Homer, J. A., et al. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. Organic Letters, 23(9), 3248–3252. [Link]
- Thomson, R. J., & Batey, R. A. (2015). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxy. The Journal of Organic Chemistry. [Link]
- Thomson, R. J., & Batey, R. A. (2015). Regioselectivity in Aromatic Claisen Rearrangements.
- Thomson, R. J., & Batey, R. A. (2015). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A.
- Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
- White, J. D., & Bodnar, B. S. (2020). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. [Link]
- Maruoka, K., Saito, S., & Yamamoto, H. (1991). Molecular Design of a Chiral Lewis Acid for the Asymmetric Claisen Rearrangement. Journal of the American Chemical Society, 113(14), 5413–5415. [Link]
- Headley, C., & Gschwind, R. M. (2014). Organocatalytic Claisen Rearrangement: Theory and Experiment.
- Thomson, R. J., & Batey, R. A. (2015). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. NIH. [Link]
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- William, C. G., et al. (2024).
- Kuramochi, H., et al. (2019). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. NIH. [Link]
- Maulide, N., et al. (2018). Unusual mechanisms in Claisen rearrangements: An ionic fragmentation leading to a: Meta-selective rearrangement.
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Alkylation of Phenols
Welcome to the Technical Support Center for the selective alkylation of phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of O- vs. C-alkylation of phenolic substrates. Here, we synthesize fundamental mechanistic principles with practical, field-tested advice to help you achieve your desired synthetic outcomes. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring the trustworthiness and reliability of your results.
Troubleshooting Guide
This section addresses common challenges encountered during the alkylation of phenols in a direct question-and-answer format.
Question 1: My reaction is yielding the C-alkylated product, but my target is the O-alkylated ether (Williamson Ether Synthesis). How can I favor O-alkylation?
Answer:
This is a frequent challenge stemming from the ambident nature of the phenoxide nucleophile. To favor O-alkylation, you need to create conditions where the oxygen atom is the more reactive nucleophilic site.
Causality & Explanation:
The phenoxide ion is a classic ambident nucleophile with two reactive sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions). The selectivity between O- and C-alkylation is a delicate balance of several factors, primarily governed by the principles of Hard and Soft Acids and Bases (HSAB).[1][2] The oxygen anion is a "hard" nucleophilic center, while the carbon atoms of the aromatic ring are "soft" nucleophilic centers.[2][3]
To favor the formation of the ether (O-alkylation), you should pair the "hard" oxygen with a "hard" electrophile and choose conditions that enhance the reactivity of the oxygen atom.
Troubleshooting Steps & Protocol:
-
Choice of Solvent: This is often the most critical factor.
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[4][5][6] These solvents solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly reactive, promoting the SN2 reaction at the oxygen.[6]
-
Avoid Protic Solvents: Protic solvents like water, ethanol, or methanol will hydrogen-bond with the phenoxide oxygen, shielding it and reducing its nucleophilicity. This makes the softer carbon atoms of the ring more likely to attack the electrophile, leading to C-alkylation.
-
-
Choice of Base and Counter-ion:
-
Use a Strong Base to Ensure Complete Deprotonation: A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used.[7][8] Complete formation of the phenoxide is crucial.
-
Consider the Counter-ion: The nature of the counter-ion can influence the reaction. For instance, using a phase-transfer catalyst with potassium hydroxide can be very effective.[8]
-
-
Nature of the Alkylating Agent:
Illustrative Protocol for Selective O-Alkylation (Williamson Ether Synthesis):
Reaction: Synthesis of 4-Methylphenoxyacetic Acid[9]
-
Deprotonation: Accurately weigh approximately 1.0 g of 4-methylphenol (p-cresol) into a suitable reaction vessel. Add 5 mL of 30% aqueous sodium hydroxide (NaOH).
-
Addition of Alkylating Agent: Add 1.5 g of chloroacetic acid to the mixture.
-
Reaction Conditions: Stir the mixture and gently warm it. The reaction can be heated in a water bath at 90-100°C for 30-40 minutes.[9]
-
Work-up:
-
Cool the reaction mixture and dilute with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic to litmus paper.
-
Extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and then extract with a saturated sodium bicarbonate solution to isolate the acidic product.
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product, which can then be collected by filtration.[9]
-
Question 2: I am trying to synthesize an ortho- or para-alkylated phenol (C-alkylation), but the reaction is producing the ether (O-alkylation) as the major product. What adjustments should I make?
Answer:
To favor C-alkylation, you need to suppress the reactivity of the phenoxide oxygen and promote electrophilic attack on the aromatic ring.
Causality & Explanation:
Promoting C-alkylation involves conditions that favor the reaction of a "soft" electrophile with the "soft" nucleophilic ring carbons. This can be achieved by either sterically or electronically disfavoring attack at the oxygen.
Troubleshooting Steps & Protocol:
-
Solvent Selection:
-
Employ Protic Solvents: Solvents like water or trifluoroethanol can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction. This leaves the carbon nucleophiles of the ring to attack the electrophile.
-
-
Temperature Control:
-
Higher Temperatures Often Favor C-Alkylation: O-alkylation is often kinetically favored, while C-alkylation can be the thermodynamically more stable outcome. Increasing the reaction temperature can provide the energy to overcome the activation barrier for C-alkylation and can sometimes promote the rearrangement of the initially formed O-alkylated product to the C-alkylated product (Fries rearrangement).[10][11][12]
-
-
Choice of Catalyst:
-
Use Lewis or Brønsted Acids: For Friedel-Crafts type alkylations, a Lewis acid (e.g., AlCl3, FeCl3) or a strong Brønsted acid is used to generate a carbocation electrophile, which then attacks the aromatic ring.[13][14]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts can also be used to promote C-alkylation, often with good regioselectivity.
-
Illustrative Protocol for Selective C-Alkylation (Friedel-Crafts Alkylation):
Reaction: ortho-Alkylation of Phenol with an Alcohol[14]
-
Catalyst and Reactant Setup: In a reaction vessel, combine the phenol, a suitable alcohol as the alkylating agent, and a catalytic amount of a well-defined cationic Ru-H complex.
-
Solvent: Use a non-polar solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., N2) at a temperature sufficient to drive the dehydrative coupling (e.g., 300°C, though this is catalyst-dependent and often lower temperatures are possible with other catalysts).[15]
-
Work-up: After the reaction is complete, cool the mixture and purify the product using standard techniques such as column chromatography.
Question 3: My Friedel-Crafts alkylation of phenol is giving a low yield and a mixture of polysubstituted products. How can I improve the yield and selectivity for mono-alkylation?
Answer:
Low yields and polysubstitution are common issues in Friedel-Crafts alkylation of phenols due to the activating nature of the hydroxyl group and the alkyl substituent.
Causality & Explanation:
The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. The initial alkylation product is often more reactive than the starting phenol, leading to further alkylation (polysubstitution).[13] Additionally, the phenolic hydroxyl group can act as a Lewis base and deactivate the Lewis acid catalyst, necessitating the use of excess catalyst.[13]
Troubleshooting Steps:
-
Control Stoichiometry:
-
Use an Excess of Phenol: To favor mono-alkylation, use a large excess of the phenol relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.[13]
-
-
Catalyst Amount:
-
Use Sufficient Catalyst: A stoichiometric amount or even an excess of the Lewis acid catalyst may be required to overcome its deactivation by the phenolic hydroxyl group.[13]
-
-
Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.[13]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the likelihood of polysubstitution.
-
-
Choice of Alkylating Agent:
-
Use Bulky Alkylating Agents: Steric hindrance from a bulky alkylating agent can disfavor ortho-substitution and may also reduce the rate of a second alkylation.
-
Summary of Conditions for O- vs. C-Alkylation
| Factor | Favors O-Alkylation (Ether Formation) | Favors C-Alkylation (Ring Substitution) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic (e.g., Water, Ethanol) or Non-polar for Friedel-Crafts |
| Temperature | Generally lower temperatures | Generally higher temperatures |
| Catalyst/Base | Strong base (e.g., NaH, K2CO3) | Lewis Acid (e.g., AlCl3) or Brønsted Acid |
| Electrophile | "Harder" electrophiles (e.g., primary alkyl halides) | "Softer" electrophiles (carbocations in Friedel-Crafts) |
| Counter-ion | Loosely associated (e.g., with phase-transfer catalyst) | Tightly associated (can promote C-alkylation) |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Hard and Soft Acids and Bases (HSAB) principle in determining the regioselectivity of phenol alkylation?
The HSAB principle is a qualitative framework that helps predict the outcome of these reactions.[1][2] The phenoxide ion has a "hard" nucleophilic center (the oxygen anion) and "soft" nucleophilic centers (the ortho and para carbons of the ring).[2][3] According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2] Therefore, to favor O-alkylation, one would choose a "hard" alkylating agent. Conversely, "soft" alkylating agents are more likely to react at the "soft" carbon sites, leading to C-alkylation.
Q2: Can O-alkylated phenols rearrange to C-alkylated products?
Yes, this is known as the Fries rearrangement.[10][11][12] Phenolic esters (O-acylated phenols) can rearrange to hydroxyaryl ketones (C-acylated phenols) in the presence of a Lewis acid catalyst.[10][11] Similarly, under certain conditions, an O-alkylated phenol (ether) can rearrange to a C-alkylated phenol, particularly at higher temperatures.[16][17] This is an important consideration when trying to isolate the O-alkylated product, as prolonged reaction times or high temperatures might lead to the formation of the thermodynamically more stable C-alkylated isomer.
Q3: Why is the Williamson ether synthesis generally not suitable for tertiary alkyl halides?
The Williamson ether synthesis proceeds via an SN2 mechanism.[6][7] This mechanism is sensitive to steric hindrance at the electrophilic carbon. Tertiary alkyl halides are highly sterically hindered, which makes the backside attack by the nucleophile very difficult. Instead of substitution, an elimination reaction (E2) is favored, where the alkoxide acts as a base to remove a proton, leading to the formation of an alkene.[7]
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing O- and C-alkylation pathways of a phenol.
Sources
- 1. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 8. reddit.com [reddit.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
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- 14. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
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- 16. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preventing polymerization of allyl compounds during synthesis
Welcome to the technical support center for handling allyl-containing compounds in organic synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent and manage the unwanted polymerization of allyl groups during your experiments. As Senior Application Scientists, we have designed this resource to explain not just the how, but the why behind these experimental choices, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with allyl compounds.
Q1: Why is the polymerization of the allyl group a significant issue during synthesis?
A1: The allyl group's double bond is susceptible to free-radical polymerization, a process often initiated by heat, light, or trace impurities like peroxides.[1] The primary challenge with allyl monomers is a phenomenon called "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group (-CH₂) of another allyl monomer. This creates a resonance-stabilized allylic radical that is significantly less reactive and less likely to propagate the polymer chain.[1][2] The result is often the formation of low molecular weight oligomers or short-chain polymers instead of a high molecular weight product.[2][] This unwanted side reaction can dramatically decrease the yield of your desired product, introduce complex purification challenges, and lead to inconsistent reaction outcomes.[1]
Q2: What are the common visual cues that indicate unwanted polymerization is occurring?
A2: Unwanted polymerization can manifest in several ways. The most common indicators include:
-
A noticeable increase in the viscosity of the reaction mixture.[1]
-
The formation of a gel, precipitate, or solid mass.[1]
-
The appearance of cloudiness or turbidity in a previously clear solution.[1]
-
Discoloration of the reagent or reaction mixture, which often turns yellow or brown.[1]
Q3: What are the primary strategies to prevent the polymerization of allyl groups?
A3: There are three main strategies to mitigate the unwanted polymerization of allyl groups:
-
Use of Polymerization Inhibitors: Adding a small quantity of a radical scavenger to the reaction mixture or for storage can effectively quench the free radicals that initiate polymerization.[1][]
-
Control of Reaction Conditions: Minimizing exposure to heat and UV light can prevent the formation of radical initiators.[1] Running reactions at lower temperatures, when the kinetics of the desired reaction allow, is often beneficial.[5]
-
Purification of Reagents: Allyl-containing reagents can accumulate peroxide impurities or polymers over time, which can catalyze further polymerization. Purifying the monomer immediately before use is a critical step.[1]
Q4: How do I select the most appropriate polymerization inhibitor for my reaction?
A4: The choice of inhibitor depends on the reaction conditions and chemical compatibility.
-
Phenolic inhibitors (e.g., hydroquinone, MEHQ, BHT) are highly effective radical scavengers, especially in the presence of oxygen, which participates in the inhibition mechanism.[1][] They are a good general-purpose choice for storage and many reactions.[1]
-
Quinones (e.g., benzoquinone) are effective but can sometimes interfere with reactions involving sensitive functional groups.[1]
-
Stable free radicals (e.g., TEMPO) are highly efficient radical scavengers and can be used in a variety of conditions.[1]
-
Compatibility: Crucially, ensure the chosen inhibitor does not react with your starting materials, reagents, or catalysts. For example, a phenolic inhibitor (which is acidic) might interfere with a reaction involving a strong base.[1]
Q5: My allyl-containing reagent was supplied with an inhibitor (e.g., MEHQ). Do I need to remove it before my reaction?
A5: This is a critical question that depends entirely on your specific reaction chemistry.
-
When to keep it: If your reaction is performed at an elevated temperature or involves reagents that could generate radicals, leaving the inhibitor in may be beneficial.
-
When to remove it: If the inhibitor is known to interfere with your reaction (e.g., poisoning a catalyst, reacting with a reagent), it must be removed.
-
How to remove it: The most common methods are flash column chromatography or vacuum distillation immediately before use.[1] If you remove the inhibitor, it is vital to use the purified reagent promptly and to consider adding a different, compatible inhibitor if the subsequent reaction conditions are conducive to polymerization.
Troubleshooting Guide: In-Experiment Polymerization
This section addresses common problems encountered during a synthesis involving allyl compounds.
Problem 1: My reaction mixture is becoming viscous or solidifying.
-
Immediate Action (In-situ Quenching): If you observe a sudden increase in viscosity, act quickly to prevent the entire reaction from solidifying.
-
Immediately cool the reaction mixture in an ice bath to dramatically slow the polymerization rate.[1]
-
Add a radical inhibitor directly to the flask. A solution of Butylated hydroxytoluene (BHT) or hydroquinone in a compatible solvent is a good choice. Add it portion-wise until the viscosity increase ceases.[1]
-
If possible, dilute the reaction mixture with a solvent to reduce the monomer concentration and facilitate stirring.[1]
-
-
Root Cause Analysis & Prevention:
-
High Temperature: Was the reaction overheated? Consider running the reaction at a lower temperature or using a more efficient cooling system.[5][6]
-
Presence of Initiators: Were there any sources of radical initiation? Ensure all reagents and solvents are peroxide-free. Avoid exposure to UV light by covering the flask with aluminum foil.[1]
-
Insufficient Inhibition: The reaction may require a higher concentration of inhibitor, or the chosen inhibitor may be incompatible with the reaction conditions.
-
Problem 2: My purified product shows signs of oligomers in analytical data (e.g., broad peaks in NMR, multiple peaks in GC/MS).
-
Problem Assessment: This indicates that low levels of polymerization occurred during the reaction or workup. The resulting oligomers are often difficult to separate from the desired product due to similar polarities.[1]
-
Solution - Repurification:
-
Column Chromatography: A carefully executed flash column chromatography with a shallow solvent gradient can often separate the desired monomer from its oligomers. Use TLC to find a solvent system that provides good separation between your product and the baseline impurities (oligomers).[1]
-
Distillation: If your compound is thermally stable and volatile, vacuum distillation is an excellent method to separate the non-volatile oligomers from your monomeric product.[1]
-
-
Prevention:
Problem 3: My allyl-containing reagent has turned yellow or brown upon storage.
-
Problem Assessment: Discoloration often indicates the formation of polymers or degradation products.[1] The reagent's purity is compromised, and it should not be used in sensitive reactions without purification.
-
Solution & Prevention:
-
Purification: For minor discoloration, passing the liquid reagent through a plug of activated alumina or silica gel may be sufficient. For more significant degradation, perform flash column chromatography or distillation as described above.[1]
-
Prevention: Always store allyl compounds in a refrigerator or other cool, dark place. Ensure the container is well-sealed and consider flushing with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.[1]
-
Core Mechanisms & Visualization
Understanding the underlying chemical processes is key to preventing them.
Mechanism 1: Degradative Chain Transfer
The primary reason allyl polymerization is difficult to control is "degradative chain transfer." A growing polymer radical (P•) abstracts a hydrogen from the allylic position of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical that is too stable to effectively initiate a new chain. This process leads to the formation of many short oligomers rather than long polymer chains.[1][2]
Caption: Mechanism of degradative chain transfer in allyl polymerization.
Mechanism 2: Inhibition by Radical Scavengers
Phenolic inhibitors, like BHT, work by donating a hydrogen atom to a reactive radical (either an initiator radical I• or a growing polymer radical P•). This quenches the reactive species and forms a very stable phenoxy radical that does not propagate polymerization.
Caption: Mechanism of polymerization inhibition by a radical scavenger.
Data Summary: Common Polymerization Inhibitors
| Inhibitor | Chemical Class | Typical Conc. (ppm) | Key Considerations |
| BHT (Butylated hydroxytoluene) | Phenolic | 100 - 1000 | Effective in the presence of O₂. Low volatility, good for distillations.[1] |
| MEHQ (Monomethyl ether of hydroquinone) | Phenolic | 10 - 200 | Very common commercial stabilizer. Requires O₂ to be effective.[1] |
| Hydroquinone | Phenolic | 100 - 1000 | Effective, but can be more reactive than BHT/MEHQ. Requires O₂.[1][] |
| TEMPO | Stable Radical | 50 - 500 | Highly efficient. Does not require O₂. Can be more expensive.[1] |
| Benzoquinone | Quinone | 50 - 500 | Effective inhibitor, but can act as a dienophile in some reactions.[1] |
Experimental Protocols
Protocol 1: Purification of Allyl Reagents via Column Chromatography
This protocol is for removing polar impurities, existing oligomers, and commercial inhibitors like MEHQ.
-
Select Solvent System: Using TLC, find a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) where your allyl compound has an Rf of ~0.3-0.4 and the impurities remain at the baseline.
-
Prepare Column: Pack a flash chromatography column with silica gel using your chosen eluent.
-
Load and Elute: Load your crude allyl compound onto the column and elute with the solvent system. Collect fractions, monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions. Crucially , before concentrating on a rotary evaporator, add a small amount of a non-volatile inhibitor like BHT (~200 ppm) to the solution to prevent polymerization during solvent removal.[1]
-
Store Properly: Store the purified, now-inhibited compound in a sealed vial under an inert atmosphere (N₂ or Ar) at low temperature.[1]
Protocol 2: General Workflow for Inhibited Synthesis
This protocol outlines how to set up a reaction to minimize the risk of polymerization.
Caption: General workflow for handling allyl-containing reagents in synthesis.
References
- Benchchem. How to prevent polymerization of the allyl group during synthesis. BenchChem. Retrieved January 7, 2026.
- Zhao, X., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega.
- Volodina, V. I., Tarasov, A. I., & Spasskii, S. S. (1968). Polymerisation of Allyl Compounds. Russian Chemical Reviews.
- Haque, A., & Rempel, G. L. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central.
- Zhao, X., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Publications.
- Ataman Kimya. ALLYL METHACRYLATE.
- Gaylord, N. G., & Eirich, F. R. (1952). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society.
- Benchchem. Technical Support Center: Polymerization of Allyl Monomers. BenchChem. Retrieved January 7, 2026.
- TCI Chemicals. Allyl Methacrylate (stabilized with MEHQ). TCI Chemicals. Retrieved January 7, 2026.
- Global Industrial. Allyl Methacrylate, (stabilized with MEHQ), 25mL, Each. Global Industrial. Retrieved January 7, 2026.
- ChemicalBook. Allyl methacrylate | 96-05-9. ChemicalBook. Retrieved January 7, 2026.
- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society.
- Matsumoto, A., & Oiwa, M. (1989). Allyl Polymerizations. Chemical Reviews.
- Polysciences, Inc. Allyl methacrylate, ≥ 98%. Polysciences, Inc. Retrieved January 7, 2026.
- Cohen, S. G. (1947). Light‐induced polymerization of some monomers containing allyl and methacrylate groups. Journal of Polymer Science.
- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society.
- Gantrade Corporation. Polymer Applications of Allyl Alcohol.
- Iio, K., Kobayashi, K., & Matsunaga, M. (2007). Radical polymerization of allyl alcohol and allyl acetate. Polymers for Advanced Technologies.
- Harris, S. P. (1995). Process for making allyl polymers and copolymers. Google Patents.
- Gelbcke, M., & Janssens, J. L. (1996). PURIFICATION OF ALLYL CHLORIDE. Google Patents.
- BOC Sciences. Polymerization Inhibitors. BOC Sciences. Retrieved January 7, 2026.
- Reddit. (2021). Troubleshooting step growth polymerization. Reddit. Retrieved January 7, 2026.
- BOC Sciences. Allyl Monomers. BOC Sciences. Retrieved January 7, 2026.
- Wikipedia. Allyl group. Wikipedia. Retrieved January 7, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2-Allyl-6-methylphenol for Long-Term Storage
Welcome to the technical support center for 2-Allyl-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and stability of this versatile chemical intermediate. Our goal is to provide you with practical, evidence-based solutions to ensure the integrity of your experiments and the quality of your research.
Introduction: The Dual Nature of this compound's Instability
This compound (CAS 3354-58-3) is a valuable building block in organic synthesis. However, its utility is often hampered by its inherent instability. The molecule possesses two reactive moieties: a phenolic hydroxyl group and an allyl group. This dual functionality makes it susceptible to degradation through two primary pathways:
-
Oxidation of the Phenolic Ring: The phenol group is sensitive to air and light, which can lead to oxidation. This process often results in the formation of colored quinone-type compounds, causing the initially colorless liquid to turn yellow or brown.[1] This degradation is often catalyzed by trace metal impurities and elevated temperatures.[2]
-
Polymerization of the Allyl Group: Allyl compounds are known to undergo polymerization, which can be initiated by free radicals.[3] This can lead to an increase in viscosity, the formation of insoluble particulates, and a decrease in the purity of the material.
Understanding these degradation pathways is the first step in implementing an effective stabilization strategy. This guide provides detailed protocols and troubleshooting advice to help you maintain the quality and shelf-life of your this compound samples.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: My this compound has turned yellow. What happened and can I still use it?
A1: A yellow to brown discoloration is a common indicator of oxidation of the phenolic ring.[1][2] This is often due to exposure to air and/or light, leading to the formation of quinone-like species. While a slight yellowing may not significantly impact some reactions, it is a clear sign of degradation. For sensitive applications, such as in drug development or catalysis research, using discolored material is not recommended as the impurities could lead to unexpected side reactions or lower yields. It is advisable to purify the material by distillation under reduced pressure and an inert atmosphere before use.[2]
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dark place. A refrigerated temperature of 2-8°C is ideal.[] Avoid storing at room temperature for extended periods, as higher temperatures can accelerate both oxidation and polymerization.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, for long-term storage, an inert atmosphere is crucial to prevent oxidation.[1] The container should be flushed with a dry, inert gas such as nitrogen or argon before sealing. For frequently accessed samples, using a septum-sealed bottle and maintaining a positive pressure of inert gas is a good practice.[5]
Q4: What type of container is best for storing this compound?
A4: Amber glass bottles with a tight-fitting cap are recommended to protect the compound from light.[2] For larger quantities or for users who want to minimize any potential for leaching or contamination, stainless steel containers are an excellent alternative.[2] Avoid using containers made of materials that may contain metal contaminants, such as carbon steel, as these can catalyze degradation.[5]
Q5: What is the typical shelf life of this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere, in a cool, dark location, and with a stabilizer, it can have a shelf life of several years.[5] However, without these precautions, significant degradation can occur within months. It is always best to assess the purity of the material before use, especially if it has been stored for an extended period.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) | Oxidation of the phenol group due to exposure to air, light, or metal contaminants.[1][2] | Purify the material by vacuum distillation. For future storage, add a stabilizer like BHT, use an inert atmosphere, and store in an amber glass bottle in a refrigerator. |
| Increased Viscosity or Presence of Solids | Polymerization of the allyl group, likely initiated by radicals. | Filter the material to remove any solid polymer. The remaining liquid should be assayed for purity before use. To prevent this, add a radical scavenger like BHT and store at a reduced temperature. |
| Inconsistent Reaction Yields or Unexpected Byproducts | Degradation of the this compound starting material. The impurities (e.g., quinones, oligomers) are participating in side reactions. | Confirm the purity of your starting material using GC-MS or HPLC before starting your reaction. If the purity is low, purify the material or obtain a fresh batch. |
| Difficulty in Achieving Complete Reaction | The actual concentration of this compound is lower than assumed due to degradation. | Quantify the purity of your this compound using a validated analytical method with an internal or external standard. Adjust the stoichiometry of your reaction accordingly. |
Stabilization Protocol
To ensure the long-term stability of this compound, the addition of an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective hindered phenolic antioxidant for this purpose.[7]
Experimental Protocol: Addition of BHT to this compound
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Ensure your this compound is of high purity. If necessary, purify by vacuum distillation.
-
Prepare a stock solution of BHT in a volatile, inert solvent (e.g., anhydrous diethyl ether or hexane) at a concentration of 10 mg/mL.
-
-
Addition of Stabilizer:
-
To your container of this compound, add the BHT stock solution to achieve a final concentration of 100-500 ppm of BHT. For example, to 100 g of this compound, you would add 0.1-0.5 mL of the 10 mg/mL BHT stock solution.
-
Gently swirl the container to ensure homogenous mixing.
-
-
Solvent Removal (if necessary) and Storage:
-
If the solvent is a concern for your application, you can remove it by applying a gentle stream of dry nitrogen or by using a rotary evaporator at low temperature and pressure.
-
Blanket the headspace of the container with dry nitrogen or argon.
-
Seal the container tightly and wrap with paraffin film.
-
Store in a refrigerator (2-8°C) and protect from light.
-
Quality Control and Analytical Methods
Regularly assessing the purity of your this compound is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
GC-MS Method for Purity Assessment
GC-MS is an excellent method for separating volatile impurities and degradation products from this compound and confirming their identity.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 35-400 amu |
Expected Retention Time: The retention time will vary depending on the specific instrument and column, but will be consistent for a given system. The mass spectrum of this compound should show a molecular ion peak at m/z 148.[8]
HPLC Method for Purity Assessment
HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting less volatile degradation products.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Visualizing Degradation and Stabilization
The following diagrams illustrate the key chemical processes involved in the degradation of this compound and the workflow for its stabilization.
Caption: Primary degradation pathways of this compound.
Caption: Workflow for stabilizing this compound for long-term storage.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Science.gov. (n.d.). stability-indicating hplc method.
- ResearchGate. (2023). Physical and light oxidative properties of eugenol encapsulated by molecular inclusion and emulsion-diffusion method.
- ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants.
- ResearchGate. (2017). Phenol having a reddish Brown color?.
- StatPearls - NCBI Bookshelf. (n.d.). Phenol Toxicity.
- ResearchGate. (2014). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?.
- PrepChem.com. (n.d.). Preparation of 2-allylphenol.
- Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.
- LCGC International. (n.d.). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review.
- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- ResearchGate. (n.d.). Thermal degradation ability testing of clove paper by Thermal Gravimetric Analysis.
- ResearchGate. (2023). Eugenol improves physical and chemical stabilities of nanoemulsions loaded with β-carotene.
- Google Patents. (n.d.). US4060563A - Process for preparing 2-allyl phenol.
- Molecules. (2026). An Open Access Journal from MDPI.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ResearchGate. (n.d.). Structural formula of antioxidants a eugenol[10] and b BHT[11].
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- PubMed. (n.d.). Enzymatic synthesis of eugenol benzoate by immobilized Staphylococcus aureus lipase: optimization using response surface methodology and determination of antioxidant activity.
- SIELC Technologies. (n.d.). Separation of 2-tert-Butyl-6-methylphenol on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Kao. (n.d.). BHT (Butylated Hydroxytoluene).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- MDPI. (n.d.). Enhanced Eugenol Composition in Clove Essential Oil by Deep Eutectic Solvent-Based Ultrasonic Extraction and Microwave-Assisted Hydrodistillation.
- Westlake Epoxy. (n.d.). Shelf Life.
- ResearchGate. (2023). Do the organic compounds have an expiry date ?.
- SIELC Technologies. (n.d.). By Detection.
- Bitesize Bio. (2024). What Reagents Can You Use Past Their Chemical Expiry Date?.
- Magnaflux EU. (n.d.). Shelf Life.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 5. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 6. researchgate.net [researchgate.net]
- 7. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 8. This compound | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Solvent Choice for Phenol Alkylation Reactions
Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, chemists, and process development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. Here, we move beyond simple protocols to explain the underlying principles governing solvent effects, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a phenol alkylation reaction?
The solvent is not merely an inert medium for dissolving reactants; it is an active participant that profoundly influences reaction pathways, rates, and selectivity. Its primary roles include:
-
Solubilizing Reactants: Ensuring that the phenol, alkylating agent, and catalyst are in the same phase to allow the reaction to proceed.
-
Stabilizing Intermediates: The solvent's polarity and coordinating ability can stabilize or destabilize charged intermediates, such as carbocations or the phenoxide anion, thereby directing the reaction toward a specific mechanism (e.g., SN1 vs. SN2).
-
Controlling Selectivity (C- vs. O-alkylation): The most critical role is often directing the alkylating agent to attack either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). This is largely governed by the solvent's ability to form hydrogen bonds.
-
Heat Management: Acting as a heat sink or transfer medium to control the reaction temperature, which is crucial for preventing side reactions.
Q2: My reaction is yielding the ether (O-alkylation) as the major product, but I want the C-alkylated phenol. How can I fix this?
This is a classic selectivity problem directly addressable through solvent choice. O-alkylation is often the kinetically favored pathway, while C-alkylation is thermodynamically more stable. To favor C-alkylation, you need to hinder the reactivity of the phenoxide oxygen.
The Causality: The phenoxide anion is an ambident nucleophile, with negative charge density on both the oxygen atom and the ortho/para positions of the aromatic ring.
-
Aprotic Solvents (e.g., DMF, DMSO, THF) do not have acidic protons and cannot form strong hydrogen bonds. They solvate the cation (e.g., Na⁺, K⁺) but leave the phenoxide oxygen "naked" and highly reactive, thus favoring the faster O-alkylation pathway.
-
Protic Solvents (e.g., water, ethanol, trifluoroethanol) have acidic protons (-OH, -NH) that form a hydrogen-bond "cage" around the phenoxide oxygen. This solvation shields the oxygen, making it less nucleophilic and allowing the alkylating agent to attack the less-hindered and now relatively more available carbon atoms of the ring.
Solution: Switch from an aprotic solvent to a polar protic solvent like water or trifluoroethanol (TFE) to promote C-alkylation.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low yield of desired product and formation of poly-alkylated species.
Question: I'm trying to synthesize a mono-alkylated phenol, but I'm getting significant amounts of di- and tri-alkylated products. How can I improve mono-selectivity?
Analysis & Solution: Polyalkylation occurs because the first alkyl group introduced onto the phenol ring is often electron-donating, which activates the ring and makes it more susceptible to further electrophilic attack than the starting phenol. This is a common issue in Friedel-Crafts type reactions.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a large excess of the phenol relative to the alkylating agent. This increases the statistical probability that the alkylating agent will encounter an unreacted phenol molecule rather than a mono-alkylated one.
-
Solvent Polarity: In some Friedel-Crafts systems, less polar solvents can be beneficial. The product-catalyst complex may precipitate out of a non-polar solvent, preventing further reaction. For instance, in naphthalene acylation, non-polar solvents like CS₂ favor the kinetic product, while polar solvents like nitrobenzene allow for equilibrium to be reached, favoring the thermodynamic product. A similar principle can apply to alkylations.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures often provide the activation energy needed for subsequent alkylation steps.
-
Catalyst Choice: Use a less active catalyst. Highly active Lewis acids (e.g., AlCl₃) can aggressively promote polyalkylation. Consider milder catalysts like certain zeolites or solid acids, which can also offer shape selectivity that sterically hinders the formation of bulky poly-alkylated products.
Issue 2: Poor ortho/para selectivity in C-alkylation.
Question: My reaction produces a nearly 1:1 mixture of ortho- and para-alkylated phenols. How can I selectively synthesize one isomer?
Analysis & Solution: Ortho- vs. para-selectivity is a complex function of sterics, temperature, and catalyst-substrate interactions. The ortho position is sterically more hindered but electronically favored in some cases due to chelation effects with the catalyst. The para position is sterically more accessible.
Troubleshooting Steps:
-
Steric Hindrance:
-
To favor the para-isomer: Use a bulkier alkylating agent or a shape-selective catalyst like a zeolite with pores that allow entry of the phenol but restrict the transition state required for ortho-attack.
-
To favor the ortho-isomer: This is often more challenging. It can sometimes be achieved by using catalysts that can chelate with the phenolic hydroxyl group, directing the alkylating agent to the proximate ortho position. Temperature also plays a key role; ortho-alkylation is often favored at lower temperatures, while higher temperatures can cause rearrangement to the more thermodynamically stable para-isomer.
-
-
Solvent Choice: While the protic/aprotic nature of the solvent is key for C- vs. O-alkylation, subtle changes in solvent can influence the ortho/para ratio. Solvents that coordinate strongly with the catalyst or the hydroxyl group can alter the steric environment around the reaction center. A systematic screening is often required.
-
Temperature: As a general rule, lower temperatures tend to favor the kinetically controlled product (often the ortho isomer), while higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable para isomer.
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Optimizing C- vs. O-Alkylation Selectivity
This protocol provides a framework for efficiently screening solvents to determine the optimal conditions for your specific phenol and alkylating agent.
Objective: To determine the solvent that maximizes the ratio of C-alkylation to O-alkylation.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of identical round-bottom flasks. Ensure consistent stirring and temperature control for all reactions.
-
Reactant Preparation: Prepare a stock solution of your phenol and base (e.g., K₂CO₃) in a suitable vessel. Prepare a separate stock of the alkylating agent.
-
Solvent Selection: Choose a range of solvents with varying properties. A good starting set includes:
-
Polar Protic: Water, Ethanol, Trifluoroethanol (TFE)
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)
-
Non-Polar Aprotic: Toluene, Dioxane
-
-
Reaction Execution:
-
To each reaction vessel, add an equal volume of one of the selected solvents.
-
Add an identical aliquot of the phenol/base stock solution to each vessel.
-
Bring all vessels to the desired reaction temperature (e.g., 80 °C).
-
Initiate the reactions by adding an identical aliquot of the alkylating agent stock solution to each vessel simultaneously (if possible).
-
-
Monitoring & Analysis:
-
Take samples from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the reaction in the sample immediately (e.g., with dilute acid).
-
Analyze the samples by a suitable method (e.g., HPLC, GC, or ¹H NMR) to determine the ratio of starting material, C-alkylated product(s), and O-alkylated product.
-
-
Data Evaluation: Tabulate the results to compare conversion and selectivity across different solvents.
Data Presentation: Example of Solvent Screening Results
The following table illustrates how to present the data from the screening protocol described above.
| Solvent | Type | Dielectric Constant (ε) | Conversion (%) after 12h | Selectivity (C-alkylation : O-alkylation) |
| Toluene | Non-Polar Aprotic | 2.4 | 15% | 30 : 70 |
| Acetonitrile | Polar Aprotic | 37.5 | 95% | 10 : 90 |
| DMF | Polar Aprotic | 38.0 | 98% | 5 : 95 |
| Ethanol | Polar Protic | 24.3 | 70% | 80 : 20 |
| Trifluoroethanol | Polar Protic | 27.0 | 85% | 95 : 5 |
Note: Data is illustrative and will vary based on specific reactants and conditions.
Visualizing Mechanisms and Workflows
Diagrams can clarify complex relationships. Below are Graphviz representations of the key decision-making processes in solvent selection.
Diagram 1: Mechanistic Choice - C- vs. O-Alkylation
This diagram illustrates how solvent proticity dictates the reaction pathway.
Caption: Solvent proticity effect on C- vs. O-alkylation pathway.
Diagram 2: Experimental Optimization Workflow
This diagram outlines the logical steps for optimizing a phenol alkylation reaction, starting with solvent screening.
Caption: Stepwise workflow for reaction optimization.
References
- PharmaXChange.info. (2011).
- Ahmad, S., et al. (2021). Plant-derived alkyl phenol as green solvents: Properties and applications. In Green Sustainable Process for Chemical and Environmental Engineering and Science. Elsevier. [Link]
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- University of Rochester. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- PNNL. (2017).
- Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A. [Link]
- The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. [Link]
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
- Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
- Orango. (2024). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
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- Google Patents. (1991).
- White Rose eTheses Online. (n.d.).
- Google Patents. (1985).
- Wagholikar, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- White Rose eTheses Online. (n.d.).
- Exporter China. (2024).
- National Institutes of Health. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
- ResearchGate. (n.d.). Investigation of green solvents for the extraction of phenol and natural alkaloids: Solvent and extractant selection. [Link]
- National Institutes of Health. (2023).
- MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
- Queen's University. (n.d.). Greener Solvents. [Link]
- ScienceDirect. (2021).
- ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
- National Institutes of Health. (2006). Alkylation of phenol: a mechanistic view. [Link]
- ResearchGate. (2018).
- Taylor & Francis Online. (n.d.).
- Filo. (2024).
Technical Support Center: Improving Selectivity in the Catalytic Allylation of Phenols
Welcome to the Technical Support Center for the Catalytic Allylation of Phenols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling selectivity, troubleshooting common issues, and understanding the mechanistic underpinnings of your reactions. Our goal is to empower you with the knowledge to not only execute these reactions but to innovate within them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that often arise when planning or performing a catalytic allylation of a phenol.
Q1: What is the primary challenge in the selective allylation of phenols?
The main challenge lies in controlling the selectivity between two competing reaction pathways: O-allylation (ether formation) and C-allylation (alkylation of the aromatic ring).[1] Phenols are ambident nucleophiles, meaning they can react at either the oxygen of the hydroxyl group or the electron-rich carbon atoms of the aromatic ring (typically at the ortho and para positions).[2]
Q2: How can I favor O-allylation over C-allylation?
Generally, O-allylation is the kinetically favored product, while C-allylation is the thermodynamically more stable product.[3] To favor O-allylation, conditions that promote the kinetic pathway are employed. This often involves the use of a base to generate the more nucleophilic phenoxide ion, which preferentially attacks the allyl source at the oxygen atom.[4] The choice of solvent can also be critical; polar aprotic solvents often favor O-allylation.
Q3: What conditions favor C-allylation?
To achieve C-allylation, reaction conditions are often designed to either facilitate the rearrangement of the initially formed O-allylated product (the Claisen rearrangement) or to directly promote the electrophilic attack on the aromatic ring.[5] Performing the reaction in the absence of a base can favor C-allylation, as the less nucleophilic phenol is more likely to undergo a Friedel-Crafts-type reaction on the ring.[4] Additionally, higher reaction temperatures can promote the thermodynamically favored C-allylated product.[6]
Q4: What are the most common catalysts for this transformation?
Palladium-based catalysts are the most widely used for the allylation of phenols, often in the form of Pd(0) complexes.[7] These are highly effective for both C- and O-allylation, and the selectivity can often be tuned by the choice of ligands.[8] Ruthenium catalysts have also been shown to be effective, particularly for the allylation of phenols with allyl alcohol.[4] More recently, nickel and copper-based systems have been developed for specific applications, such as ortho-selective C-H allylation.[9]
Q5: How do I control regioselectivity between the ortho and para positions in C-allylation?
Controlling ortho versus para selectivity is a significant challenge. The outcome is influenced by several factors:
-
Steric Hindrance: Bulky substrates or catalysts may favor the less sterically hindered para position.
-
Directing Groups: The electronic nature of substituents on the phenol can influence the position of allylation.
-
Catalyst and Ligand Design: Specific catalyst-ligand combinations can direct the allylation to a particular position. For example, the use of a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)3) has been shown to be highly ortho-selective.[10][11]
-
Reaction Mechanism: Some methods proceed through a six-membered intermediate involving the catalyst, the phenolic oxygen, and the allyl source, which directs the alkylation to the ortho position.[12]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the catalytic allylation of phenols.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned or not properly activated. 2. Poor Leaving Group on Allyl Source: The leaving group on the allyl partner may not be sufficiently reactive under the reaction conditions. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.[13] | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Consider using a fresh batch of catalyst. 2. Vary the Allyl Source: Switch to an allyl source with a better leaving group (e.g., from allyl alcohol to allyl acetate or carbonate).[4] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[13] |
| Poor Selectivity (Mixture of O- and C-allylated products) | 1. Reaction Conditions Favoring Both Pathways: The chosen conditions may be intermediate between those that favor kinetic (O-allylation) and thermodynamic (C-allylation) control. 2. Claisen Rearrangement: The initially formed O-allylated product may be rearranging to the C-allylated product under the reaction conditions.[5] | 1. For O-allylation: Use a strong base to fully deprotonate the phenol and run the reaction at a lower temperature. 2. For C-allylation: Omit the base and consider increasing the reaction temperature to promote the rearrangement.[4] You can also monitor the reaction over time; O-allylation is often reversible while C-allylation is irreversible.[6] |
| Poor Regioselectivity (ortho vs. para) | 1. Lack of Directing Effect: The substrate or catalyst system may not have a strong preference for one position over the other. 2. Steric and Electronic Factors: The inherent sterics and electronics of the phenol substrate may lead to a mixture of isomers. | 1. Change the Catalyst System: Employ a catalyst known for high regioselectivity (e.g., an aluminum phenoxide catalyst for ortho-selectivity).[12] 2. Modify the Substrate: If possible, introduce a directing group on the phenol to favor the desired position. 3. Adjust Reaction Temperature: Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically controlled ortho product. |
| Formation of Poly-allylated Products | 1. High Reactivity of the Mono-allylated Product: The initial product can be more reactive than the starting phenol, leading to a second allylation.[2] 2. Excess Allylating Agent: Using a large excess of the allyl source can drive the reaction towards poly-allylation. | 1. Use an Excess of Phenol: A large excess of the phenol will statistically favor the mono-allylated product. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the allylating agent. Consider slow addition of the allylating agent to the reaction mixture. |
| Low Yield of Desired Product | 1. Sub-optimal Reaction Conditions: The solvent, temperature, or reaction time may not be ideal. 2. Product Decomposition: The desired product may be unstable under the reaction conditions. 3. Inefficient Work-up or Purification: Loss of product during extraction or chromatography. | 1. Systematic Optimization: Screen different solvents, temperatures, and reaction times to find the optimal conditions. 2. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the maximum yield of the desired product is reached, before decomposition can occur. 3. Refine Purification: Ensure the pH is appropriate during aqueous work-up and choose a suitable chromatography method to minimize product loss. |
Section 3: Mechanistic Insights & Key Concepts
A deeper understanding of the reaction mechanisms is crucial for rational problem-solving and method development.
The Competing Pathways: O- vs. C-Allylation
The choice between O- and C-allylation is a classic example of kinetic versus thermodynamic control. The phenoxide ion, being a "hard" nucleophile at the oxygen and a "soft" nucleophile at the carbon, can exhibit different reactivities based on the reaction conditions.
Caption: Simplified Tsuji-Trost Catalytic Cycle for Phenol Allylation.
Section 4: Experimental Protocols
The following are representative protocols that can be adapted for specific substrates and goals.
Protocol for Para-Selective C-Allylation of Phenols
[3] This protocol is based on the use of a palladium catalyst with an allylic ester carbonate as the allyl source.
-
Reaction Setup: To an oven-dried flask, add the phenol (1.0 equiv.), the allylic ester carbonate (1.2 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent: Add a suitable solvent (e.g., THF or dioxane).
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
Protocol for Ortho-Selective Alkylation of Phenols
[10][11] This protocol utilizes a dual catalytic system of Pd/C and Sc(OTf)₃ with a primary alcohol as the alkylating agent.
-
Reaction Setup: In a screw-cap vial, combine the phenol (0.4 mmol), Pd/C (2 mol %), and Sc(OTf)₃ (3 mol %).
-
Reagent: Add the primary alcohol (20 equiv.).
-
Reaction Conditions: Stir the mixture at a high temperature (e.g., 160 °C).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of silica gel, eluting with ethyl acetate to remove the catalysts. The filtrate can then be concentrated and further purified if necessary.
References
- Catalytic allylation of phenols. (n.d.). Scholarly Publications Leiden University.
- Catalytic allylation of phenols : chloride-free route towards epoxy resins. (n.d.). Scholarly Publications Leiden University.
- Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. (2016). The Journal of Organic Chemistry.
- Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. (2022). Molecules.
- Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. (2022). Frontiers in Chemistry.
- O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. (2014). Green Chemistry.
- Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal.
- meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. (2022). Nature Chemistry.
- Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2020). Journal of the American Chemical Society.
- Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. (2020). The Journal of Organic Chemistry.
- Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024). Chemical Science.
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2021). ACS Sustainable Chemistry & Engineering.
- Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)-catalysis. (2021). Organic & Biomolecular Chemistry.
- Process for the selective allylation of ortho alkoxy phenols. (1975). Google Patents.
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2021). ACS Sustainable Chemistry & Engineering.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2012). Catalysts.
- Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform. (2016). RSC Advances.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2012). Catalysts.
- Highly regioselective O-allylation of phenol derivatives using MMZ Cu(I)Y catalyst. (2022). Journal of Catalysis.
- Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. (2021). ChemRxiv.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2020). Catalysis Reviews.
- What Is the Mechanism of Phenol Alkylation? (2024). Exporter China.
- Catalytic Allylic Alkylation. (n.d.). Pearson Channels.
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2021). ACS Sustainable Chemistry & Engineering.
- Selective Alkylation of Phenols Using Solid Catalysts. (2009). White Rose eTheses Online.
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Challenges in the scale-up synthesis of 2-Allyl-6-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Allyl-6-methylphenol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important chemical intermediate. Our guidance is rooted in established chemical principles and field-proven experience to ensure your success from the bench to the pilot plant.
Introduction: The Synthetic Pathway
The industrial synthesis of this compound is predominantly achieved through a two-step process. The first step is a Williamson ether synthesis between o-cresol and an allyl halide to form Allyl 2-methylphenyl ether. The second, and most critical, step is the thermal aromatic Claisen rearrangement of this ether intermediate.[1][2] This[3][3]-sigmatropic rearrangement is a powerful C-C bond-forming reaction, but it presents significant challenges in control and purification when transitioning to a larger scale.[4][5]
This guide is structured in a question-and-answer format to directly address the specific, practical issues you may encounter.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Part 1: Williamson Ether Synthesis (Allyl 2-methylphenyl ether)
Question 1: My ether synthesis reaction is sluggish or incomplete. What are the likely causes on a larger scale?
Answer: Incomplete conversion in a Williamson ether synthesis at scale often points to issues with phase transfer, reagent stoichiometry, or the deactivation of reactants. Here are the key factors to investigate:
-
Choice and Form of Base: While sodium hydroxide (NaOH) is cost-effective, its solubility in organic solvents is limited. Potassium carbonate (K₂CO₃) is often a better choice as it provides a solid surface for the reaction and is less prone to causing hydrolysis of the allyl halide. Ensure the base is finely powdered to maximize surface area.
-
Water Content: While the formation of the phenoxide is rapid in the presence of some water, excess water will promote the hydrolysis of your allyl halide (e.g., allyl chloride or bromide) to allyl alcohol, a common and troublesome impurity. A process patent for the related 2-allyl phenol synthesis uses isopropanol as a co-solvent to manage reactants.[6]
-
Solvent Selection: The solvent must be able to dissolve the organic reactants but also facilitate the reaction with the inorganic base. Acetone, acetonitrile, and alcohols like isopropanol are common choices. For scale-up, consider the solvent's boiling point for thermal control and ease of removal.
-
Agitation: In a large reactor, inefficient stirring can lead to localized "dead zones" where the solid base does not effectively contact the dissolved o-cresol. Ensure your reactor's agitation is sufficient to maintain a well-mixed slurry.
Question 2: I'm seeing significant by-product formation in my crude ether. What are they and is it critical to remove them before the rearrangement?
Answer: Yes, it is absolutely critical. The Claisen rearrangement is a thermally sensitive reaction, and impurities can lead to significant charring and the formation of undesired side products. The most common by-products from the first step are:
-
Unreacted o-cresol: This will not participate in the rearrangement but will need to be removed during final purification.
-
Allyl alcohol: Formed from hydrolysis of the allyl halide. At high temperatures, it can dehydrate or polymerize.
-
Diallyl ether: Formed if the allyl halide reacts with allyl alcohol.
Expert Insight: The most robust method for purifying the intermediate Allyl 2-methylphenyl ether at scale is not chromatography but distillation. A patented process for a similar molecule utilizes azeotropic distillation with a non-polar solvent (e.g., hexane or toluene) to effectively remove water and polar by-products like allyl alcohol, leaving behind the substantially pure ether for the thermal rearrangement step.[6] This is a highly effective and scalable purification strategy.
Part 2: The Claisen Rearrangement
Question 3: My Claisen rearrangement is producing a dark, tarry mixture with low yield of the desired this compound. How can I improve this?
Answer: This is the most common failure mode during scale-up and is almost always related to thermal control. The Claisen rearrangement is exothermic, and without precise temperature management, localized overheating can occur.[1]
-
Mechanism and Selectivity: The reaction is a[3][3]-sigmatropic rearrangement. The allyl group migrates from the oxygen to the open ortho position on the aromatic ring. This is followed by a rapid tautomerization to re-aromatize the ring and form the stable phenol.[7] Since one ortho position is blocked by the methyl group, the reaction is highly regioselective for the desired product under ideal conditions.
Caption: Mechanism of the aromatic Claisen rearrangement.
-
Troubleshooting Steps:
-
Use a High-Boiling Solvent: Running the reaction neat (without solvent) is common in labs but dangerous at scale. Use a high-boiling, inert solvent like N,N-diethylaniline or decalin to act as a heat sink, allowing for better temperature control and preventing hot spots.
-
Controlled Addition: Instead of heating the entire batch of ether at once, slowly add the purified ether to the hot solvent maintained at the target reaction temperature (typically 200-230 °C).[8] This allows the reactor's cooling system to manage the exotherm.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation of the phenol at high temperatures, which is a major source of color and tar.
-
Question 4: Can I catalyze the reaction to avoid such high temperatures?
Answer: Yes. While the thermal rearrangement is classic, Lewis acid catalysis can significantly lower the required temperature, often to below 150 °C.
-
Common Catalysts: Boron trichloride (BCl₃) and aluminum chloride (AlCl₃) are effective catalysts for the Claisen rearrangement.
-
Scale-Up Consideration: Lewis acids are sensitive to moisture and can be difficult to handle. The work-up requires quenching the catalyst, which can be a vigorous reaction. However, the energy savings and improved selectivity can make this an attractive option for large-scale production. A thorough process safety review is essential before implementing a catalyzed process.
Part 3: Purification and Safety
Question 5: What is the most robust method for purifying multi-kilogram batches of this compound?
Answer: For large quantities, fractional vacuum distillation is the industry standard. Column chromatography is not economically viable.
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | [9] |
| Boiling Point | 231-233 °C (at atm. pressure) | [] |
| Density | 0.992 g/mL at 25 °C | |
| Refractive Index | n20/D 1.538 | [9] |
-
Purification Protocol:
-
Initial Work-up: After the reaction, cool the mixture and perform an acid-base extraction. Dissolve the crude product in a solvent like toluene and wash with a dilute acid to remove any basic solvent (like diethylaniline). Then, extract the phenolic product into a dilute aqueous base (e.g., 5% NaOH).
-
Separation: This extraction separates your phenolic product from non-acidic impurities like unreacted ether or polymerization by-products.
-
Re-acidification and Isolation: Carefully re-acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound. Extract the product back into an organic solvent, wash with brine, and dry.
-
Final Polish: Remove the solvent and perform a fractional distillation under vacuum to achieve high purity (>98%). The reduced pressure lowers the boiling point, preventing thermal degradation of the product.
-
Question 6: What are the critical safety hazards to manage during scale-up?
Answer: Process safety is paramount. The key hazards are:
-
Reagent Toxicity: Allyl halides (chloride and bromide) are toxic, lachrymatory, and flammable. Handle them in a closed system with appropriate personal protective equipment (PPE).
-
Thermal Runaway: The Claisen rearrangement is exothermic. A failure in the reactor's cooling system could lead to a dangerous increase in temperature and pressure. Ensure your reactor is equipped with adequate cooling capacity, a pressure relief system, and a quench system.
-
Product Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[11] Ensure good ventilation and use appropriate PPE during handling and purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of Allyl 2-methylphenyl ether (Scalable)
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with o-cresol (1.0 eq.) and isopropanol (3 mL per gram of o-cresol).
-
Base Addition: Begin agitation and add finely powdered potassium carbonate (1.5 eq.).
-
Allylation: Heat the mixture to a gentle reflux (~80-85 °C). Slowly add allyl bromide (1.1 eq.) via an addition funnel over 1-2 hours.
-
Reaction Monitoring: Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC or GC until the consumption of o-cresol is complete.
-
Work-up: Cool the reactor to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of isopropanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Purification: The resulting crude oil should be purified by vacuum distillation to isolate the Allyl 2-methylphenyl ether before proceeding to the next step. This removes non-volatile impurities and unreacted starting materials.
Protocol 2: Thermal Claisen Rearrangement
-
Reactor Setup: Charge the reactor with N,N-diethylaniline (2 mL per gram of ether). Heat the solvent to 210-220 °C under a nitrogen atmosphere.
-
Controlled Addition: Slowly add the purified Allyl 2-methylphenyl ether (1.0 eq.) from Protocol 1 to the hot solvent over 2-3 hours, ensuring the internal temperature does not exceed 225 °C.
-
Reaction Monitoring: After the addition is complete, hold the mixture at temperature for an additional 1-2 hours. Monitor the disappearance of the starting ether by GC or TLC.
-
Cooling & Quench: Once the reaction is complete, cool the reactor to below 80 °C.
-
Purification: Proceed with the acid-base extraction and vacuum distillation as described in Question 5 .
References
- Vertex AI Search Result 1. (No specific title available).
- Vertex AI Search Result 2. (No specific title available).
- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- Vertex AI Search Result 4. (No specific title available).
- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Wikipedia. (n.d.). Claisen rearrangement.
- Sigma-Aldrich. (n.d.). This compound 98. Product Page for CAS 3354-58-3.
- Mol-Instincts. (2025). This compound. Chemical Synthesis and Physical Properties for CAS 3354-58-3.
- Organic Reactions. (n.d.). The Claisen Rearrangement.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 76883.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Sigma-Aldrich. (2024).
- Google Patents. (n.d.). US4060563A - Process for preparing 2-allyl phenol.
- TCI AMERICA. (n.d.). Claisen Rearrangement.
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.). CAS 3354-58-3 this compound.
- ResearchGate. (2025). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
- ChemicalBook. (2025). This compound | 3354-58-3.
- Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.
- BLD Pharm. (n.d.). 3354-58-3|this compound.
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- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
- SiliCycle. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Allyl-6-methylphenol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. 2-Allyl-6-methylphenol, a versatile building block in organic synthesis, presents a characteristic substitution pattern on the phenol ring that gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in fundamental principles and supported by experimental data. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive characterization of this compound.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual atomic nuclei provides a wealth of information regarding connectivity, stereochemistry, and even intermolecular interactions. For a molecule like this compound, with its distinct aromatic, vinylic, allylic, and methyl protons, ¹H NMR offers a detailed map of the proton framework. Concurrently, ¹³C NMR provides a census of the carbon environments, confirming the molecular backbone and the presence of key functional groups.
The causality behind choosing NMR as the primary technique for structural confirmation lies in its high resolving power and the direct correlation between the observed signals and the molecular structure. While other techniques can provide valuable information about functional groups or molecular weight, only NMR provides a detailed atom-by-atom picture of the molecule's architecture.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals a series of distinct signals corresponding to the different proton environments in the molecule. The interpretation of this spectrum is a logical process of assigning each signal based on its chemical shift (δ), multiplicity (splitting pattern), and integration (the relative number of protons it represents).
Molecular Structure of this compound
Caption: Molecular structure of this compound with key functional groups highlighted.
Based on the analysis of available spectral data and comparison with structurally similar compounds, the following assignments can be made for the ¹H NMR spectrum of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d, J ≈ 7.5 Hz | 1H | Ar-H |
| ~6.85 | d, J ≈ 7.0 Hz | 1H | Ar-H |
| ~6.73 | t, J ≈ 7.5 Hz | 1H | Ar-H |
| ~6.05 | m | 1H | -CH=CH₂ |
| ~5.10 | m | 2H | -CH=CH₂ |
| ~4.90 | s (broad) | 1H | -OH |
| ~3.40 | d, J ≈ 6.5 Hz | 2H | Ar-CH₂- |
| ~2.25 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Interpretation Causality:
-
Aromatic Protons (δ 6.7-7.1 ppm): The three protons on the aromatic ring appear in the downfield region characteristic of aromatic systems. Their splitting patterns (doublets and a triplet) arise from coupling to adjacent aromatic protons.
-
Vinylic Proton (δ ~6.05 ppm): The proton on the internal carbon of the allyl group (-CH=) is significantly deshielded and appears as a multiplet due to coupling with both the terminal vinylic protons and the allylic protons.
-
Terminal Vinylic Protons (δ ~5.10 ppm): The two protons on the terminal carbon of the allyl group (=CH₂) are also in the vinylic region and appear as a multiplet due to geminal and vicinal coupling.
-
Phenolic Proton (δ ~4.90 ppm): The hydroxyl proton signal is often broad and appears as a singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
-
Allylic Protons (δ ~3.40 ppm): The two protons of the methylene group attached to the aromatic ring (Ar-CH₂-) are deshielded by the ring and the double bond, appearing as a doublet due to coupling with the adjacent vinylic proton.
-
Methyl Protons (δ ~2.25 ppm): The three protons of the methyl group are in a relatively shielded environment and appear as a sharp singlet, as there are no adjacent protons to couple with.
Unveiling the Carbon Skeleton: ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum of this compound provides complementary information, confirming the number of distinct carbon environments and their nature (quaternary, CH, CH₂, CH₃).
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-OH |
| ~137 | -CH=CH₂ |
| ~131 | C-Allyl |
| ~128 | Ar-CH |
| ~127 | C-CH₃ |
| ~124 | Ar-CH |
| ~121 | Ar-CH |
| ~116 | -CH=CH₂ |
| ~35 | Ar-CH₂- |
| ~16 | -CH₃ |
Note: These are predicted chemical shifts based on typical values for similar structures.
Interpretation Rationale:
-
Aromatic Carbons (δ 121-151 ppm): The six carbons of the benzene ring resonate in this characteristic downfield region. The carbon bearing the hydroxyl group (C-OH) is the most deshielded. The carbons attached to the allyl and methyl groups also have distinct chemical shifts.
-
Vinylic Carbons (δ ~137 and ~116 ppm): The two sp² hybridized carbons of the allyl group's double bond are observed in this range.
-
Allylic Carbon (δ ~35 ppm): The sp³ hybridized methylene carbon attached to the aromatic ring appears at a higher field compared to the aromatic and vinylic carbons.
-
Methyl Carbon (δ ~16 ppm): The methyl carbon is the most shielded carbon in the molecule, appearing at the highest field.
A Comparative Perspective: NMR vs. Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable, albeit different, types of information. A multi-technique approach often provides the most comprehensive characterization of a compound.
Workflow for Comprehensive Analysis
Caption: A workflow diagram illustrating a multi-technique approach to the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Strengths: GC-MS is an excellent technique for assessing the purity of a sample and determining its molecular weight. The gas chromatogram separates the components of a mixture, and the mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragments. For this compound, a GC-MS analysis would show a major peak corresponding to the compound and provide a molecular ion peak at m/z 148, confirming its molecular formula (C₁₀H₁₂O)[1].
-
Limitations: GC-MS does not provide detailed information about the connectivity of atoms within the molecule. While fragmentation patterns can offer some structural clues, they are often complex and may not be sufficient for unambiguous structure determination, especially for isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Strengths: FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, one would expect to see characteristic absorption bands for the phenolic O-H stretch (a broad band around 3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), C=C stretches of the aromatic ring and the allyl group (around 1600-1650 cm⁻¹), and C-O stretching (around 1200 cm⁻¹).
-
Limitations: FTIR provides information about the presence of functional groups but does not reveal how they are connected. It cannot distinguish between isomers that contain the same functional groups.
Objective Comparison Summary
| Feature | NMR Spectroscopy | GC-MS | FTIR Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry | Molecular weight, purity, fragmentation pattern | Presence of functional groups |
| Strengths | Unambiguous structure determination | High sensitivity for purity analysis | Rapid functional group identification |
| Limitations | Lower sensitivity, requires pure samples for simple spectra | Does not provide detailed structural connectivity | Cannot distinguish between isomers with the same functional groups |
| Primary Application | Structural Elucidation | Purity Assessment & Molecular Weight Determination | Functional Group Analysis |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the sample temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Conclusion
The comprehensive analysis of this compound demonstrates the synergistic power of modern analytical techniques. While GC-MS and FTIR provide rapid and valuable information regarding purity, molecular weight, and functional groups, NMR spectroscopy remains the definitive method for the complete and unambiguous elucidation of its molecular structure. The detailed interpretation of the ¹H and ¹³C NMR spectra, as outlined in this guide, provides the foundational data necessary for researchers and drug development professionals to confidently identify and characterize this important chemical entity. By understanding the strengths and limitations of each technique, scientists can employ a logical and efficient workflow for the thorough characterization of molecules, ensuring the integrity and quality of their research and development efforts.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 76883, this compound.
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A Senior Application Scientist's Guide: Selecting the Optimal Technique for Phenol Purity Analysis—GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of phenol purity is a critical checkpoint. Phenol, a fundamental building block in chemical synthesis and a potential impurity, demands precise and reliable analytical methods to ensure product quality, safety, and efficacy. The two most powerful and prevalent chromatographic techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth comparison of GC-MS and HPLC for phenol purity analysis. Moving beyond a simple list of pros and cons, we will delve into the core principles, experimental causality, and practical considerations to empower you to make an informed decision for your specific analytical challenge.
At a Glance: Key Decision-Making Factors
| Feature | GC-MS | HPLC |
| Analyte Volatility | Essential; requires volatile or semi-volatile compounds. | Not a primary requirement; suitable for a wide range of volatilities. |
| Sample Derivatization | Often necessary for phenols to increase volatility and thermal stability. | Generally not required. |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. |
| Operating Temperature | High (150°C - 300°C) to ensure sample vaporization. | Typically ambient or slightly elevated.[1] |
| Sensitivity | Generally very high, especially for trace analysis of volatile impurities.[2][3] | Sensitivity is detector-dependent; can be very high with specific detectors (e.g., Fluorescence, MS).[4] |
| Compound Identification | High confidence; mass spectra provide structural information (molecular weight and fragmentation patterns).[5] | Identification based on retention time and UV-Vis spectra (with DAD), which is less specific than MS.[6] |
| Speed | Typically offers fast analysis times.[7] | Runtimes can be longer but are significantly reduced with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[8] |
| Cost & Complexity | GC systems can be less expensive to operate due to lower solvent consumption.[1][4] HPLC systems, especially with advanced detectors, can have higher initial and maintenance costs.[2] |
The Core Methodologies: A Causal Analysis
Choosing between GC-MS and HPLC is fundamentally a choice between manipulating the analyte to fit the instrument (GC-MS) or manipulating the mobile phase to suit the analyte (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1] The core principle relies on vaporizing the sample and carrying it through a column with a gaseous mobile phase (typically an inert gas like helium). Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.
For phenol analysis, a significant consideration is its polarity and relatively high boiling point (181.7 °C). While direct analysis is possible, it can lead to poor peak shapes and column contamination.[9][10] To overcome this, derivatization is a crucial and common step.[11][12] This chemical modification process converts the polar hydroxyl group of phenol into a less polar, more volatile, and more thermally stable derivative.[12]
Why Derivatize? The Causality Behind the Choice
-
Increased Volatility: Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13] This modification lowers the boiling point of the analyte, allowing it to move through the GC column at lower temperatures.
-
Improved Thermal Stability: Phenols can be prone to degradation at the high temperatures of the GC inlet.[1] Derivatization protects the hydroxyl group, preventing breakdown and ensuring the intact molecule reaches the detector.[12]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.
The mass spectrometer detector provides a significant advantage by offering detailed structural information. It fragments the eluting compounds into predictable patterns, creating a mass spectrum that serves as a chemical fingerprint, allowing for highly confident identification.[5]
Experimental Workflow: Phenol Purity by GC-MS
Below is a diagram illustrating the typical workflow for phenol analysis using GC-MS, highlighting the critical derivatization step.
Caption: Workflow for phenol analysis by GC-MS, including the essential derivatization step.
High-Performance Liquid Chromatography (HPLC): The Polarity Play
HPLC is an exceptionally versatile technique suitable for a wide array of compounds, including those that are non-volatile or thermally unstable.[1][2] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For phenol analysis, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[14]
In RP-HPLC, the stationary phase (e.g., C18) is non-polar, while the mobile phase is a polar solvent mixture, typically consisting of water with an organic modifier like acetonitrile or methanol.[14][15] Phenol, being moderately polar, will interact with both phases. The key to a successful separation lies in meticulously optimizing the mobile phase composition.
Why Mobile Phase Optimization is Crucial: The Causality Behind the Choice
-
Controlling Retention: By adjusting the ratio of the organic modifier to water, one can control the elution time of phenol and its impurities. A higher concentration of the organic solvent will decrease retention, while a lower concentration will increase it.
-
The Critical Role of pH: The pH of the mobile phase is a critical parameter. Phenol is a weak acid (pKa ≈ 10). At a pH well below its pKa, it will be in its neutral, protonated form, which is less polar and will be retained longer on a C18 column. Adjusting the pH can significantly alter the selectivity between phenol and its potential impurities, especially acidic or basic ones.[14] Often, a weak acid like acetic or formic acid is added to the mobile phase to ensure consistent protonation.[16]
A significant advantage of HPLC for phenol analysis is that derivatization is generally not required .[5] The analysis is performed at or near ambient temperature, eliminating concerns about thermal degradation. Detection is commonly achieved using a UV-Vis or a Diode Array Detector (DAD), which can provide spectral information to aid in peak identification and purity assessment.[6][15] For higher sensitivity and selectivity, fluorescence or electrochemical detectors can be employed.[17]
Experimental Workflow: Phenol Purity by HPLC
The following diagram outlines the more direct workflow for phenol analysis by HPLC.
Caption: Streamlined workflow for phenol analysis by HPLC, which typically avoids derivatization.
Self-Validating Protocols: Example Methodologies
To ensure trustworthiness, any described protocol must be self-validating. Below are detailed, step-by-step starting methodologies for both GC-MS and HPLC. These should be considered as templates to be fully validated in your laboratory for your specific sample matrix.
Protocol 1: GC-MS Purity Analysis of Phenol (with Derivatization)
This protocol is based on established principles for the analysis of phenols by GC-MS.[9][13]
1. Standard and Sample Preparation:
- Prepare a 1000 µg/mL stock solution of phenol in dichloromethane.
- Create a series of calibration standards by diluting the stock solution.
- For the sample, accurately weigh and dissolve it in dichloromethane to a known concentration (e.g., 100 µg/mL).
2. Derivatization Procedure:
- Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Allow the vial to cool to room temperature before placing it in the autosampler.
3. GC-MS Instrumental Conditions:
- GC Column: Low to mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
- Injector: Splitless mode, 275°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
- MS Transfer Line: 280°C.
- Ion Source: 230°C.
- MS Mode: Electron Ionization (EI) at 70eV, scanning from m/z 40-300.
4. Data Analysis:
- Identify the TMS-phenol derivative peak based on its retention time and mass spectrum (characteristic ions include m/z 166 (M+), 151, 73).
- Identify and quantify impurities by integrating their respective peaks and comparing their mass spectra to a library (e.g., NIST).
Protocol 2: HPLC Purity Analysis of Phenol
This protocol is a robust starting point for RP-HPLC analysis of phenol.[15][18][19]
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Acetic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Filter and degas both mobile phases before use.
2. Standard and Sample Preparation:
- Prepare a 1000 µg/mL stock solution of phenol in the mobile phase.
- Create a series of calibration standards by diluting the stock solution with the mobile phase.
- For the sample, accurately weigh and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).
- Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Instrumental Conditions:
- HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 25°C.
- Detection: DAD at 270 nm.[19]
- Gradient Program:
- 0-2 min: 30% B
- 2-10 min: Gradient to 80% B
- 10-12 min: Hold at 80% B
- 12.1-15 min: Return to 30% B (re-equilibration).
4. Data Analysis:
- Identify the phenol peak based on its retention time compared to the standard.
- Confirm peak identity and purity using the UV spectrum from the DAD.
- Quantify phenol and its impurities by creating a calibration curve of peak area versus concentration.
Conclusion: Making the Authoritative Choice
The decision between GC-MS and HPLC for phenol purity analysis is not a matter of one being universally "better," but rather which is "fitter" for the specific analytical purpose.
Choose GC-MS when:
-
Unambiguous identification of unknown impurities is paramount. The mass spectral data provides a level of structural detail that UV detection cannot match.
-
The primary concern is volatile or semi-volatile impurities that are amenable to gas chromatography.
-
Very high sensitivity for trace-level volatile contaminants is required. [20]
Choose HPLC when:
-
A simpler, more direct workflow is desired. The elimination of the derivatization step saves time and reduces potential sources of error.[5]
-
The impurities of interest are non-volatile, polar, or thermally labile. [1]
-
High sample throughput is a priority. Modern UHPLC systems can offer very fast analysis times.[16]
-
You are working in a regulated environment where a well-established, robust HPLC method is preferred.
By understanding the causality behind the experimental choices and aligning the strengths of each technique with your analytical goals, you can confidently select and implement the most appropriate and authoritative method for determining phenol purity.
References
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
- Analyzing Phenolic Pollutants in Water Using U-HPLC. Fisher Scientific. [Link]
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
- High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species.
- HPLC Methods for analysis of Phenol.
- A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
- HPLC or GC-MS: Which Technique is Best for Your Needs?. Achrom-us. [Link]
- Phenolic compounds analyzed and separated with normal phase HPLC.
- UPLC/UHPLC, HPLC & SFC Detectors.
- Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. Agilent Technologies. [Link]
- What Is Derivatiz
- General derivatization mechanism for phenol with MTBSTFA.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]
- Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD. CABI Digital Library. [Link]
- Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]
- Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs.
- Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
- Phenols by Gas Chrom
- HPLC vs GC: Choosing the Right Chrom
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]
- Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. [Link]
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]
- Techniques for Analysis of Plant Phenolic Compounds. PubMed Central. [Link]
- RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution.
- Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu.
- Chlorinated phenols contaminate GC column or mass spec?.
- Pros and Cons of Gas Chrom
- Experimental and statistical validation of SPME–GC–MS analysis of phenol and chlorophenols in raw and treated water.
- Limitations and disadvantages of GC-MS. Labio Scientific. [Link]
- A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology.
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A Comparative Guide to the FTIR Analysis of the Hydroxyl Group in 2-Allyl-6-methylphenol
This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of the hydroxyl (-OH) group in 2-Allyl-6-methylphenol. We will explore how different sample preparation methods fundamentally alter the spectral features of the -OH group, providing critical insights into molecular interactions. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR for structural elucidation and quality control.
Introduction: The Significance of the Hydroxyl Group
This compound is a valuable substituted phenol with applications in polymer chemistry and as a precursor in fine chemical synthesis. The reactivity, physical properties, and biological activity of this molecule are significantly influenced by its phenolic hydroxyl group. FTIR spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules, and the O-H stretching frequency is particularly sensitive to its local chemical environment.[1][2] Understanding how to properly analyze this functional group can reveal crucial information about hydrogen bonding, molecular aggregation, and conformation.
Hydrogen bonding, a key non-covalent interaction, dramatically affects the O-H stretching vibration.[1][2] These interactions can be categorized as:
-
Intermolecular: Occurring between two or more different molecules. This is highly dependent on the concentration of the sample.[3][4]
-
Intramolecular: Occurring within a single molecule. This interaction is independent of concentration.[3][4]
In this compound, the hydroxyl group can engage in both intermolecular hydrogen bonding with other phenol molecules and a potential intramolecular hydrogen bond with the π-electrons of its own allyl group (an O-H···π interaction).[5] Distinguishing between these states is paramount for a complete molecular characterization.
Experimental Design: A Comparative Approach
The choice of sample preparation is not merely a procedural step; it is the primary experimental variable that dictates the type of information obtained from the FTIR spectrum of the hydroxyl group. Here, we compare three common methodologies to illustrate their profound impact on the O-H stretching band of this compound.
Core Experimental Protocol
A standard FTIR spectrometer operating in the mid-infrared range (4000-400 cm⁻¹) is sufficient for this analysis. For optimal results, the following parameters are recommended:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Resolution: 4 cm⁻¹ (This provides a good balance between resolving spectral features and maintaining a high signal-to-noise ratio).
-
Scans: 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum is collected using the same conditions (e.g., empty cell, clean ATR crystal) before running the sample.
Below is a workflow diagram illustrating the overall experimental process.
Caption: General workflow for comparative FTIR analysis.
Methodology Comparison: Unveiling Molecular Interactions
Alternative 1: Dilute Solution in a Non-Polar Solvent
This method is the gold standard for observing the "free," non-hydrogen-bonded hydroxyl group. By dissolving the analyte at a low concentration in an inert solvent like carbon tetrachloride (CCl₄), we effectively isolate individual molecules, minimizing intermolecular interactions.[3]
Protocol:
-
Prepare a dilute solution (e.g., <0.05 M) of this compound in dry CCl₄.
-
Select a liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr).
-
Fill the cell with the prepared solution.
-
Place the cell in the FTIR sample compartment and acquire the spectrum.
Expected Result: This preparation will reveal a relatively sharp, well-defined peak at a high wavenumber, typically in the range of 3600-3500 cm⁻¹. This peak represents the stretching vibration of the hydroxyl group that is not involved in strong intermolecular hydrogen bonds. It may, however, be slightly red-shifted from a "true" free O-H (around 3650-3600 cm⁻¹) due to the weak intramolecular O-H···π interaction with the allyl group's double bond.[5][6]
Alternative 2: Neat Liquid Analysis
Analyzing the compound in its pure liquid state provides a snapshot of the bulk material, where intermolecular forces are dominant.
Protocol:
-
Place a single drop of neat this compound liquid directly onto one KBr salt plate.
-
Carefully place a second KBr plate on top, gently pressing to create a thin liquid film.
-
Mount the plates in the FTIR sample holder and acquire the spectrum.
Expected Result: The spectrum will be dominated by a very broad and strong absorption band shifted to a much lower wavenumber, typically centered in the 3500-3200 cm⁻¹ region.[7][8][9] This broadness and significant red-shift are classic indicators of strong, extensive intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.[1][2] The sharp "free" O-H peak observed in the dilute solution will be absent or appear as a minor shoulder.
Alternative 3: Comparison with a Non-Allylated Phenol (o-Cresol)
To isolate the specific influence of the allyl group, it is instructive to compare the spectrum of this compound with a structurally similar molecule lacking the allyl substituent, such as 2-methylphenol (o-cresol).
Protocol:
-
Prepare dilute solutions (<0.05 M) of both this compound and o-cresol in CCl₄.
-
Acquire the FTIR spectrum for each solution under identical conditions.
Expected Result: The "free" O-H peak of o-cresol will appear at a slightly higher wavenumber than that of this compound. This difference, though small, can be attributed to the weak intramolecular O-H···π hydrogen bond in the allyl-substituted phenol, which slightly weakens the O-H bond, causing it to absorb at a lower frequency.[5]
Results and Data Interpretation
The following table summarizes the expected O-H stretching frequencies and peak characteristics for this compound under the different experimental conditions described.
| Sample Preparation Method | Analyte | Expected O-H Peak Position (cm⁻¹) | Peak Shape | Dominant Interaction Probed |
| Dilute Solution in CCl₄ | This compound | ~3550 - 3590 | Sharp | Intramolecular O-H···π |
| Dilute Solution in CCl₄ | o-Cresol (for comparison) | ~3610 | Sharp | "Free" Hydroxyl |
| Neat Liquid Film | This compound | ~3400 (broad center) | Very Broad, Intense | Intermolecular H-bonding |
This comparative data clearly demonstrates that the choice of sample preparation is not trivial. A researcher concluding that the O-H stretch for this compound is at ~3400 cm⁻¹ (from a neat sample) would be overlooking the nuanced intramolecular interactions that are only visible upon dilution.
The diagram below illustrates the different hydrogen bonding states of the hydroxyl group.
Caption: Hydroxyl group interactions in phenolic compounds.
Protocol Validation and Trustworthiness
To ensure the integrity of the experimental results, the following validation steps are crucial:
-
Solvent Purity: Use a high-purity, dry non-polar solvent (e.g., CCl₄). The presence of water will introduce a broad O-H absorption band around 3400 cm⁻¹, which can confound the results.
-
Concentration Dependence Study: To definitively distinguish between intermolecular and intramolecular hydrogen bonding, run a series of spectra at decreasing concentrations. The band corresponding to intermolecular bonding (~3400 cm⁻¹) will decrease in intensity upon dilution, while the band for intramolecular bonding (~3570 cm⁻¹) will remain relatively constant.[3][4]
-
Instrument Performance: Regularly check the performance of the FTIR spectrometer using a polystyrene standard to ensure wavenumber accuracy.
Conclusion
The FTIR analysis of the hydroxyl group in this compound is a powerful tool for probing its molecular environment, but only when approached with a clear understanding of the impact of sample preparation. Analyzing the compound as a neat liquid reveals the strong intermolecular hydrogen bonding characteristic of the bulk material. In contrast, analysis in a dilute, non-polar solution effectively eliminates these intermolecular effects, unmasking the more subtle intramolecular O-H···π interaction between the hydroxyl group and the allyl substituent. By comparing these different states, and by using appropriate reference compounds, researchers can build a comprehensive and accurate picture of the molecular interactions governing the properties of this compound.
References
- Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
- ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- MDPI. (n.d.). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates.
- Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- National Institutes of Health (NIH). (n.d.). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies.
- MDPI. (n.d.). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol.
- Chemistry Blog. (n.d.). Infrared spectra of alcohols and phenols.
- National Institutes of Health (NIH). (2022, March 22). Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy.
- PubMed. (n.d.). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues.
- ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol. (a)–(e) Different...
- PubMed Central. (n.d.). Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study.
- CONICET. (n.d.). Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil.
- Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
- ResearchGate. (n.d.). ATR-FTIR spectra of (a) the hydroxyl group region, (b) other...
- YouTube. (2025, July 30). How Does FTIR Detect Hydrogen Bonds? - Chemistry For Everyone.
- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry.
- ResearchGate. (2025, August 10). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
- MDPI. (n.d.). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
- National Institutes of Health (NIH). (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- TAPPI.org. (n.d.). Determination of aliphatic and phenolic hydroxyl groups in lignin by chemometric analysis of FTIR sp.
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A Senior Application Scientist's Guide to Comparing Lewis Acids for Catalytic Claisen Rearrangement
For over a century, the Claisen rearrangement has stood as a cornerstone of synthetic organic chemistry, providing a powerful method for stereoselective carbon-carbon bond formation.[1][2] This[3][3]-sigmatropic rearrangement, which traditionally converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound upon heating, is driven by the formation of a thermodynamically stable carbonyl group.[1][4][5] However, the high temperatures often required can limit the reaction's scope, particularly with sensitive substrates. The advent of Lewis acid catalysis has revolutionized this transformation, enabling it to proceed under significantly milder conditions with enhanced rate and selectivity.[2][6]
This guide provides an in-depth comparison of the catalytic efficiency of various Lewis acids for the Claisen rearrangement. We will delve into the mechanistic principles, analyze experimental data from seminal studies, and offer practical protocols to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Mechanistic Role of Lewis Acids
The remarkable rate acceleration observed in Lewis acid-catalyzed Claisen rearrangements stems from the acid's ability to coordinate with the lone pair of the ether oxygen atom.[6][7] This coordination polarizes the C-O bond, effectively lowering the activation energy of the rearrangement. The process is believed to proceed through a highly ordered, cyclic transition state, which is stabilized by the charge delocalization imparted by the Lewis acid.[1][6][7] This charge-accelerated mechanism not only speeds up the reaction but also provides a handle for inducing stereoselectivity, a critical aspect for drug development and natural product synthesis.
Comparative Analysis of Common Lewis Acids
The choice of Lewis acid is paramount to the success of the rearrangement. Efficiency varies dramatically based on the metal center, its ligands, and the specific substrate. Below is a comparative summary of experimental data from a seminal study on a novel acyl-Claisen rearrangement, which provides a clear head-to-head comparison.[8]
Table 1: Comparison of Lewis Acid Efficiency in an Acyl-Claisen Rearrangement [8]
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti/syn) |
| None | - | 0 | - |
| Yb(OTf)₃ | 10 | 78 | >99:1 |
| AlCl₃ | 10 | 83 | >99:1 |
| Ti(OiPr)₂Cl₂ | 10 | 75 | >99:1 |
| TiCl₄·THF₂ | 5 | 92 | >99:1 |
Reaction Conditions: Propionyl chloride and (E)-crotyl morpholine in the presence of i-Pr₂EtN and the Lewis acid catalyst.
The data clearly indicates that while several Lewis acids are effective, TiCl₄·THF₂ proved to be the optimal catalyst for this specific transformation, providing the highest yield even at a lower catalyst loading of 5 mol%.[8] This highlights a critical principle: catalyst screening is an essential first step in methods development.
A Deeper Dive into Lewis Acid Classes
Lanthanide Triflates (Sc(OTf)₃, Yb(OTf)₃)
Lanthanide triflates, particularly Scandium(III) and Ytterbium(III) triflate, have emerged as exceptionally versatile and user-friendly Lewis acids.[9][10]
-
Expertise & Experience: Their primary advantage is their remarkable stability in the presence of water and protic solvents, a stark contrast to traditional Lewis acids like AlCl₃ which decompose violently.[9][10][11] This tolerance allows for a broader range of reaction conditions and simplifies handling. Sc(OTf)₃ is often more catalytically active than other lanthanide triflates.[11] Their oxophilicity makes them highly effective at coordinating with the carbonyl and ether oxygens involved in various Claisen rearrangement variants.[12][13]
-
Trustworthiness: These catalysts are recoverable and reusable, making them a cornerstone of green chemistry initiatives.[10][11] In the allenoate-Claisen rearrangement, Yb(OTf)₃ was shown to be an effective catalyst, enabling the reaction with catalyst loadings as low as 5 mol%.[14]
Aluminum-Based Lewis Acids (AlCl₃, MABR)
Aluminum-based reagents are among the most powerful and widely used Lewis acids.[3]
-
Expertise & Experience: Standard reagents like AlCl₃ are highly effective and demonstrate excellent reactivity, as seen in Table 1.[8] However, their high reactivity can be a double-edged sword, sometimes leading to undesired side reactions or decomposition of sensitive substrates. To modulate this reactivity and impart selectivity, sterically demanding aluminum catalysts have been developed. A prime example is Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), whose bulky phenoxide ligands can block the ortho positions of an allyl phenyl ether, forcing the rearrangement to occur at the para position with high selectivity.[15]
-
Trustworthiness: The development of chiral aluminum Lewis acids has enabled highly enantioselective Claisen rearrangements, providing a reliable method for constructing chiral centers.[15][16]
Titanium-Based Lewis Acids (TiCl₄, Ti(OiPr)₂Cl₂)
With their strong Lewis acidity and well-defined coordination chemistry, titanium(IV) complexes are formidable catalysts for the Claisen rearrangement.[17][18]
-
Expertise & Experience: As demonstrated by MacMillan and coworkers, TiCl₄·THF₂ can outperform other common Lewis acids in terms of both yield and catalyst efficiency for certain substrates.[8] The THF adduct is often preferred as it is a more easily handled solid compared to neat TiCl₄, a fuming liquid.
-
Trustworthiness: The high efficiency of titanium catalysts, often requiring only catalytic amounts (5-10 mol%), makes them an essential tool for developing enantioselective processes, where minimizing the amount of the expensive chiral ligand is crucial.[8]
Boron-Based Lewis Acids (BF₃·OEt₂)
Boron trifluoride etherate is a classic, commercially available Lewis acid.[19]
-
Expertise & Experience: Boron's Lewis acidity arises from its vacant p-orbital, making it a potent electron pair acceptor.[19][20] It is widely used in a variety of organic transformations.
-
Trustworthiness: While broadly effective, the performance of BF₃·OEt₂ in Claisen rearrangements can be substrate-dependent. In some cases, it has been found to be an inhibitor or to provide only trace amounts of the desired product, potentially due to stronger coordination with the product than the starting material, leading to catalyst poisoning.[21] Therefore, its suitability must be evaluated on a case-by-case basis.
Workflow for Optimal Lewis Acid Selection
Choosing the right catalyst is a process of logical deduction based on the substrate's structure and the desired outcome. The following workflow provides a systematic approach to catalyst selection and optimization.
Experimental Protocol: Acyl-Claisen Rearrangement Catalyzed by TiCl₄·THF₂
This protocol is adapted from the highly efficient procedure reported by Yoon, Dong, and MacMillan.[8] It serves as a robust starting point for researchers exploring this class of reactions.
Materials:
-
Allyl morpholine substrate (1.0 equiv)
-
Acid chloride (1.1 equiv)
-
Diisopropylethylamine (i-Pr₂EtN) (1.2 equiv)
-
Titanium (IV) chloride tetrahydrofuran complex (TiCl₄·THF₂) (0.05 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the allyl morpholine substrate (1.0 equiv) and anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Sequentially add diisopropylethylamine (1.2 equiv), the acid chloride (1.1 equiv), and finally the TiCl₄·THF₂ catalyst (0.05 equiv).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired γ,δ-unsaturated amide.
Causality and Trustworthiness: The use of a low temperature (-78 °C) is critical for controlling the reactivity and maximizing diastereoselectivity. Diisopropylethylamine acts as a non-nucleophilic base to scavenge the HCl generated in situ from the reaction of the acid chloride, preventing unwanted side reactions. This self-validating system ensures that the observed rearrangement is a direct result of the catalytic cycle and not acid promotion from HCl. The protocol's reliability is high, as demonstrated by its application across a wide range of substrates.[8]
References
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society.
- Recent Advances in the Asymmetric Claisen Rearrangement Promoted by Chiral Organometallic Lewis Acids or Organic Brønsted-Lowry Acids. (2021). ResearchGate.
- Lewis acid catalysis. (n.d.). Wikipedia.
- Claisen rearrangement. (n.d.). Wikipedia.
- Greshock, T. J., & Funk, R. L. (2001). Regioselective Lewis acid-mediated[3][8] rearrangement of allylvinyl ethers. Organic Letters.
- Yoon, T. P., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society.
- Dong, V. M., MacMillan, D. W. C., et al. (2002). Development of a new Lewis acid-catalyzed[3][3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society.
- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. (n.d.). BYJU'S.
- Scandium Triflate: A Versatile Catalyst with Promising Applications. (n.d.). Synple Chem.
- Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. (2021). Edinburgh Research Explorer.
- Maruoka, K., Banno, H., & Yamamoto, H. (1990). Asymmetric Claisen rearrangement catalyzed by chiral organoaluminum reagent. Journal of the American Chemical Society.
- The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry.
- Recent advances in metal-catalysed asymmetric sigmatropic rearrangements. (2022). Royal Society of Chemistry.
- Uyeda, C., & Jacobsen, E. N. (2008). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society.
- Lewis acid-catalyzed allenoate-Claisen rearrangement. (n.d.). ResearchGate.
- Recent Advances in Catalytic[3][3]-Sigmatropic Rearrangements. (2021). MDPI.
- Merging Johnson–Claisen and Aromatic Claisen[3][3]-Sigmatropic Rearrangements: Ytterbium Triflate/2,6-Di-tert-butylpyridine Catalytic System. (2022). ACS Publications.
- Organocatalytic Claisen Rearrangement: Theory and Experiment. (2013). ResearchGate.
- Recent advances in metal-catalysed asymmetric sigmatropic rearrangements. (2022). RSC Publishing.
- Claisen Rearrangement: Mechanism & Examples. (n.d.). NROChemistry.
- Titanium-Based Chiral Lewis Acids. (n.d.). ResearchGate.
- Catalyzed Claisen rearrangements of O-allyl kojates. (2014). Elsevier.
- The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. (2019). Wiley Online Library.
- Scandium Triflate in Organic Synthesis. (n.d.). Scite.ai.
- The Claisen Rearrangement. (n.d.). University of Rochester.
- Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines. (2020). ACS Publications.
- Acid-Base Adducts of Catalytically Active Titanium(IV) Lewis Acids. (1999). ACS Publications.
- Lanthanide trifluoromethanesulfonates. (n.d.). Wikipedia.
- Scandium( III ) triflate. (n.d.). ResearchGate.
- Recent Advances in Scandium(III) Triflate Catalysis: A Review. (2023). ResearchGate.
- Can Boron Compounds Be Lewis Acids?. (2023). YouTube.
- Lanthanide triflates. (n.d.). chemeurope.com.
- A New Lewis Acid Catalyzed Claisen Rearrangement. (n.d.). Grantome.
- Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently - A Short Review. (2019). ResearchGate.
- Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review. (2015). ResearchGate.
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A Comparative Guide to Purity Assessment of 2-Allyl-6-methylphenol: Titration vs. Chromatographic Techniques
In the realm of pharmaceutical intermediates and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of reaction yield, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Allyl-6-methylphenol, a key building block in the synthesis of various antioxidants and specialty polymers, is no exception. Its purity directly impacts the performance and safety of the end products. This guide provides an in-depth comparison of classical and modern analytical techniques for the purity assessment of this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate method for their specific needs. We will delve into the nuances of a traditional titration method and compare it with the more contemporary and powerful techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Classical Approach: Purity by Bromination Titration
Titrimetric analysis, while considered a classical technique, remains a valuable tool in the modern analytical laboratory due to its low cost, robustness, and reliance on fundamental stoichiometric principles. For phenolic compounds like this compound, bromination titration is a well-established method.
Principle of Bromination Titration
The underlying principle of this method is the electrophilic substitution reaction of bromine with the activated aromatic ring of the phenol. The hydroxyl group of this compound activates the ortho and para positions, leading to a rapid and quantitative reaction with bromine. A known excess of a standard bromine solution is added to the sample. The unreacted bromine is then determined by adding potassium iodide, which is oxidized by the excess bromine to iodine. The liberated iodine is subsequently titrated with a standard solution of sodium thiosulfate using a starch indicator.[1][2][3]
The number of hydroxyl groups and the availability of ortho and para positions on the aromatic ring determine the stoichiometry of the bromination reaction. For this compound, both the ortho and para positions relative to the hydroxyl group are substituted (one with a methyl group and the other with an allyl group). Therefore, bromination is expected to occur at the remaining available positions on the ring.
Experimental Protocol: Bromination Titration of this compound
Reagents:
-
Standardized 0.1 N Potassium Bromate/Potassium Bromide solution
-
Standardized 0.1 N Sodium Thiosulfate solution
-
Potassium Iodide (KI), 10% (w/v) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Starch indicator solution
-
Glacial Acetic Acid
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 20 mL of glacial acetic acid in a 250 mL iodine flask.
-
Bromination: To the sample solution, add 20 mL of 0.1 N Potassium Bromate/Potassium Bromide solution and 5 mL of concentrated HCl. Stopper the flask and swirl gently to mix. Allow the reaction to proceed in the dark for 15 minutes.
-
Quenching: After 15 minutes, carefully add 10 mL of 10% KI solution to the flask. The excess bromine will react with KI to liberate iodine, resulting in a yellowish-brown solution.
-
Titration: Immediately titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution. As the endpoint is approached (the solution turns a pale yellow), add 2 mL of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears.
-
Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.
-
Calculation: The purity of this compound can be calculated using the following formula:
% Purity = [(V_b - V_s) \times N \times \text{Equivalent Weight} \times 100] / \text{Weight of sample (mg)}
Where:
-
Vb = Volume of sodium thiosulfate solution used for the blank titration (mL)
-
Vs = Volume of sodium thiosulfate solution used for the sample titration (mL)
-
N = Normality of the sodium thiosulfate solution
-
Equivalent Weight = Molecular Weight of this compound / number of moles of bromine reacting with one mole of the phenol
-
Causality Behind Experimental Choices
-
Glacial Acetic Acid as Solvent: Acetic acid is used as the solvent because it is inert to bromine and provides a suitable medium for the bromination reaction.[3]
-
Excess Bromine: A known excess of bromine is used to ensure the complete and rapid bromination of the phenol.
-
Dark Conditions: The reaction is carried out in the dark to prevent the light-induced side reactions of bromine.
-
Back Titration: A back-titration approach is employed because the direct titration of phenols with bromine can be slow and may not have a sharp endpoint.
Workflow for Bromination Titration
Caption: Workflow of the bromination titration method for this compound purity assessment.
The Modern Chromatographic Approaches
While titration provides a measure of the total phenolic content, it lacks the specificity to identify and quantify individual impurities. Chromatographic techniques, such as HPLC and GC, excel in this regard, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[4][5] For this compound, a reversed-phase HPLC method is highly suitable.
Principle of HPLC
In reversed-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Compounds are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds have a weaker interaction with the stationary phase and elute earlier, while less polar compounds are retained longer. A UV detector is commonly used for phenolic compounds due to the strong absorbance of the aromatic ring.[6]
Experimental Protocol: HPLC-UV Analysis of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase initial composition (60:40 Water:Acetonitrile) to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Rationale for Method Parameters
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of this compound and its potential impurities.[6]
-
Gradient Elution: A gradient of acetonitrile allows for the effective elution of compounds with a range of polarities, ensuring that both polar and non-polar impurities can be detected.
-
UV Detection at 275 nm: The aromatic ring of this compound exhibits strong UV absorbance, with a maximum around 275 nm, providing good sensitivity for detection.
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and semi-volatile compounds.[7][8] Given the boiling point of this compound (231-233 °C), it is amenable to GC analysis.[9]
Principle of GC
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides excellent sensitivity.
Experimental Protocol: GC-FID Analysis of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
Sample Preparation:
Dissolve approximately 20 mg of the this compound sample in 10 mL of a suitable solvent like methylene chloride or acetone to obtain a 2 mg/mL solution.
Rationale for Method Parameters
-
DB-5 Column: A nonpolar DB-5 column is a good general-purpose column for separating a wide range of compounds based on their boiling points.
-
Temperature Programming: A temperature ramp is used to ensure the efficient elution of both lower and higher boiling point impurities.
-
Flame Ionization Detector (FID): The FID is highly sensitive to hydrocarbons and is a robust and reliable detector for quantitative analysis.
Comparison of Analytical Techniques
Caption: A high-level comparison of the advantages and disadvantages of each analytical technique.
Quantitative Performance Comparison
| Parameter | Bromination Titration | HPLC-UV | GC-FID |
| Specificity | Low (measures total phenolic content) | High (separates individual components) | High (separates individual components) |
| Sensitivity | Moderate | High | Very High |
| Precision (RSD) | < 2% | < 1% | < 1% |
| Accuracy | Good | Excellent | Excellent |
| Sample Throughput | Low | High (with autosampler) | High (with autosampler) |
| Cost per Sample | Low | Moderate | Moderate |
| Impurity Profiling | No | Yes | Yes |
Conclusion and Recommendations
The choice of an analytical method for the purity assessment of this compound is contingent upon the specific requirements of the analysis.
-
Bromination titration serves as a rapid and cost-effective method for determining the overall purity or assay of the bulk material, particularly in a production or quality control setting where the impurity profile is well-characterized and consistent. However, its lack of specificity is a significant limitation for research, development, or regulatory purposes.
-
HPLC is the method of choice for a comprehensive purity assessment, especially when non-volatile impurities are of concern. Its high resolving power allows for the separation and quantification of closely related impurities, making it ideal for stability studies, reference standard characterization, and in-process control during synthesis.
-
GC is a powerful alternative, particularly for identifying and quantifying volatile impurities that may not be readily detected by HPLC. It is an excellent technique for analyzing residual solvents and other volatile organic impurities.
For a complete and robust purity profile of this compound, a combination of chromatographic techniques is often recommended. HPLC provides the primary assessment of non-volatile related substances, while GC can be employed to analyze for volatile impurities. Titration can then be used as a complementary, high-level check on the overall assay. This multi-faceted approach ensures a thorough understanding of the sample's purity, ultimately contributing to the quality and safety of the final products.
References
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- Harbertson, J. F., & Spayd, S. E. (2006). Measuring Phenolics in the Winery. American Journal of Enology and Viticulture, 57(3), 280-288.
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A Senior Application Scientist's Guide to Phenol Alkylation Mechanisms
Introduction
Phenol alkylation is a cornerstone of industrial organic synthesis, providing essential intermediates for a vast array of products, including surfactants, antioxidants, pharmaceuticals, and polymers.[1][2] The process involves the introduction of an alkyl group onto the phenol molecule, a reaction that can proceed through several distinct mechanistic pathways.[1] Understanding the nuances of these mechanisms is paramount for researchers and process chemists seeking to optimize reaction conditions, control product selectivity, and develop sustainable and efficient synthetic routes.[3]
This guide offers a comparative study of the primary mechanisms governing phenol alkylation. Moving beyond a simple recitation of facts, we will explore the underlying principles that dictate reaction outcomes, compare the efficacy of different catalytic systems with supporting data, and provide actionable protocols. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in your own research and development endeavors.
The Mechanistic Crossroads: C-Alkylation vs. O-Alkylation
The reactivity of phenol is dictated by its bidentate nucleophilic character.[4] The lone pairs on the hydroxyl oxygen and the electron-rich aromatic ring both serve as potential sites for electrophilic attack. This duality gives rise to two competitive reaction pathways: O-alkylation , which forms a phenyl ether, and C-alkylation , which creates a new carbon-carbon bond on the aromatic ring, yielding an alkylphenol.[3][5]
The balance between these pathways is a critical control point in any phenol alkylation strategy. Several factors influence this selectivity:
-
Catalyst Choice : Strong Brønsted or Lewis acids typically promote C-alkylation by activating the alkylating agent to form a potent electrophile that is attacked by the aromatic ring.[6][7] In contrast, base-catalyzed reactions, such as the Williamson ether synthesis, exclusively favor O-alkylation.
-
Solvent Polarity : The choice of solvent can significantly shield or expose the phenolate oxygen. Protic solvents, capable of hydrogen bonding, can solvate the oxygen atom, hindering its nucleophilicity and thereby favoring C-alkylation.[8] Aprotic solvents tend to favor O-alkylation.[8]
-
Temperature : Higher reaction temperatures often favor C-alkylation, which is typically the thermodynamically more stable outcome.[9] O-alkylation is often the kinetically favored product, forming faster at lower temperatures.[6][10]
The initial formation of an O-alkylated product (phenyl ether) does not preclude subsequent C-alkylation. Under acidic conditions, the ether can undergo intramolecular rearrangement to yield the more stable C-alkylated isomers, a pathway that is mechanistically related to the Fries rearrangement.[6][10]
Figure 1: Competing O- and C-alkylation pathways in phenol alkylation.
Comparative Analysis of Core Alkylation Mechanisms
Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic and widely employed method for C-alkylation of aromatic rings.[1][11] In the context of phenol, this electrophilic aromatic substitution involves activating an alkylating agent (typically an alkyl halide, alcohol, or olefin) with a Lewis or Brønsted acid catalyst.[11][12]
Mechanism:
-
Generation of the Electrophile: The catalyst interacts with the alkylating agent to form a highly reactive carbocation or a polarized complex that functions as the electrophile.[13] For example, a Lewis acid like aluminum chloride (AlCl₃) abstracts a halide from an alkyl halide.[1][11]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation.[1] This attack disrupts the ring's aromaticity, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity and regenerating the catalyst.[11]
The hydroxyl group of phenol is a powerful ortho-, para-directing group, leading to the preferential formation of 2-alkylphenol and 4-alkylphenol isomers.
Figure 2: Key steps in the Friedel-Crafts alkylation of phenol.
Causality and Control:
-
Catalyst Activity: The strength of the Lewis acid is critical. Very active catalysts like AlCl₃ and GaCl₃ are highly effective but can also promote side reactions.[11] Milder catalysts like FeCl₃ or solid acids offer better control.[11]
-
Polyalkylation: The product, an alkylphenol, is often more nucleophilic than phenol itself due to the electron-donating nature of the alkyl group. This can lead to further alkylation, creating di- or tri-substituted products.[1][13] Using a large excess of phenol can help minimize this side reaction.[11]
-
Carbocation Rearrangement: Primary alkyl halides can form unstable primary carbocations, which are prone to rearranging into more stable secondary or tertiary carbocations before attacking the ring.[11][13] This can lead to a mixture of isomeric products.
Fries Rearrangement
While not a direct alkylation, the Fries rearrangement is a powerful indirect method for producing C-acylated phenols, which can be subsequently reduced to C-alkylated phenols. The reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[14][15]
Mechanism:
The precise mechanism can be complex and may involve both intramolecular and intermolecular pathways. A widely accepted sequence involves:[15]
-
Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[16]
-
Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, leading to its cleavage and the formation of a free acylium ion (R-C=O⁺) and an aluminum phenoxide complex.[15][17]
-
Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the phenoxide ring at the ortho and para positions in a manner analogous to a Friedel-Crafts acylation.[14][16]
-
Workup: Aqueous workup hydrolyzes the intermediate and liberates the hydroxy aryl ketone product.[17]
Figure 3: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Causality and Control:
-
Temperature Selectivity: The ortho/para product ratio is strongly temperature-dependent. Low temperatures favor the formation of the para isomer (kinetic control), while higher temperatures favor the ortho isomer (thermodynamic control), which is stabilized by forming a bidentate complex with the Lewis acid catalyst.[15]
-
Solvent Effects: Non-polar solvents tend to favor the ortho product, whereas increasing solvent polarity increases the proportion of the para product.[15]
The Rise of Heterogeneous Catalysis: A Comparative Overview
While traditional homogeneous Lewis acids like AlCl₃ are effective, their use is fraught with challenges, including corrosivity, the need for stoichiometric amounts, and the generation of hazardous aqueous waste during workup.[18][19] This has driven a significant shift towards solid acid catalysts, which offer easier separation, reusability, and a more environmentally benign process.[18][20]
| Catalyst Type | Mechanism | Key Advantages | Key Limitations |
| Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts | High activity, well-understood mechanism.[1][11] | Corrosive, stoichiometric quantities often needed, difficult to separate, waste generation.[18][19] |
| Cation-Exchange Resins (e.g., Amberlyst-15) | Friedel-Crafts | Mild conditions, easy separation.[6] | Limited thermal stability, potential for swelling. |
| Zeolites (e.g., H-Beta, H-ZSM-5, MCM-22) | Friedel-Crafts | High thermal stability, reusable, shape-selectivity can control isomer distribution.[20] | Can be prone to deactivation by coking, diffusion limitations for bulky molecules.[9] |
| Supported Acids (e.g., BF₃ on Silica, PTA on Al₂O₃) | Friedel-Crafts | Combines advantages of solid support with active acid sites, tunable acidity.[21] | Potential for leaching of the active species. |
Case Study: Zeolite-Catalyzed Alkylation
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites. These properties make them exceptionally effective and selective catalysts for phenol alkylation.
-
Shape Selectivity: The pore dimensions of the zeolite can influence the regioselectivity of the reaction. For example, zeolites with narrower channels may favor the formation of the less bulky para-alkylphenol over the ortho isomer.[22]
-
Acidity: The strength and concentration of acid sites are crucial. Strong acid sites are required for C-alkylation, while weaker sites may favor O-alkylation. Studies have shown that both Brønsted and Lewis acid sites can be active species in the reaction.[7]
-
Reaction Conditions: In a study alkylating phenol with 1-octene, the catalyst activity followed the order BEA > FAU > MOR (types of zeolites). Increasing temperature generally increases phenol conversion but can also affect the O/C and ortho/para product ratios.
Experimental Protocols and Data
Representative Protocol: Alkylation of Phenol with Isopropanol over Zeolite Beta
This protocol is representative of a typical liquid-phase alkylation using a solid acid catalyst.
Objective: To synthesize isopropylphenols via the alkylation of phenol with isopropanol.
Materials:
-
Phenol (C₆H₅OH)
-
Isopropanol (IPA)
-
Zeolite Beta (H-Beta form) catalyst
-
Nitrogen gas (for inert atmosphere)
-
Solvent (e.g., dodecane, optional)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Gas inlet for nitrogen
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water and ensure maximum acidity. Cool under vacuum or in a desiccator.
-
Reaction Setup: Charge the flask with phenol and the activated H-Beta catalyst (e.g., 5-10% by weight of phenol).
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen gas.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 180-280 °C).[23]
-
Reactant Addition: Slowly add isopropanol to the reaction mixture. The molar ratio of phenol to IPA can be varied (e.g., 1:1 to 5:1) to optimize for mono-alkylation and minimize side reactions.[24]
-
Reaction Monitoring: Maintain the reaction at temperature with vigorous stirring for a set period (e.g., 4-8 hours). Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Analysis: Analyze the liquid product mixture by GC and GC-MS to determine phenol conversion and the selectivity for ortho- and para-isopropylphenol and other byproducts.
Comparative Experimental Data
The following table summarizes data from various studies to highlight the influence of catalysts and conditions on reaction outcomes.
| Alkylating Agent | Catalyst | Temp (°C) | Phenol Conv. (%) | Product Selectivity | Reference |
| tert-Butanol | Zeolite Beta | - | High | High selectivity for p-tert-butyl phenol. | [18] |
| 1-Octene | Zeolite BEA(15) | 100 | ~25 (at 6h) | C-alkylation > O-alkylation; o/p ratio ~1.5 | |
| Methanol | H-beta zeolite | - | 50 | 63% selectivity for Anisole (O-alkylation). | [9] |
| Isopropanol | Modified SAPO-11 | 280 | 50 | 77% total selectivity for o- and p-isopropylphenol. | [23] |
| Dimethyl Ether | 30% PTA on γ-Al₂O₃ | 280 | 46.6 | 88.2% selectivity for Anisole (O-alkylation). | [21][25] |
Note: Conversion and selectivity are highly dependent on specific reaction times, reactant ratios, and catalyst preparation methods. This table is for comparative illustration.
Conclusion
The alkylation of phenol is a versatile yet complex transformation governed by a delicate interplay of mechanistic pathways. A thorough understanding of the competition between O- and C-alkylation, the intricacies of the Friedel-Crafts and Fries rearrangement mechanisms, and the impact of catalyst choice is essential for any scientist in this field. While traditional homogeneous catalysts remain relevant, the clear trend is towards heterogeneous systems, particularly zeolites, which offer significant advantages in terms of selectivity, reusability, and environmental performance. By carefully selecting the catalyst and controlling reaction parameters like temperature and solvent, researchers can effectively steer the reaction towards the desired alkylated phenol isomers, unlocking value for a multitude of industrial applications.
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A Comparative Guide to the Synthesis of 2-Allyl-6-methylphenol: A Modern Take on a Classic Transformation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Allyl-6-methylphenol, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, has traditionally been accomplished via a two-step process involving O-allylation of o-cresol followed by a thermal Claisen rearrangement. While robust, this classical approach often requires high temperatures and long reaction times. This guide provides a detailed comparison of this established route with a modern, microwave-assisted approach, offering insights into the advantages of the newer methodology through supporting data and detailed experimental protocols.
Introduction to this compound and its Synthetic Importance
This compound is a key intermediate in organic synthesis. Its utility stems from the presence of three reactive sites: the hydroxyl group, the allylic double bond, and the aromatic ring, which allow for a variety of subsequent chemical modifications. This versatility makes it a sought-after precursor in the development of novel compounds with potential biological activity.
The Established Synthetic Route: A Two-Step Thermal Approach
The classical synthesis of this compound is a well-documented, two-stage process.
Step 1: O-Allylation of o-Cresol via Williamson Ether Synthesis
The first step involves the O-allylation of o-cresol. This is typically achieved through a Williamson ether synthesis, where the phenoxide of o-cresol, generated in situ using a base such as potassium carbonate, acts as a nucleophile, attacking an allyl halide (commonly allyl bromide).[1]
Step 2: Thermal Claisen Rearrangement
The resulting allyl 2-methylphenyl ether then undergoes a thermal[2][2]-sigmatropic rearrangement, known as the Claisen rearrangement, to yield the desired this compound.[3][4] This intramolecular rearrangement requires significant thermal energy, with temperatures often exceeding 200°C.[5]
Causality Behind Experimental Choices in the Established Route
The choice of a two-step process is dictated by the inherent reactivity of the starting materials. Direct C-allylation of phenols is often difficult to control and can lead to a mixture of ortho and para isomers, as well as O-allylated byproducts.[6] The Williamson ether synthesis provides a reliable method to first form the allyl ether, which then predictably rearranges to the ortho-allylated product due to the directing effect of the methyl group. The high temperatures required for the Claisen rearrangement are necessary to overcome the activation energy of this concerted pericyclic reaction.[7]
A New Synthetic Route: Microwave-Assisted Claisen Rearrangement
Modern synthetic chemistry has sought to improve upon the classical Claisen rearrangement by employing alternative energy sources to accelerate the reaction and improve efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard.[7][8]
The proposed new synthetic route also begins with the synthesis of allyl 2-methylphenyl ether via the Williamson ether synthesis, as this remains an efficient method for preparing the rearrangement precursor. However, the key innovation lies in the second step, where microwave irradiation is used to facilitate the Claisen rearrangement.
Causality Behind the Choice of Microwave Irradiation
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9] This can significantly reduce reaction times compared to conventional heating methods, which rely on thermal conduction.[10] For the Claisen rearrangement, this rapid heating can lead to a more efficient transfer of energy to the substrate, surmounting the activation barrier more quickly and often resulting in higher yields and cleaner reactions by minimizing the formation of byproducts that can occur during prolonged heating.[11]
Comparative Analysis: Thermal vs. Microwave-Assisted Synthesis
To provide a clear comparison, the following tables summarize the key performance indicators for both the established and the new synthetic routes. The data for the microwave-assisted route is based on typical improvements observed for similar Claisen rearrangements reported in the literature.
| Parameter | Established Route: Thermal Rearrangement | New Route: Microwave-Assisted Rearrangement | Reference |
| Reaction Time | 4-6 hours | 15-30 minutes | [11] |
| Temperature | 200-220°C | 180-200°C | [5] |
| Yield | Good to Excellent (typically 70-85%) | Potentially Higher (typically 80-95%) | [11] |
| Energy Efficiency | Lower | Higher | [10] |
| Byproduct Formation | Potential for thermal decomposition byproducts | Minimized due to shorter reaction times | [9] |
Experimental Protocols
Established Route: Synthesis of this compound
Step 1: Synthesis of Allyl 2-methylphenyl ether
-
To a solution of o-cresol (10.8 g, 0.1 mol) in acetone (150 mL) in a round-bottom flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Add allyl bromide (14.5 g, 0.12 mol) to the mixture.
-
Reflux the reaction mixture with stirring for 8 hours.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with 10% aqueous sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain allyl 2-methylphenyl ether.
Step 2: Thermal Claisen Rearrangement
-
Place the crude allyl 2-methylphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the ether in an oil bath at 200-220°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify by vacuum distillation to obtain this compound.
New Route: Microwave-Assisted Synthesis of this compound
Step 1: Synthesis of Allyl 2-methylphenyl ether
Follow the same procedure as in the established route.
Step 2: Microwave-Assisted Claisen Rearrangement
-
Place the crude allyl 2-methylphenyl ether in a microwave-safe reaction vessel.
-
Irradiate the sample in a scientific microwave reactor at a set temperature of 180-200°C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel and purify the product by vacuum distillation.
Visualizing the Synthetic Pathways
Figure 1: A comparison of the established thermal and the new microwave-assisted synthetic routes for this compound.
Conclusion
The validation of a new synthetic route for this compound demonstrates a significant advancement over the traditional thermal method. The application of microwave-assisted heating for the Claisen rearrangement step offers a substantial reduction in reaction time, from hours to minutes, while potentially increasing the overall yield and minimizing byproduct formation. This modern approach not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. For researchers and professionals in drug development, the adoption of such improved synthetic methodologies can accelerate the production of key intermediates, thereby streamlining the discovery and development of new chemical entities.
References
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2-Allyl-6-methylphenol vs 2-Allyl-4-methylphenol properties
An In-Depth Technical Guide to 2-Allyl-6-methylphenol and 2-Allyl-4-methylphenol: A Comparative Analysis for Researchers
Introduction
In the landscape of fine chemical synthesis and drug discovery, subtle variations in molecular architecture can lead to profound differences in chemical behavior and biological activity. This guide provides a comparative analysis of two constitutional isomers: this compound and 2-Allyl-4-methylphenol. Both are substituted phenols sharing the same molecular formula, C₁₀H₁₂O, and molecular weight, approximately 148.20 g/mol .[1][2] However, the differential placement of the methyl group on the phenolic ring—ortho in the former and para in the latter—imparts distinct properties that are critical for their application in research and development. This document will explore these differences through an examination of their physicochemical properties, synthesis, reactivity, and spectral characteristics, supported by experimental data and established chemical principles.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the methyl group influences the steric and electronic environment around the hydroxyl and allyl functional groups, which in turn affects the intermolecular forces and bulk physical properties of the isomers.
| Property | This compound | 2-Allyl-4-methylphenol | Reference(s) |
| CAS Number | 3354-58-3 | 6628-06-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [2][5] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 231-233 °C | Not specified | [3][5] |
| Density | 0.992 g/mL at 25 °C | Not specified | [3][5] |
| Refractive Index (n20/D) | 1.538 | Not specified | [3][5] |
| Flash Point | 94 °C (closed cup) | Not specified | [5][6] |
The data indicates that this compound is well-characterized in terms of its bulk physical properties. The ortho-positioning of both the allyl and methyl groups creates a more sterically crowded environment around the hydroxyl group, which can influence its boiling point and density compared to the para-substituted isomer.
Synthesis via Claisen Rearrangement
The primary route for the synthesis of these allylphenols is the Claisen rearrangement, a powerful, thermally-driven[5][5]-sigmatropic rearrangement of allyl aryl ethers.[8][9] The reaction is intramolecular and proceeds through a concerted, cyclic transition state.[10] The choice of the starting cresol determines the final product.
-
For this compound: The synthesis begins with the O-allylation of o-cresol (2-methylphenol) to form allyl 2-methylphenyl ether. Subsequent heating induces the rearrangement.
-
For 2-Allyl-4-methylphenol: The synthesis starts with the O-allylation of p-cresol (4-methylphenol) to form allyl 4-methylphenyl ether, which is then rearranged.
The mechanism involves the allyl group migrating from the ether oxygen to an ortho-position on the aromatic ring.[10] If both ortho positions are blocked, the allyl group will migrate to the para position. In the case of allyl 4-methylphenyl ether, both ortho positions are available, leading to the formation of 2-Allyl-4-methylphenol. For allyl 2-methylphenyl ether, one ortho position is occupied by the methyl group, directing the rearrangement to the other vacant ortho position.
Caption: General workflow for the synthesis of the two isomers via Claisen rearrangement.
Experimental Protocol: Synthesis of 2-Allyl-4-methylphenol
This protocol describes a representative synthesis based on the Claisen rearrangement.
-
O-Allylation of p-Cresol:
-
To a solution of p-cresol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the solid and evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with 1M NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain allyl 4-methylphenyl ether.
-
-
Claisen Rearrangement:
-
Heat the crude allyl 4-methylphenyl ether neat (without solvent) to 200-250 °C in an oil bath under a nitrogen atmosphere.
-
Maintain this temperature for 2-4 hours. The progress of the rearrangement can be monitored by IR spectroscopy by observing the appearance of a broad hydroxyl peak (~3400 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
The resulting crude 2-Allyl-4-methylphenol can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Comparative Spectroscopic Analysis
The structural differences between the isomers are clearly delineated by various spectroscopic techniques.
| Spectroscopic Data | This compound | 2-Allyl-4-methylphenol |
| ¹H NMR | Aromatic protons will show a complex splitting pattern for three adjacent protons. The methyl and allyl groups are ortho to the hydroxyl group. | Aromatic protons will show a simpler splitting pattern characteristic of a 1,2,4-trisubstituted ring. The methyl group is para to the hydroxyl group. |
| ¹³C NMR | Distinct chemical shifts for the aromatic carbons reflecting the 1,2,3-trisubstitution pattern. | Distinct chemical shifts for the aromatic carbons reflecting the 1,2,4-trisubstitution pattern. |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2950 cm⁻¹), C=C stretch of the allyl group (~1640 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). | Similar characteristic peaks to the ortho isomer, but with potential slight shifts in the fingerprint region due to the different substitution pattern. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 148. Common fragments would arise from benzylic cleavage (loss of allyl radical) or other rearrangements. | Molecular ion peak (M⁺) at m/z = 148. Fragmentation pattern will be similar, with potential differences in the relative intensities of fragment ions.[2][4] |
The primary distinguishing feature in the ¹H NMR spectra will be the coupling patterns of the aromatic protons. For this compound, one would expect a more complex multiplet, whereas 2-Allyl-4-methylphenol would likely show a set of doublets and a doublet of doublets.
Reactivity and Applications
The position of the substituents dictates the reactivity of the aromatic ring towards electrophilic substitution and the accessibility of the phenolic hydroxyl group.
-
This compound: The two ortho positions relative to the hydroxyl group are occupied. This steric hindrance can decrease the rate of reactions involving the hydroxyl group. Electrophilic aromatic substitution will be directed to the remaining para position. This isomer is noted as a useful research chemical.[]
-
2-Allyl-4-methylphenol: One ortho position is available, making it susceptible to electrophilic attack. The para position is blocked by the methyl group. The hydroxyl group is less sterically hindered compared to its isomer. This compound is used in the synthesis of resins and coatings and as an intermediate in organic synthesis.[7] Its structure also suggests potential for antimicrobial properties, making it of interest for applications in preservatives.[7]
Caption: Comparison of the chemical reactivity of the two isomers.
Safety and Toxicology
Phenolic compounds are generally handled with care due to their potential as skin and eye irritants.
-
This compound: Is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] Personal protective equipment, including gloves and eye shields, is recommended.
-
2-Allyl-4-methylphenol: While specific GHS classifications are not as readily available in the aggregated search results, it is prudent to assume a similar hazard profile due to its phenolic structure. It is described as a potential irritant to skin and mucous membranes.[7]
Detailed comparative toxicological studies are not widely published, but based on the general toxicology of substituted phenols, both isomers are expected to be metabolized and excreted, with low potential for accumulation.[12]
Conclusion
While this compound and 2-Allyl-4-methylphenol are structurally similar, the positional difference of the methyl group leads to distinct physicochemical properties, spectroscopic signatures, and chemical reactivity. The ortho-isomer is characterized by greater steric hindrance around the hydroxyl group, directing further substitution to the para position. The para-isomer offers a more accessible hydroxyl group and a reactive ortho position. These differences are crucial for researchers in selecting the appropriate isomer for specific applications, whether as a building block in the synthesis of complex molecules, in the development of new polymers and resins, or in the investigation of bioactive compounds.
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Mastering the Art: A Comparative Guide to X-ray Crystallography Sample Preparation for Phenol Derivatives
For researchers, medicinal chemists, and drug development professionals, obtaining a high-quality crystal structure is often the pivotal moment that illuminates a compound's function and guides further discovery. Yet, the path to a well-diffracting crystal is frequently paved with challenges, particularly for seemingly simple aromatic scaffolds like phenol derivatives. Their inherent hydrogen-bonding capabilities and electronic nature can lead to frustrating outcomes such as oils, amorphous solids, or microcrystalline powders.
This guide provides an in-depth, comparative analysis of sample preparation techniques for the X-ray crystallography of phenol derivatives. Moving beyond a mere recitation of protocols, we will delve into the underlying principles, offering a decision-making framework to empower researchers to select and optimize the most promising crystallization strategy for their specific molecule.
The Phenolic Challenge: Understanding the Crystallization Landscape
Phenol derivatives are characterized by a hydroxyl group directly attached to an aromatic ring. This functional group is a potent hydrogen bond donor and a moderate acceptor, a duality that governs their crystallization behavior. Strong phenol-phenol hydrogen bonds can promote self-assembly into crystalline lattices.[1][2][3] However, the interplay of these interactions with various solvents and the influence of other substituents on the aromatic ring can complicate crystallization.
A primary hurdle is the tendency of many phenol derivatives to "oil out," forming a liquid phase instead of a solid crystal when the solution becomes supersaturated.[4] This phenomenon often occurs when the solute's melting point is lower than the temperature of the crystallization experiment, or when the solute-solvent interactions are too strong to be overcome by the ordering forces of crystal lattice formation.
A Comparative Analysis of Crystallization Methodologies
The selection of a crystallization method is a critical decision that should be informed by the properties of the phenol derivative, the amount of sample available, and the observed behavior of the compound in various solvents. Here, we compare the most common and effective techniques, providing experimental data and field-proven insights.
Slow Evaporation: The Path of Simplicity
Slow evaporation is often the first method attempted due to its simplicity.[5][6] The principle is straightforward: as the solvent slowly evaporates from a near-saturated solution, the concentration of the solute gradually increases, leading to nucleation and crystal growth.[7]
This method relies on a gradual approach to supersaturation. A slow evaporation rate is crucial to allow molecules sufficient time to orient themselves into an ordered crystal lattice, minimizing the formation of defects or amorphous precipitates.[8] The choice of solvent is paramount; it should be one in which the compound is moderately soluble and has a relatively low boiling point for controlled evaporation.[4][9]
-
Compounds that are moderately soluble in volatile solvents.
-
Initial screening when ample material is available.
-
Phenol derivatives that do not exhibit a strong tendency to form oils.
-
Can lead to the formation of a crust of small crystals at the solution's edge.
-
Difficult to control the rate of crystallization precisely.
-
May not be suitable for highly volatile solvents, which can evaporate too quickly.[8]
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of the phenol derivative in various solvents to find one in which it is moderately soluble at room temperature. Common choices include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[4][10]
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean vial.
-
Evaporation Control: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle punctures.[9] This will slow down the rate of evaporation. An NMR tube can also be effective as its cap allows for very slow evaporation.[5]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6]
Vapor Diffusion: The Controlled Approach
Vapor diffusion is a more controlled and highly successful method, particularly when only small amounts of the sample are available.[8][11] This technique involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization.[7]
The gradual change in solvent composition allows for a very slow approach to supersaturation, which is ideal for growing high-quality single crystals.[12] The process is governed by the vapor pressure difference between the solvent in which the compound is dissolved and the anti-solvent in the reservoir.
-
Small quantities of material (milligrams or less).[8]
-
Screening a wide range of solvent/anti-solvent systems.
-
Compounds that are prone to oiling out with faster methods.
-
Requires careful selection of a miscible solvent/anti-solvent pair.
-
Setting up the experiment requires more care than slow evaporation.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Solution Preparation: Dissolve the phenol derivative in a "good" solvent to a concentration close to saturation.
-
Reservoir Preparation: Fill the well of a crystallization plate with a "bad" solvent (anti-solvent) in which the compound is insoluble. The good and bad solvents must be miscible.
-
Drop Dispensing: Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Sealing: Invert the coverslip and place it over the reservoir, sealing it with vacuum grease.[12]
-
Incubation: Store the plate in a stable environment. The anti-solvent vapor will slowly diffuse into the drop, leading to crystallization.
Table 1: Common Solvent Systems for Vapor Diffusion of Phenol Derivatives
| "Good" Solvent (dissolves compound) | "Bad" Solvent (precipitant) | Target Phenol Derivative Characteristics |
| Dichloromethane | Pentane or Hexane | Non-polar to moderately polar phenols |
| Tetrahydrofuran (THF) | Hexane | Moderately polar phenols |
| Acetone | Toluene | Phenols with aromatic character |
| Methanol or Ethanol | Diethyl Ether or Cyclohexane | Polar, hydrogen-bonding phenols |
| Water | Dioxane or Acetonitrile | Highly polar or ionic phenol derivatives |
This table is a general guide; empirical testing is essential for optimal results.[8][10]
Diagram: Vapor Diffusion Setup
Caption: Hanging drop vapor diffusion setup.
Co-crystallization: The Power of Partnership
For particularly challenging phenol derivatives, co-crystallization can be a powerful strategy. This involves crystallizing the target molecule with a second compound, known as a "co-former," to form a new crystalline solid with a defined stoichiometric ratio.[13][14]
Co-crystallization introduces new intermolecular interactions, such as hydrogen bonds or π-stacking, which can disrupt unfavorable packing arrangements of the pure compound and promote the formation of a more stable, crystalline co-crystal lattice.[13] Phenols are excellent candidates for co-crystallization due to their strong hydrogen-bonding capabilities, readily forming adducts with other hydrogen bond acceptors or donors, such as carboxylic acids, amides, or nitrogen-containing heterocycles.[1][2][15]
-
Phenol derivatives that consistently fail to crystallize on their own.
-
Modifying the physicochemical properties of a compound, such as solubility.[16]
-
Compounds that are liquids or oils at room temperature.[17]
-
Requires screening of a library of potential co-formers.
-
The resulting crystal structure is of the co-crystal, not the pure compound, which must be acceptable for the research goals.
Experimental Protocol: Co-crystallization by Slow Evaporation
-
Co-former Selection: Choose co-formers that are complementary to the phenol derivative in terms of hydrogen bonding. For a phenol (donor), good co-formers are often hydrogen bond acceptors like pyridines or amides.
-
Stoichiometric Mixing: Dissolve the phenol derivative and the co-former in a suitable solvent in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1).
-
Crystallization: Employ a standard crystallization technique, such as slow evaporation or vapor diffusion, with the co-dissolved solution.
-
Analysis: The resulting crystals should be analyzed to confirm the formation of a co-crystal and determine its structure.
Table 2: Comparison of Crystallization Techniques for Phenol Derivatives
| Feature | Slow Evaporation | Vapor Diffusion | Co-crystallization |
| Principle | Gradual increase in concentration via solvent removal. | Gradual decrease in solubility via anti-solvent diffusion. | Formation of a new crystalline solid with a co-former. |
| Sample Amount | Milligrams to grams | Micrograms to milligrams | Milligrams |
| Control | Low | High | Moderate to High |
| Success Rate | Moderate | High | High for difficult compounds |
| Pros | Simple setup, minimal handling.[5] | Excellent for small sample amounts, high-quality crystals.[8] | Overcomes persistent crystallization failure, can improve properties.[13][16] |
| Cons | Prone to forming small or clustered crystals, difficult to control.[8] | Requires careful solvent/anti-solvent selection. | Requires co-former screening, structure is of the complex. |
Decision-Making Workflow for Phenol Derivative Crystallization
The following workflow provides a systematic approach to selecting a crystallization strategy for a novel phenol derivative.
Caption: Decision workflow for crystallizing phenol derivatives.
Conclusion: A Path to Structure-Function Understanding
The crystallization of phenol derivatives, while challenging, is a solvable problem with a systematic and informed approach. By understanding the fundamental principles of crystal growth and the specific properties of phenols, researchers can move beyond trial and error. This guide provides a comparative framework to select the most appropriate technique—be it the simplicity of slow evaporation, the control of vapor diffusion, or the innovative potential of co-crystallization. The successful generation of high-quality crystals is not merely an endpoint but a gateway to a deeper understanding of molecular structure and function, accelerating the pace of scientific discovery and drug development.
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- Agustina, R., et al. (2021). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Pharmaceutics, 13(11), 1836. [Link]
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Navigating the Catalytic Landscape: A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Phenol Alkylation
For Researchers, Scientists, and Drug Development Professionals
The alkylation of phenols is a cornerstone of synthetic organic chemistry, producing a vast array of valuable compounds that serve as precursors for pharmaceuticals, agrochemicals, polymers, and specialty chemicals. The choice of catalyst for this crucial transformation dictates not only the efficiency and selectivity of the reaction but also the overall sustainability and economic viability of the process. This guide provides an in-depth comparison of homogeneous and heterogeneous catalysts in phenol alkylation, offering insights into their respective mechanisms, performance, and practical considerations to aid researchers in making informed decisions for their synthetic endeavors.
The Crossroads of Catalysis: Homogeneous vs. Heterogeneous Systems
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically as soluble metal complexes or acids in a liquid reaction mixture. In contrast, heterogeneous catalysts exist in a different phase, usually a solid catalyst with liquid or gaseous reactants. This fundamental difference gives rise to a cascade of diverging characteristics that impact every aspect of the reaction, from the reaction kinetics to the final product purification.
Unraveling the Reaction Mechanisms
The alkylation of phenol, most commonly proceeding via a Friedel-Crafts alkylation pathway, involves the electrophilic attack of an alkylating agent on the electron-rich aromatic ring of phenol. The role of the acid catalyst, whether homogeneous or heterogeneous, is to generate a potent electrophile, typically a carbocation, from the alkylating agent (e.g., an olefin or an alcohol).
Homogeneous Catalysis: The Realm of Lewis Acids
In homogeneous catalysis of phenol alkylation, traditional Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), or Brønsted acids like sulfuric acid (H₂SO₄), are frequently employed.[1][2] The mechanism, exemplified by the reaction with an alkyl halide, involves the coordination of the Lewis acid to the halide, facilitating the formation of a carbocation.[3] This highly reactive intermediate is then attacked by the phenol ring.
A key mechanistic consideration in homogeneous systems is the potential for the catalyst to interact with the product, leading to subsequent reactions. For instance, in the alkylation of phenols, the initially formed alkyl phenyl ether can undergo rearrangement to the more stable C-alkylated phenols, a process that can be catalyzed by the homogeneous acid.[1]
Heterogeneous Catalysis: The Power of Solid Acids
Heterogeneous catalysts for phenol alkylation are typically solid acids, with zeolites, ion-exchange resins (like Amberlyst-15), and acid-functionalized silicas being prominent examples.[1][4] The active sites in these materials are Brønsted or Lewis acid sites located on the catalyst surface or within its porous structure.
The reaction mechanism is analogous to the homogeneous counterpart, with the solid acid protonating the alkylating agent (e.g., an olefin) to form a carbocation. However, the confined environment of the catalyst's pores can exert shape-selective control over the reaction, influencing the regioselectivity (ortho- vs. para-alkylation) and preventing the formation of bulky poly-alkylated products.[5] Furthermore, the distinct nature of the active sites in heterogeneous catalysts can lead to different product distributions. For example, some studies suggest that ether rearrangement is less prevalent with certain silica-supported catalysts compared to their homogeneous counterparts, which is attributed to steric restrictions and the weaker Lewis acidity of the supported system.[1]
Performance Metrics: A Head-to-Head Comparison
The choice between a homogeneous and a heterogeneous catalyst often hinges on a trade-off between activity, selectivity, and practical handling. Below is a comparative analysis based on key performance indicators.
| Feature | Homogeneous Catalysts (e.g., AlCl₃, H₂SO₄) | Heterogeneous Catalysts (e.g., Zeolites, Ion-Exchange Resins) |
| Catalytic Activity | Generally high activity due to excellent contact with reactants.[6] | Activity can be high but may be limited by mass transfer.[6] |
| Selectivity | Can be difficult to control, often leading to polyalkylation and isomer mixtures.[1] | Can exhibit high selectivity due to shape-selective properties of pores.[5] |
| Catalyst Separation | Difficult and often requires quenching and aqueous workup, generating significant waste.[7] | Simple separation by filtration or decantation.[7] |
| Catalyst Reusability | Generally not reusable. | Readily reusable, often with simple regeneration steps.[8] |
| Corrosion | Highly corrosive, requiring specialized and costly equipment.[7] | Non-corrosive, allowing for use of standard reactors. |
| Waste Generation | Generates significant amounts of acidic and aqueous waste.[7] | Minimal waste generation, aligning with green chemistry principles. |
Experimental Data Snapshot
The following table presents a summary of experimental data from a comparative study of phenol alkylation with 1-methylcyclohexene using a homogeneous (Sodium Bisulfate, NaHSO₄) and a heterogeneous (KU-2, a sulfonic acid resin) catalyst.[8]
| Catalyst | Type | Optimal Temp. (°C) | Phenol:Olefin Molar Ratio | Catalyst Loading (%) | Product Yield (%) | Selectivity (%) |
| NaHSO₄ | Homogeneous | 140 | 1:1 | 15 | 71.6 | 86.3 |
| KU-2 Resin | Heterogeneous | 120 | 1:1 | 10 | 68.3 | 88.7 |
Note: The data presented is for a specific reaction and should be considered illustrative. Direct comparison of catalysts should ideally be performed under identical conditions.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the experimental workflows, detailed protocols for the synthesis of 2,4-di-tert-butylphenol using both a homogeneous and a heterogeneous catalyst are outlined below.
Protocol 1: Homogeneous Alkylation using Aluminum Chloride (AlCl₃)
Objective: To synthesize 2,4-di-tert-butylphenol via Friedel-Crafts alkylation of phenol with isobutylene using AlCl₃ as a catalyst.
Materials:
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isobutylene gas
-
Anhydrous solvent (e.g., hexane)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser, dissolve phenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ in portions. Caution: The reaction is exothermic and releases HCl gas.
-
Bubble isobutylene gas through the stirred reaction mixture at a controlled rate.
-
After the addition of isobutylene is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by TLC or GC.
-
Upon completion, slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain 2,4-di-tert-butylphenol.
Protocol 2: Heterogeneous Alkylation using Amberlyst-15
Objective: To synthesize 2,4-di-tert-butylphenol via Friedel-Crafts alkylation of phenol with isobutylene using Amberlyst-15 as a catalyst.
Materials:
-
Phenol
-
Amberlyst-15 ion-exchange resin
-
Isobutylene gas
-
Solvent (optional, e.g., hexane)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Stirring apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with a suitable solvent and drying under vacuum.
-
Charge the three-necked round-bottom flask with phenol, the activated Amberlyst-15 catalyst, and the solvent (if used).
-
Heat the mixture to the desired reaction temperature with vigorous stirring.
-
Introduce a controlled flow of isobutylene gas into the reaction mixture.
-
Monitor the reaction progress using GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
The filtrate contains the product. If a solvent was used, it can be removed under reduced pressure. The crude product can be further purified by distillation.
Catalyst Stability, Reusability, and Leaching: A Critical Assessment
A significant advantage of heterogeneous catalysts is their potential for reuse, which is a key tenet of green chemistry. However, their long-term stability and the potential for active species to leach into the product stream are critical considerations.
Catalyst Deactivation: Heterogeneous catalysts can deactivate over time due to several factors, including:
-
Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.
-
Poisoning: The strong adsorption of impurities from the feedstock onto the active sites.
-
Leaching: The dissolution of active components from the solid support into the reaction medium.
Catalyst Leaching: The leaching of the active species from a heterogeneous catalyst is a major concern as it not only reduces the catalyst's activity and lifespan but can also contaminate the final product. For catalysts containing metals, this can be a significant issue in the synthesis of pharmaceutical intermediates where metal contamination levels are strictly regulated.
Assessing Catalyst Stability and Leaching:
-
Reusability Studies: The catalyst is recovered after a reaction cycle, washed, and reused in a subsequent reaction under identical conditions. A decline in conversion or selectivity over multiple cycles indicates deactivation.
-
Hot Filtration Test: The reaction is allowed to proceed to a certain conversion, and then the solid catalyst is filtered out while the reaction mixture is still hot. The filtrate is then allowed to continue reacting. If the reaction proceeds further, it indicates that active species have leached from the catalyst into the solution.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This highly sensitive analytical technique can be used to quantify the concentration of leached metal species in the product mixture.[9]
For homogeneous catalysts, reusability is generally not feasible due to the difficulty in separating them from the reaction mixture. While strategies for immobilizing homogeneous catalysts on solid supports exist, these hybrid systems often face challenges with leaching and reduced activity.
The Verdict: Selecting the Right Catalyst for the Job
The choice between a homogeneous and a heterogeneous catalyst for phenol alkylation is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific requirements of the synthesis.
Homogeneous catalysts are often favored in laboratory-scale synthesis where high reactivity is paramount and the challenges of separation and waste disposal are manageable. Their well-defined active sites can also be advantageous for fundamental mechanistic studies.
Heterogeneous catalysts , on the other hand, are the preferred choice for industrial-scale production due to their ease of separation, reusability, and reduced environmental impact.[1] The development of highly active and selective solid acid catalysts continues to be an area of intense research, driven by the principles of green and sustainable chemistry.
Ultimately, the ongoing innovation in both homogeneous and heterogeneous catalysis will continue to provide chemists with a broader and more sophisticated toolkit for the efficient and selective synthesis of alkylated phenols, driving advancements in drug development and materials science.
References
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- Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (2021). RSC Advances, 11(54), 34267-34274.
- Alkylphenols to phenol and olefins by zeolite catalysis: a pathway to valorize raw and fossilized lignocellulose. (2018). Green Chemistry, 20(14), 3330-3339.
- Catalytic activity and stability of Y zeolite for phenol degradation in the presence of ozone. (2015).
- Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. (2005).
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2016). RSC Advances, 6(78), 74696-74717.
- Heterogeneous catalytic ozonation for highly efficient mineralization of phenol with La-modified Ce/γ-Al2O3. (2023). Environmental Science and Pollution Research, 30(15), 44634-44646.
- How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015). ResearchGate.
- Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. (2019).
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Turnover rates on complex heterogeneous catalysts. (2017).
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (2014).
- Kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. (2016).
- Homogeneous and heterogeneous catalysis. (n.d.). Fiveable.
- The compared results of alkylation of phenol with tert-butanol on different catalysts. (2016). ResearchGate.
- “Turning Over” Definitions in Catalytic Cycles. (2012).
- Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017).
- Zeolite-Containing Catalysts in Alkylation Processes. (2022).
- A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. (2011). Journal of the Serbian Chemical Society, 76(10), 1361-1384.
- Tertiary butylation of phenol over HY and dealuminated HY zeolites. (1998).
- Alkylation of phenol: a mechanistic view. (2007). The Journal of Physical Chemistry A, 111(49), 12479-12487.
- Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. (2017). Organic & Biomolecular Chemistry, 15(46), 9715-9739.
- Agilent ICP-MS Journal. (n.d.). Agilent.
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- FeCl3 vs AlCl3 in Friedel-Crafts Reactions. (n.d.). Scribd.
- Benzylation and Allylation of Naphthols Using Amberlyst-15. (2010).
- Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. (2022, July 18). YouTube.
- Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. (1991). Industrial & Engineering Chemistry Research, 30(7), 1544-1549.
- Alkylation of Phenol: A Mechanistic View. (2007). The Journal of Physical Chemistry A, 111(49), 12479-12487.
- Solvent-free condensation of ethyl levulinate with phenol promoted by Amberlyst-15. (2024). Chemical Engineering Journal, 493, 152677.
- Method for initiating cationic polymerization of isobutylene by AlCl3. (2020). Polymers, 12(10), 2329.
- Phenol alkylation catalyst precursor and catalyst, method of forming catalyst, method of regenerating catalyst, and method of alkylating phenol. (2019). U.S.
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A Comprehensive Guide to the Certificate of Analysis for 2-Allyl-6-methylphenol: An In-depth Technical Comparison for Researchers
For scientists and professionals in drug development, the purity and identity of chemical reagents are paramount. A Certificate of Analysis (CoA) serves as a crucial document, providing a detailed summary of the analytical tests performed on a specific batch of a compound. This guide offers a comprehensive exploration of the CoA for 2-Allyl-6-methylphenol, a valuable building block in organic synthesis. We will delve into the essential analytical techniques used for its characterization, provide a comparative analysis with relevant alternatives, and equip you with the knowledge to interpret and critically evaluate this vital quality control document.
The Anatomy of a Certificate of Analysis: More Than Just a Piece of Paper
A Certificate of Analysis is a formal document that certifies that a product meets its predetermined specifications. It is a testament to the quality and purity of the material, ensuring its suitability for research and manufacturing purposes. While the format may vary between suppliers, a comprehensive CoA for a chemical like this compound will typically include the following sections:
-
Product Information: This section provides fundamental details about the compound, including its name, catalog number, CAS number (3354-58-3), molecular formula (C₁₀H₁₂O), and molecular weight (148.20 g/mol ).[][2][3][4]
-
Batch/Lot Number: A unique identifier for the specific batch of the product that was tested. This ensures traceability and allows for the tracking of the material throughout its lifecycle.
-
Physical and Chemical Properties: This includes experimentally determined properties such as appearance, boiling point (typically around 231-233 °C), and density (approximately 0.992 g/mL at 25 °C).[3][4] These are quick initial checks for the material's identity.
-
Analytical Test Results: This is the core of the CoA, presenting the data from various analytical techniques used to confirm the identity and purity of the compound. Each test result is typically accompanied by the analytical method used and the acceptance criteria or specification.
-
Authorized Signature: The signature of a qualified individual from the quality control department, certifying the accuracy of the information provided.
Key Analytical Techniques for the Characterization of this compound
The assurance of quality for a compound like this compound rests on a suite of sophisticated analytical techniques. Each method provides a unique piece of the puzzle, contributing to a comprehensive understanding of the material's identity, purity, and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. It separates the components of a mixture in the gas phase and then provides a mass spectrum for each component, which acts as a molecular fingerprint.
-
The "Why": GC is ideal for separating this compound from potential volatile impurities that may have arisen during its synthesis, such as unreacted starting materials or side-products. The mass spectrometer then provides definitive identification by showing the molecular ion peak and a characteristic fragmentation pattern. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 148.[5] Common fragments would result from the loss of a methyl group (M-15) or other characteristic cleavages of the allyl group.[6][7]
GC-MS Analytical Workflow
GC-MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the identity of this compound and for detecting the presence of structural isomers.
-
The "Why": ¹H NMR provides information about the number and types of protons in the molecule, as well as their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the allyl group protons (with characteristic splitting patterns for the vinyl protons), the methyl protons, and the hydroxyl proton. ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making it a powerful tool for identifying isomers. For instance, the position of the allyl and methyl groups on the aromatic ring can be definitively confirmed.
Expected ¹H NMR Signals for this compound:
| Proton Type | Chemical Shift (ppm) (approx.) | Multiplicity |
| Aromatic (3H) | 6.7 - 7.1 | Multiplet |
| Vinyl (1H, -CH=) | 5.9 - 6.1 | Multiplet |
| Vinyl (2H, =CH₂) | 5.0 - 5.2 | Multiplet |
| Hydroxyl (1H, -OH) | 4.5 - 5.5 | Singlet (broad) |
| Allylic (2H, -CH₂-) | 3.3 - 3.5 | Doublet |
| Methyl (3H, -CH₃) | 2.2 - 2.3 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For this compound, it is particularly useful for purity assessment and for the quantification of non-volatile impurities.
-
The "Why": Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for analyzing phenols. The retention time of this compound is a key identifier. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. HPLC is also adept at separating isomers, which might co-elute in GC.
Comparative Analysis: this compound vs. Relevant Alternatives
To fully appreciate the analytical profile of this compound, it is insightful to compare it with structurally similar compounds that may be encountered as starting materials, byproducts, or alternative reagents.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Differentiating Analytical Features |
| This compound | 148.20 | 231-233 | GC-MS: Molecular ion at m/z 148. ¹H NMR: Shows signals for both allyl and methyl groups. | |
| 2-Allylphenol | 134.18 | 220 | GC-MS: Molecular ion at m/z 134. ¹H NMR: Lacks the singlet for the methyl group. | |
| Eugenol (4-Allyl-2-methoxyphenol) | 164.20 | 254 | GC-MS: Molecular ion at m/z 164. ¹H NMR: Shows a singlet for a methoxy group (~3.9 ppm) instead of a methyl group. The aromatic proton splitting pattern will also differ due to the different substitution pattern. | |
| 4-Allyl-2-methylphenol (Isomer) | 148.20 | N/A | GC-MS: Molecular ion at m/z 148 (same as this compound). ¹H NMR: Different aromatic proton splitting pattern due to the different substitution. HPLC: Will have a different retention time. |
Potential Impurities and Their Identification
A thorough understanding of the synthesis of this compound is crucial for anticipating potential impurities. A common synthetic route is the Claisen rearrangement of allyl 2-methylphenyl ether.[8][9][10][11][12] This reaction can sometimes lead to the formation of the isomeric byproduct, 4-allyl-2-methylphenol, especially if the ortho position is sterically hindered or under certain reaction conditions. Another potential synthetic route is the direct Friedel-Crafts allylation of o-cresol, which can lead to poly-allylated products and other isomers.[13][14][15]
Common Potential Impurities in this compound:
-
4-Allyl-2-methylphenol: This structural isomer is a likely impurity. While it has the same molecular weight as the target compound, it can be distinguished by its different retention time in both GC and HPLC, and a distinct aromatic region in its ¹H NMR spectrum.[16]
-
o-Cresol (2-methylphenol): Unreacted starting material from a Friedel-Crafts allylation. It has a lower boiling point and molecular weight (108.14 g/mol ) and will therefore have a shorter retention time in GC and HPLC.
-
Poly-allylated phenols: Products of over-alkylation in a Friedel-Crafts reaction. These will have higher molecular weights and longer retention times.
-
Allyl Phenyl Ether: Incomplete rearrangement during a Claisen synthesis. This can be detected by its different fragmentation pattern in MS.
Workflow for Impurity Identification
Logical workflow for identifying impurities.
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the GC-MS analysis of this compound. It should be noted that specific parameters may need to be optimized based on the instrument and column used.
1. Sample Preparation:
1.1. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. 1.2. Dissolve the sample in and dilute to the mark with a suitable volatile solvent, such as dichloromethane or ethyl acetate (GC grade). 1.3. Transfer an aliquot of the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Data Analysis:
3.1. Integrate the peaks in the total ion chromatogram (TIC). 3.2. Identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from a spectral library). 3.3. Calculate the purity of the sample by the area percent method (Area of this compound peak / Total area of all peaks) x 100%. 3.4. For any significant impurity peaks, analyze their mass spectra to propose potential structures and, if possible, confirm their identity by comparison with known standards.
Conclusion
The Certificate of Analysis for this compound is a critical document that underpins the reliability of research and development outcomes. By understanding the fundamental principles of the analytical techniques employed, such as GC-MS, NMR, and HPLC, researchers can confidently assess the quality of this important chemical building block. This guide has provided a framework for interpreting a CoA, comparing the target compound with relevant alternatives and potential impurities, and has offered a practical experimental protocol. A thorough evaluation of the CoA, guided by the principles outlined here, is an indispensable step in ensuring the integrity and success of your scientific endeavors.
References
- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact.
- Reactions of Ethers - Claisen Rearrangement.
- Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol.
- Reactions of Ethers - Claisen Rearrangement.
- The Cope and Claisen Rearrangements.
- 2-Allyl-4-methylphenol.
- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below.
- Electronic Supplementary Information A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol.
- 2-Allyl-4-methylphenol.
- 2-Allyl-4-methylphenol.
- CAS 3354-58-3 this compound.
- This compound(3354-58-3) 1H NMR spectrum.
- This compound - 3354-58-3, C10H12O, density, melting point, boiling point, structural formula, synthesis.
- Analysis of Alkylphenols Using New Internal Standards.
- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.
- 2-ALLYL-4-METHYL-PHENOL AldrichCPR.
- How NMR Helps Identify Isomers in Organic Chemistry?
- GCMS 3 Fragmentation P
- 2-allyl-4-methylphenol (C10H12O).
- This compound 98 3354-58-3.
- This compound 98 3354-58-3.
- This compound | 3354-58-3.
- US2809999A - Prepar
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A Comparative Guide to the Quantification of Impurities in Synthetically Produced 2-Allyl-6-methylphenol
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of impurities in 2-Allyl-6-methylphenol, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The synthesis of this compound, often achieved through a Claisen rearrangement of allyl o-cresyl ether, can introduce a variety of impurities.[1][2] These can include starting materials, byproducts from side reactions, and degradation products. The vigilant identification and quantification of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[3][4][5]
Understanding Potential Impurities
The primary synthetic route to this compound involves the thermal rearrangement of an allyl phenyl ether precursor.[6][7] This process, while generally efficient, can lead to several process-related impurities.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual allyl chloride and o-cresol may be present.
-
Isomeric Byproducts: The Claisen rearrangement can sometimes yield the para-substituted isomer, 4-allyl-2-methylphenol.
-
Over-allylation Products: Di-allylated phenols can form as byproducts.
-
Byproducts from Allyl Chloride Hydrolysis: Allyl alcohol and diallyl ether can be formed during the synthesis.[8]
-
Degradation Products: Oxidation or polymerization of the phenol can lead to various degradation products.
The structural similarity of these impurities to the main compound presents a significant analytical challenge, necessitating high-resolution separation and detection techniques.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for accurate impurity profiling. Here, we compare the most effective methods for the quantification of impurities in this compound.
| Analytical Technique | Principle | Strengths | Limitations | Ideal for Quantifying |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, excellent for quantifying non-volatile and thermally labile compounds.[9][10] | Requires chromophores for UV detection; can be less effective for highly volatile impurities. | Isomeric impurities, over-allylation products, non-volatile degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile impurities.[11][12][13] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[11] | Residual starting materials (allyl chloride), volatile byproducts (allyl alcohol), and other low molecular weight impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides definitive structural information, can quantify impurities without the need for reference standards (qNMR).[14][15] | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret for mixtures.[16][17] | Structural elucidation of unknown impurities, quantification of major impurities. |
Workflow for Impurity Quantification
A robust workflow for impurity analysis ensures comprehensive and reliable results. The following diagram illustrates a typical process.
Caption: A generalized workflow for the quantification of impurities in a synthesized compound.
Detailed Experimental Protocol: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a widely adopted method for the analysis of phenolic compounds due to its robustness and reliability.[10][18]
Objective: To separate and quantify known and unknown impurities in a synthesized batch of this compound.
Materials and Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[10]
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
This compound reference standard and synthesized sample.
-
Acetonitrile (HPLC grade).[10]
-
Water (HPLC grade).[10]
-
Phosphoric acid or formic acid (analytical grade).[10]
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to achieve a concentration within the calibration range.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution is typically used to resolve closely eluting impurities. A starting condition of 60% Solvent A and 40% Solvent B, gradually increasing to 100% Solvent B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Identify and integrate the peaks of any impurities.
-
Quantify the impurities using the calibration curve generated from the reference standard. For unknown impurities, relative quantification based on the peak area percentage is often used.
-
Structural Elucidation of Unknown Impurities
When unknown impurities are detected, their structural elucidation is crucial for assessing potential toxicity. A combination of techniques is often employed.
Caption: A workflow for the structural elucidation of an unknown impurity.
Regulatory Context and Thresholds
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[4][19] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported. This is typically ≥0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be determined. This is generally ≥0.10%.[3]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically ≥0.15%.[3]
Adherence to these guidelines is mandatory for regulatory submissions and ensures the safety and quality of the final pharmaceutical product.[20]
Conclusion
The quantification of impurities in synthesized this compound is a critical aspect of pharmaceutical development. A multi-faceted analytical approach, combining high-resolution separation techniques like HPLC and GC-MS with powerful structural elucidation tools like NMR, is essential for comprehensive impurity profiling. By understanding the potential impurities, selecting the appropriate analytical methods, and adhering to regulatory guidelines, researchers can ensure the purity, safety, and efficacy of their synthesized compounds.
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- OIV-MA-AS315-30 Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS). OIV.
- Analysis of ethyl derivatives of alkylphenols. Agilent.
- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry.
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- Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Chromatography Today.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Claisen rearrangement. Wikipedia.
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- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI.
- Identification of impurities in commercial phenol produced by the cumene process. OSTI.GOV.
- Separation of 2-tert-Butyl-6-methylphenol on Newcrom R1 HPLC column. SIELC Technologies.
- Isotope-filtered nD NMR spectroscopy of complex mixtures to unravel the molecular structures of phenolic compounds in tagged soil organic matter. Analyst (RSC Publishing).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Allyl-6-methylphenol
This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of 2-Allyl-6-methylphenol (CAS 3354-58-3), a compound frequently utilized in specialized synthesis within research and drug development. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined herein are based on established safety protocols and regulatory standards, emphasizing the causality behind each recommendation to foster a deep-rooted culture of safety.
Core Directive: Understanding the Inherent Risks
Before any handling or disposal, a thorough understanding of the hazard profile of this compound is paramount. This compound is not benign; it possesses a multi-faceted risk profile that dictates every aspect of its life cycle in the laboratory, from storage to final disposal. Mismanagement at any stage can lead to severe injury, chemical burns, acute toxicity, and long-term environmental damage.
The primary hazards are summarized below. This is not merely a list but a foundation for the operational logic that follows. Each hazard directly informs the requirements for personal protective equipment (PPE), spill response, and waste segregation.
| Hazard Category | Classification & Description | Source |
| Acute Toxicity | Toxic if swallowed (Acute Tox. 3, H301) and toxic in contact with skin (Acute Tox. 3, H311).[1][2] | GHS |
| Corrosivity | Causes severe skin burns and eye damage (Skin Corr. 1B, H314).[1][2][3] The material is extremely destructive to tissues.[2] | GHS |
| Flammability | Combustible liquid (H227) with a flash point of 88°C (190.4°F).[2][4] Vapors can accumulate in low areas.[2] | GHS |
| Environmental | Toxic to aquatic life with long-lasting effects.[3][5] Discharge into the environment and entry into drains or sewer systems must be strictly avoided.[1][2] | GHS |
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
The most effective safety protocols are proactive, not reactive. The principle of the "Hierarchy of Controls" must be applied, prioritizing the elimination or substitution of hazards where possible. When handling this compound, engineering controls are the next critical layer of defense, followed by administrative controls and, finally, PPE.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: All work involving this compound, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors, which are a primary route of exposure, and provides a contained space in the event of a spill. The facility must also be equipped with easily accessible emergency eyewash stations and safety showers.[4][5]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following must be worn at all times:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles, as specified by OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[4] Standard nitrile gloves may offer splash protection but are not suitable for prolonged contact. Consult the glove manufacturer’s compatibility data for resistance to substituted phenols. Butyl rubber or laminate gloves are often recommended.
-
Lab Coat/Apron: A chemically resistant lab coat is required. For larger quantities, a chemically impervious apron should be worn.
-
Full Body Protection: For significant spill response or bulk transfers, a complete chemical-resistant suit is necessary to protect against skin contact.[2]
-
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors must be used.[2]
Operational Protocol: Waste Accumulation and Management
Proper disposal begins with proper collection. This compound waste must never be treated as common trash or poured down the drain.[1][2] It is a regulated hazardous waste.
Step-by-Step Waste Collection:
-
Select the Correct Waste Container:
-
Use a dedicated, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass if required).
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Label the Container (Before First Use):
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be under the control of the operator and should be in a secondary containment bin to catch any potential leaks.
-
-
Manage Container Fullness:
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Once the container is full, or if work on the project generating the waste concludes, date the label and arrange for its transfer to the institution's central hazardous waste storage area through your Environmental Health and Safety (EHS) department.
-
Emergency Protocol: Spill Response Management
Accidents can happen. A prepared and rapid response is essential to mitigate harm. The procedure depends heavily on the scale of the spill.[9]
Caption: A decision workflow for responding to a chemical spill in the laboratory.
Minor Spill Cleanup Protocol (<1 Liter and contained):
-
Alert & Secure: Immediately alert personnel in the vicinity.[7][10] Control all sources of ignition.[4][6]
-
Don PPE: If not already wearing it, put on the full PPE described in Section 2.
-
Contain: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pads. Work from the outside of the spill inward to prevent splashing.[10][11]
-
Absorb: Apply enough absorbent material to completely soak up the liquid.[3][10]
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[4] Place the contaminated absorbent into a designated, leak-proof container for hazardous waste.[2][4][7]
-
Decontaminate: Clean the spill surface area thoroughly with soap and water.[7][10] Collect the cleaning materials (e.g., paper towels) and also place them in the hazardous waste container.
-
Package & Label: Seal the container. Label it as "Spill Debris containing this compound" and affix a hazardous waste label.
-
Report: Inform your supervisor and EHS office about the incident.
For major spills (large volume, uncontained, or resulting in personnel exposure), the priority is life safety. Evacuate the area immediately, alert others, and contact your institution's emergency response team or local fire department.
Final Disposal Pathway: Regulatory Compliance
Unused or waste this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[12][13] It must be managed according to strict "cradle-to-grave" regulations.
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain.[1][2] It is toxic to aquatic organisms and can damage wastewater treatment systems.[3][5]
-
DO NOT evaporate it in the fume hood as a means of disposal.
-
DO NOT mix it with incompatible waste streams. It is incompatible with strong oxidizing agents.[5]
-
DO NOT attempt to neutralize the waste unless you are trained and equipped to do so as part of a formal treatment process. Diluting a hazardous waste as a substitute for proper treatment is prohibited.[8][12]
-
-
Approved Disposal Method:
-
The only acceptable method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.[2]
-
The primary technology for destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
-
All waste must be packaged, labeled, and manifested according to EPA and Department of Transportation (DOT) regulations before being transported off-site by the licensed contractor.
-
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a safe and responsible laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
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- Material Safety Data Sheet - 2-Allylphenol, 99+%. Cole-Parmer. [Link]
- Safety Data Sheet - Phenol, 2-(2-propenyl)-. (2025). Acros Organics. [Link]
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- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
- This compound.
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- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Allyl-6-methylphenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling substituted phenols like 2-Allyl-6-methylphenol (CAS 3354-58-3) requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Risks
Before any work begins, a thorough risk assessment is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1] While specific occupational exposure limits (OELs) have not been established for this compound, it is prudent to reference the limits for the parent compound, phenol, as a conservative benchmark. Both the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set an 8-hour time-weighted average (TWA) permissible exposure limit (PEL) of 5 ppm for phenol, with NIOSH adding a 15-minute ceiling limit of 15.6 ppm.[2][3][4][5][6] These low limits underscore the necessity of robust engineering controls and PPE.
Engineering Controls: Your First Line of Defense
PPE should never be the sole means of protection. It is a final barrier between you and the hazard. The primary method for controlling exposure to this compound is through engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents them from entering your breathing zone, directly addressing the respiratory irritation hazard (H335).
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): A Self-Validating System
The correct selection and use of PPE is critical. The following provides a detailed, step-by-step guide for establishing a protective barrier.
Why: this compound is a serious eye irritant (H319).[1] A direct splash can cause significant pain and potential damage. Standard safety glasses are insufficient.
-
Protocol:
-
Required: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Goggles provide a complete seal around the eyes, protecting from splashes, mists, and vapors.
-
Recommended for High-Risk Operations: When handling larger quantities (>1 L) or performing operations with a higher risk of splashing (e.g., heating, pressure reactions), supplement goggles with a full-face shield. The face shield protects the entire face from direct contact.
-
Why: This chemical causes skin irritation (H315) and, like other phenols, may be absorbed through the skin, potentially leading to systemic effects.[1][2] Therefore, preventing all skin contact is essential.
-
Gloves: Glove selection is the most critical decision for hand protection. Since specific breakthrough time data for this compound is not available, we base our recommendations on data for phenol, a more aggressive parent compound. This conservative approach provides a higher margin of safety.
-
Primary Handling (Extended Contact/Immersion): For tasks involving potential immersion or extended contact, gloves with excellent resistance are required.
-
Splash Protection (Incidental Contact): For tasks where contact is incidental and brief, gloves with good resistance are acceptable, but they must be replaced immediately upon contamination.
-
| Glove Material | Splash Protection Rating | Extended Contact Rating | Rationale & Comments |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to phenols and is a top choice for prolonged handling.[2] |
| Viton® | Excellent | Excellent | Offers excellent chemical resistance but can be less flexible and more expensive.[2] |
| Laminate (e.g., SilverShield®) | Excellent | Excellent | Highly resistant to a broad range of chemicals, but offers poor dexterity. Often used as an inner glove.[2] |
| Neoprene | Good | Fair | A suitable choice for splash protection. Not recommended for immersion or extended use.[7] |
| Nitrile | Good | Poor | Commonly used for incidental splash protection due to good dexterity. Crucially, inspect gloves before use and replace them immediately after any known contact. Not for prolonged use.[7] |
| Natural Rubber (Latex) | Poor | Not Recommended | Offers poor resistance to phenols and should be avoided.[8] |
-
Gloving Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or discoloration.
-
Double Gloving: For added protection, consider wearing two pairs of nitrile gloves or a more resistant glove (e.g., butyl) over a nitrile inner glove. This simplifies decontamination, as the outer glove can be removed if contaminated.
-
Removal: Remove gloves without touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
-
-
Protective Clothing:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.
-
Apron: For operations involving significant splash potential, wear a chemically resistant apron made of butyl rubber or neoprene over the lab coat.
-
Full Body Protection: Wear long pants and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
-
Why: While engineering controls are the primary defense against respiratory irritation (H335), respiratory protection may be necessary during emergencies (e.g., a large spill) or if engineering controls are not available or sufficient to maintain exposure below the OEL.
-
Protocol:
-
Standard Operations: When working in a certified chemical fume hood, a respirator is typically not required.
-
Emergency or High-Concentration Scenarios: If there is a spill outside of a fume hood or a potential for exposure above the 5 ppm OEL for phenol, a NIOSH-approved respirator is required.[3]
-
Respirator Type: The appropriate choice is an air-purifying respirator fitted with organic vapor cartridges. A combination filter, such as a type ABEK (EN14387), is often recommended as it covers a broad range of organic vapors, inorganic gases, and ammonia.
-
Fit Testing: All personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit testing, as required by OSHA standard 29 CFR 1910.134.
-
Operational Workflow and Disposal Plan
A systematic approach to handling and disposal minimizes risk. The following workflow diagram illustrates the key steps for a safe operational cycle.
Caption: Figure 1. Safe Handling Workflow for this compound.
Improper disposal can endanger personnel and the environment.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound and the first rinse of any emptied containers in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Solid Waste: All contaminated solid waste, including gloves, paper towels, and weigh boats, must be placed in a separate, sealed container labeled as hazardous solid waste.[9][10]
-
Do Not Sewer: Never dispose of phenolic compounds down the drain.[2]
-
-
Container Management: Waste containers must be kept closed except when adding waste, stored in a designated satellite accumulation area, and kept within secondary containment to prevent spills.[9]
-
Final Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous waste, typically via high-temperature incineration.[11]
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and inside a fume hood, absorb it with an inert material like vermiculite or sand. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact EHS immediately.[2]
By integrating these expert protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.
- Wikipedia. Phenol.
- Centers for Disease Control and Prevention (CDC). Phenol - NIOSH Pocket Guide to Chemical Hazards.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 76883, this compound.
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1.
- Centers for Disease Control and Prevention (CDC). Phenol - IDLH.
- Sigma-Aldrich. Safety Data Sheet for this compound.
- ResearchGate. How can I dispose phenol?.
- Fox Scientific, Inc. Chemical Resistant Chart.
- Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
- Ansell. Chemical Resistance Glove Chart.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Regulations and Advisories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.
- Becky Aktsiaselts. Chemical Resistance Table for Gloves.
- Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely?. YouTube.
- Gloves By Web. Gloves Chemical Resistance Chart.
- P2 InfoHouse. NIOSH Pocket Guide to Chemical Hazards - o-sec-Butylphenol.
- ChemicalBook. This compound - Safety Data Sheet.
Sources
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- 2. nj.gov [nj.gov]
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- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 6. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
